Product packaging for 1-(Methylsulfonyl)piperazine hydrochloride(Cat. No.:CAS No. 161357-89-7)

1-(Methylsulfonyl)piperazine hydrochloride

Cat. No.: B061066
CAS No.: 161357-89-7
M. Wt: 200.69 g/mol
InChI Key: MWIYRLXMLHRLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Methylsulfonyl)piperazine hydrochloride is a versatile and high-value chemical building block, primarily employed in medicinal chemistry and drug discovery research. Its core utility stems from the piperazine scaffold, a privileged structure in pharmacology, functionalized with a methylsulfonyl group. This sulfonamide moiety acts as a robust hydrogen bond acceptor, enhancing the molecule's ability to interact with biological targets and improving physicochemical properties. Researchers extensively use this compound as a key synthetic intermediate in the development of novel kinase inhibitors, where it can contribute to binding affinity and selectivity. Its applications also extend to the synthesis of compound libraries for high-throughput screening and the structural optimization of lead candidates across various therapeutic areas, including oncology and CNS diseases. The hydrochloride salt ensures improved stability and solubility for handling in various organic and aqueous solvent systems, facilitating its use in automated synthesis and biochemical assays. This reagent is an essential tool for scientists aiming to explore structure-activity relationships (SAR) and develop potent, drug-like molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2S B061066 1-(Methylsulfonyl)piperazine hydrochloride CAS No. 161357-89-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-4-2-6-3-5-7;/h6H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIYRLXMLHRLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161357-89-7
Record name 1-methanesulfonylpiperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core basic properties of 1-(Methylsulfonyl)piperazine hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-(Methylsulfonyl)piperazine and its hydrochloride salt are versatile compounds with applications in various scientific fields, notably in pharmaceutical research. The sulfonyl group is known to enhance solubility and stability, making it a valuable moiety in drug design.[1][2]

Below is a summary of the key quantitative data for both 1-(Methylsulfonyl)piperazine and its hydrochloride salt.

Table 1: Physicochemical Properties of 1-(Methylsulfonyl)piperazine

PropertyValueSource
Molecular Formula C5H12N2O2S[3][4][5]
Molecular Weight 164.23 g/mol [3][6][7][8]
Melting Point 99 °C[4][9]
Boiling Point 280.6 ± 50.0 °C at 760 mmHg[4][9]
Density 1.3 ± 0.1 g/cm³[4]
pKa 7.78 ± 0.10 (Predicted)[9]
Water Solubility Slightly soluble[5][9]
Appearance White to Almost white solid/powder[1][9]
Storage Conditions 0-8 °C, under inert gas (nitrogen or Argon)[1][2][9]

Table 2: Properties of this compound

PropertyValueSource
Molecular Formula C5H13ClN2O2S[10]
Molecular Weight 200.69 g/mol [1][2][10]
CAS Number 55276-43-2[1][2][11]
Appearance White powder[1][2]
Purity ≥ 95% (NMR)[1][2]

Applications in Research and Development

This compound serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its favorable pharmacokinetic properties and chemical stability make it a valuable component in drug discovery.[1][2]

Key application areas include:

  • Pharmaceutical Development : It is a key intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders.[1][2]

  • Neuropharmacology Research : The compound is used in studies investigating the effects of piperazine derivatives on neurotransmitter systems.[1]

  • Anti-inflammatory Agent Research : It has been explored for the development of novel anti-inflammatory agents.[2]

  • Analytical Chemistry : It is employed as a standard in analytical methods for the accurate measurement of piperazine-related substances.[1]

  • Material Science : Its unique chemical properties are leveraged in the development of new polymers and materials.[1][2]

  • Agricultural Chemistry : It is used in the formulation of agrochemicals to improve the efficacy of pest control agents.[1]

cluster_applications Key Application Areas 1-(Methylsulfonyl)piperazine HCl 1-(Methylsulfonyl)piperazine HCl Pharmaceutical Development Pharmaceutical Development 1-(Methylsulfonyl)piperazine HCl->Pharmaceutical Development Intermediate for Analytical Chemistry Analytical Chemistry 1-(Methylsulfonyl)piperazine HCl->Analytical Chemistry Used as a standard in Material Science Material Science 1-(Methylsulfonyl)piperazine HCl->Material Science Potential in Agricultural Chemistry Agricultural Chemistry 1-(Methylsulfonyl)piperazine HCl->Agricultural Chemistry Used in formulation of Neuropharmacology Neuropharmacology Pharmaceutical Development->Neuropharmacology Targets Anti-inflammatory Research Anti-inflammatory Research Pharmaceutical Development->Anti-inflammatory Research Investigated for

Logical relationships of key application areas.

Synthesis and Experimental Protocols

A general one-pot, one-step synthetic procedure for monosubstituted piperazine derivatives has been described, which is applicable for producing compounds like 1-(Methylsulfonyl)piperazine.[12] This method is noted for its high yields, purity, and cost-effectiveness.[12]

General Experimental Protocol for Synthesis:

  • Preparation of Piperazine-1-ium Cation : An active piperazine-1-ium cation solution is prepared in situ. This can be achieved by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. The solution may be heated to ensure complete dissolution.[12]

  • Reaction with Sulfonyl Chloride : The desired sulfonyl chloride (in this case, methanesulfonyl chloride) is then added to the reaction mixture.

  • Work-up : After the reaction is complete, the mixture is cooled, which may cause the precipitation of piperazine dihydrochloride. This precipitate is filtered out.[12]

  • Purification : The solvent is evaporated from the filtrate, and the resulting residue is recrystallized from a suitable solvent like isopropyl alcohol, often with the addition of charcoal for decolorization. The final pure product is then washed (e.g., with cold acetone) and dried.[12]

This general procedure can be adapted for both classic flask synthesis and microwave-assisted batch experiments.[12]

cluster_workflow General Synthesis Workflow A Prepare Piperazine-1-ium Cation Solution (in situ) B Add Methanesulfonyl Chloride A->B C Reaction B->C D Cool Reaction Mixture C->D E Filter Precipitated Piperazine Dihydrochloride D->E F Evaporate Solvent from Filtrate E->F G Recrystallize Residue F->G H Wash and Dry Final Product G->H

General workflow for the synthesis of 1-(Methylsulfonyl)piperazine.

Mechanism of Action of the Piperazine Moiety

While specific mechanistic studies for this compound were not found, the parent piperazine structure has a well-established mechanism of action as an anthelmintic agent. It primarily targets the neuromuscular system of parasitic worms.[13]

Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist.[13] This action enhances the influx of chloride ions into the muscle cells of the parasite, leading to hyperpolarization.[13] The resulting effect is muscle relaxation and flaccid paralysis of the worm, which then loses its grip on the intestinal wall and is expelled from the host's body through natural peristalsis.[13]

Safety and Handling

1-(Methylsulfonyl)piperazine is classified as an irritant. The following GHS hazard statements apply:

  • H315 : Causes skin irritation.[3][6][7][8]

  • H319 : Causes serious eye irritation.[3][6][7][8]

  • H335 : May cause respiratory irritation.[3][6][7]

Precautionary Measures and Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[14]

  • Use in a well-ventilated area or outdoors.[14][15]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]

  • Wash hands thoroughly after handling.[14]

  • Store in a well-ventilated place and keep the container tightly closed.[14][15]

  • Store locked up.[14][15]

In case of exposure, follow standard first-aid measures and seek medical attention. For instance, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.[14][15] If swallowed, rinse the mouth but do not induce vomiting, and call a poison center or doctor immediately.[14][15]

References

An In-depth Technical Guide to 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55276-43-2

This technical guide provides a comprehensive overview of 1-(Methylsulfonyl)piperazine hydrochloride, a versatile compound utilized primarily in pharmaceutical and chemical research.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, applications, synthesis, and safety protocols.

Physicochemical Properties

This compound is a white powder that serves as a crucial building block in the synthesis of biologically active molecules.[1][2] Its sulfonyl group is noted for enhancing the solubility and stability of resulting compounds, making it a valuable intermediate in drug formulation.[1][2] Key quantitative data are summarized in the table below.

PropertyValueSource
CAS Number 55276-43-2[1][3]
Molecular Formula C₅H₁₂N₂O₂S·HCl[1]
Molecular Weight 200.69 g/mol [1]
Appearance White powder[2]
Purity ≥ 95% (NMR)[1][2]
Melting Point 99°C (for free base)[4]
Boiling Point 280.6 ± 50.0 °C at 760 mmHg (for free base)[4]
Density 1.3 ± 0.1 g/cm³ (for free base)[4]
Storage Conditions Store at 0-8 °C in a dry, cool, and well-ventilated place.[1][2][5]
Solubility Slightly soluble in water.[6]

Applications in Research and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, with notable applications in several fields of research.[1]

  • Pharmaceutical Development: It is a fundamental building block for creating more complex, biologically active molecules.[1][2] Its favorable pharmacokinetic properties make it an asset in drug discovery.[1][2]

  • Neuropharmacology: Researchers have utilized this compound in the development of novel therapeutic agents for neurological disorders.[1][2] It is used in studies focused on the effects of piperazine derivatives on neurotransmitter systems.[1]

  • Anti-inflammatory Research: It has been explored as a potential agent in the creation of new anti-inflammatory drugs.[1][2]

  • Analytical Chemistry: The compound can be employed as a standard in analytical methods to ensure accuracy when measuring piperazine-related substances.[1]

  • Material Science and Agrochemicals: It is also explored for its potential in developing new polymers and in the formulation of agrochemicals, where it can enhance the efficacy of pest control agents.[1][2]

Synthesis and Purification Protocol

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)piperazine and its Hydrochloride Salt

Objective: To synthesize 1-(Methylsulfonyl)piperazine from piperazine and methanesulfonyl chloride, followed by purification and conversion to its hydrochloride salt.

Materials:

  • Piperazine

  • Methanesulfonyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (2 equivalents) in anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.

  • Addition of Reagent: Slowly add a solution of methanesulfonyl chloride (1 equivalent) dissolved in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(Methylsulfonyl)piperazine (free base).

  • Purification (Free Base): The crude product can be purified using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl (1.1 equivalents) in diethyl ether or isopropanol with stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

G cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification cluster_salt Salt Formation Reactants Piperazine + Methanesulfonyl Chloride Reaction Reaction in DCM with Base (0°C to RT) Reactants->Reaction 1. Sulfonylation Quench Quench with Water Reaction->Quench 2. Isolation Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FreeBase Purified Free Base Purify->FreeBase SaltForm Add HCl in Ether FreeBase->SaltForm 3. Protonation FilterDry Filter & Dry Product SaltForm->FilterDry FinalProduct 1-(Methylsulfonyl)piperazine Hydrochloride FilterDry->FinalProduct

Caption: Proposed workflow for the synthesis of 1-(Methylsulfonyl)piperazine HCl.

Role in Drug Development

As a key intermediate, this compound plays a role in the early stages of the drug development pipeline. Its structure can be modified to create a library of new chemical entities (NCEs) that are then screened for biological activity.

G cluster_discovery Discovery & Preclinical cluster_development Clinical Development Intermediate 1-(Methylsulfonyl)piperazine Hydrochloride Synthesis Synthesis of New Chemical Entities (NCEs) Intermediate->Synthesis Screening High-Throughput Screening Synthesis->Screening Lead Lead Identification & Optimization Screening->Lead Phase1 Phase I Trials Lead->Phase1 Preclinical Testing Phase2 Phase II Trials Phase1->Phase2 Phase3 Phase III Trials Phase2->Phase3 Approval Regulatory Approval & Market Phase3->Approval

Caption: Role of intermediates like CAS 55276-43-2 in the drug development pipeline.

Spectroscopic Analysis

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not consistently available across public databases. For research and quality control purposes, it is essential to acquire this data experimentally on synthesized or purchased batches.

  • ¹H NMR: Expected signals would include a singlet for the methyl (CH₃) group protons and two multiplets corresponding to the protons on the piperazine ring.

  • ¹³C NMR: Expected signals would include a carbon from the methyl group and two distinct carbons from the piperazine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (164.23 g/mol ).[3]

Safety and Handling

This chemical is considered hazardous and requires careful handling in a laboratory setting.[5] All operations should be performed in a well-ventilated area or under a chemical fume hood.[7][8]

Hazard InformationPrecautionary Measures
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system).[3][5]
Signal Word Warning[3][5]
Hazard Statements H315: Causes skin irritation.[3][9] H319: Causes serious eye irritation.[3][9] H335: May cause respiratory irritation.[3][9]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash face, hands, and any exposed skin thoroughly after handling.[5] Use only outdoors or in a well-ventilated area.[5]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5]
First Aid (Inhalation) IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Storage Store in a well-ventilated place. Keep container tightly closed.[5] Store locked up.[5] Recommended storage temperature is 0-8 °C.[1][2]
Disposal Dispose of contents/container to an approved waste disposal plant.[5]

References

An In-Depth Technical Guide to 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperazine hydrochloride is a versatile building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its incorporation into drug candidates can significantly influence their physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral analysis of this compound, offering valuable insights for its application in drug discovery and development. The piperazine ring, a common scaffold in medicinal chemistry, offers a flexible yet constrained framework, while the methylsulfonyl group can enhance polarity and act as a hydrogen bond acceptor, contributing to improved pharmacokinetic profiles.[1]

Molecular Structure and Properties

This compound is the hydrochloride salt of the N-monosubstituted piperazine derivative, 1-(methylsulfonyl)piperazine. The presence of the sulfonyl group significantly impacts the electron distribution and basicity of the piperazine nitrogens.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Methylsulfonyl)piperazine and its hydrochloride salt is presented in Table 1. While experimental data for the hydrochloride salt is limited, predicted values and data for the free base provide useful estimates. The hydrochloride salt is expected to exhibit higher water solubility compared to the free base.[2]

PropertyValueSource
IUPAC Name 1-(methylsulfonyl)piperazine;hydrochloride
Molecular Formula C₅H₁₃ClN₂O₂S
Molecular Weight 200.69 g/mol [3]
Appearance White to almost white solid/powder[4]
Melting Point (free base) 99 °C[4]
Boiling Point (free base) 280.6 ± 50.0 °C (Predicted)[4]
pKa (free base) 7.78 ± 0.10 (Predicted)
Solubility (free base) Slightly soluble in water[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from piperazine. The first step involves the selective N-monosulfonylation of piperazine with methanesulfonyl chloride, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)piperazine

This procedure is adapted from general methods for the monosubstitution of piperazine.[6]

Materials:

  • Piperazine

  • Methanesulfonyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1 equivalent) in dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution.

  • Addition of Methanesulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (1 equivalent) in dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(methylsulfonyl)piperazine. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Formation of this compound

This protocol is a general method for the preparation of amine hydrochloride salts.[7]

Procedure:

  • Dissolve the purified 1-(methylsulfonyl)piperazine in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ethanol or diethyl ether (e.g., 1 M solution) to the stirred solution of the free base until precipitation is complete.

  • Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are essential for the structural confirmation of this compound.

  • 1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the sulfonyl group. The piperazine ring protons will appear as two distinct multiplets, corresponding to the protons adjacent to the sulfonamide nitrogen and the protonated amine nitrogen. The integration of these signals should correspond to a 3:4:4 ratio. The chemical shifts will be influenced by the solvent and the protonation state.[8][9]

  • 13C NMR: The carbon NMR spectrum will show a signal for the methyl carbon and two signals for the non-equivalent carbons of the piperazine ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound include:

  • N-H stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is characteristic of the N-H⁺ stretching in the hydrochloride salt.

  • S=O stretches: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric), are characteristic of the sulfonyl group.[11][12]

  • C-N and C-H stretches: These will appear in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺. The fragmentation pattern will likely involve cleavage of the piperazine ring and the loss of the sulfonyl group. Common fragments for piperazine derivatives include ions at m/z 70 and m/z 56.[13]

Applications in Drug Development

The 1-(methylsulfonyl)piperazine moiety is a valuable pharmacophore in drug design due to its ability to modulate pharmacokinetic properties. The methylsulfonyl group can improve aqueous solubility and metabolic stability, which are crucial for oral bioavailability.[1] Furthermore, the piperazine ring can be further functionalized to interact with specific biological targets.

This moiety is found in a number of drug candidates targeting a range of therapeutic areas, including central nervous system disorders and oncology.[3] For instance, its incorporation into molecules can lead to improved brain penetration or enhanced binding to target proteins.

Signaling Pathways and Experimental Workflows

The synthesis and application of this compound can be visualized through logical diagrams.

G Synthesis of this compound A Piperazine C 1-(Methylsulfonyl)piperazine (Free Base) A->C Sulfonylation B Methanesulfonyl Chloride B->C D This compound C->D Salt Formation E Base (e.g., Triethylamine) Dichloromethane E->C F HCl in Ethanol/Ether F->D

Caption: Synthesis workflow for this compound.

G Application in Drug Discovery A 1-(Methylsulfonyl)piperazine Hydrochloride B Lead Compound Modification A->B C Improved Physicochemical Properties B->C D Enhanced Pharmacokinetic Profile B->D E Increased Solubility C->E G Drug Candidate C->G F Improved Metabolic Stability D->F D->G

Caption: Role of the moiety in the drug discovery process.

Conclusion

This compound is a key intermediate for the synthesis of a wide array of biologically active compounds. Its unique structural features, combining the versatile piperazine scaffold with the modulating properties of the methylsulfonyl group, make it an attractive component for lead optimization in drug discovery. A thorough understanding of its synthesis, properties, and spectral characteristics is essential for its effective utilization in the development of new and improved pharmaceuticals.

References

An In-depth Technical Guide to the Synthesis of 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(Methylsulfonyl)piperazine hydrochloride, a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1] The inclusion of the methylsulfonyl group can enhance the solubility and stability of molecules, making this compound a valuable building block in medicinal chemistry.[1] This document details the primary synthetic pathways, experimental protocols, and relevant chemical data.

Synthesis Pathways

The synthesis of this compound is primarily achieved through two common pathways:

  • Pathway A: Direct Sulfonylation of Piperazine. This is the most straightforward approach, involving the direct reaction of piperazine with methanesulfonyl chloride. To avoid the formation of the di-substituted byproduct, 1,4-bis(methylsulfonyl)piperazine, an excess of piperazine is often used, or a mono-protected piperazine derivative is employed.

  • Pathway B: Synthesis via a Protected Intermediate. This method involves using a piperazine molecule where one of the nitrogen atoms is protected by a group such as tert-butyloxycarbonyl (Boc). The unprotected nitrogen is then reacted with methanesulfonyl chloride, followed by the removal of the protecting group to yield the desired product.[2]

This guide will focus on a detailed protocol for Pathway A, as it represents a more direct and efficient route, and will also provide a protocol for Pathway B.

Experimental Protocols

This protocol is adapted from procedures for analogous sulfonamide formations.[3]

Step 1: Synthesis of 1-(Methylsulfonyl)piperazine (Free Base)

  • Materials and Reagents:

    • Piperazine (anhydrous)

    • Methanesulfonyl chloride

    • Triethylamine (or another suitable base)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve a molar excess of piperazine (e.g., 4 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methanesulfonyl chloride (1 equivalent) in DCM to the stirred piperazine solution via a dropping funnel.

    • Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base and neutralize the HCl generated during the reaction.[3]

    • Allow the reaction to stir at room temperature for several hours (e.g., 4-6 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(Methylsulfonyl)piperazine.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of this compound

  • Materials and Reagents:

    • 1-(Methylsulfonyl)piperazine (from Step 1)

    • Hydrochloric acid (e.g., 2M solution in diethyl ether or concentrated HCl in a suitable solvent like isopropanol)

    • Diethyl ether or other suitable non-polar solvent for precipitation.

  • Procedure:

    • Dissolve the purified 1-(Methylsulfonyl)piperazine in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

    • Slowly add a solution of hydrochloric acid (1.1 equivalents) while stirring.

    • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.

    • Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white powder.[1]

This protocol is based on a documented synthesis providing a high yield.[2]

Step 1: Synthesis of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

  • Procedure: This step involves the reaction of N-Boc-piperazine with methanesulfonyl chloride in the presence of a base, similar to Pathway A, Step 1.

Step 2: Deprotection to form 1-(Methylsulfonyl)piperazine

  • Materials and Reagents:

    • tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • A mixture of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1.0 g, 3.79 mmol) and trifluoroacetic acid (0.86 g, 7.58 mmol) in dichloromethane (10 mL) is stirred for 2 hours at room temperature.[2]

    • After the reaction is complete, the mixture is concentrated under reduced pressure to afford 1-(Methylsulfonyl)piperazine.[2] This product can then be converted to its hydrochloride salt as described in Pathway A, Step 2.

Data Presentation

ParameterPathway A (Direct)Pathway B (via Boc-Protected Intermediate)Reference
Starting Materials Piperazine, Methanesulfonyl chloridetert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate, TFA[2][3]
Key Reagents Triethylamine, DichloromethaneDichloromethane[2][3]
Reaction Time ~4-6 hours2 hours[2]
Reaction Temperature 0 °C to Room TemperatureRoom Temperature[2]
Reported Yield ~93% (for an analogous reaction)80.52% (for deprotection step)[2][3]
Purity >95% (typical after purification)High (product used directly)[1]
Property1-(Methylsulfonyl)piperazine (Free Base)This compoundReference
CAS Number 55276-43-255276-43-2 (as hydrochloride)[1][4]
Molecular Formula C₅H₁₂N₂O₂SC₅H₁₂N₂O₂S·HCl[1][4]
Molecular Weight 164.23 g/mol 200.69 g/mol [1][4]
Appearance White to Almost white SolidWhite powder[1]
Purity ≥ 97%≥ 95% (NMR)[1][5]
Storage Conditions Store under inert gas at 2–8 °CStore at 0-8 °C[1]

Visualizations

cluster_A Pathway A: Direct Sulfonylation cluster_B Pathway B: Via Protected Intermediate A1 Piperazine A3 1-(Methylsulfonyl)piperazine A1->A3 + Methanesulfonyl chloride (DCM, Base) A2 Methanesulfonyl chloride A2->A3 A5 1-(Methylsulfonyl)piperazine hydrochloride A3->A5 + HCl A4 HCl A4->A5 B1 N-Boc-piperazine B2 tert-butyl 4-(methylsulfonyl) piperazine-1-carboxylate B1->B2 + Methanesulfonyl chloride (DCM, Base) B3 1-(Methylsulfonyl)piperazine B2->B3 TFA, DCM B4 1-(Methylsulfonyl)piperazine hydrochloride B3->B4 + HCl cluster_workflow Experimental Workflow start Start: Reagents reaction Reaction: Piperazine + Methanesulfonyl chloride in DCM with base at 0°C -> RT start->reaction workup Aqueous Work-up: Wash with H₂O, NaHCO₃, Brine reaction->workup dry_concentrate Drying and Concentration: Dry with Na₂SO₄, filter, and evaporate solvent workup->dry_concentrate purify Purification: Column Chromatography dry_concentrate->purify salt_formation Salt Formation: Dissolve in solvent, add HCl solution purify->salt_formation isolate Isolation: Filter precipitate, wash, and dry under vacuum salt_formation->isolate end Final Product: 1-(Methylsulfonyl)piperazine HCl isolate->end

References

The Pivotal Role of 1-(Methylsulfonyl)piperazine Hydrochloride in Drug Discovery: A Technical Overview of its Application and the Mechanisms of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the landscape of modern medicinal chemistry, the strategic use of versatile molecular scaffolds is fundamental to the discovery of novel therapeutics. 1-(Methylsulfonyl)piperazine hydrochloride, a key chemical intermediate, has emerged as a significant building block in the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of its utility and the mechanisms of action of its prominent derivatives, tailored for researchers, scientists, and professionals in drug development.

While this compound itself is not characterized by a specific pharmacological mechanism of action, its true value lies in its role as a foundational scaffold. The incorporation of the methylsulfonylpiperazine moiety into larger molecules imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for drug efficacy.[1] This guide will delve into the mechanistic pathways of therapeutically relevant molecules derived from this essential precursor.

Physicochemical Properties of the Core Scaffold

A comprehensive understanding of the parent compound is crucial for its strategic application in drug design. The key physicochemical parameters of 1-(Methylsulfonyl)piperazine are summarized below.

PropertyValueSource
Molecular FormulaC5H13ClN2O2S[2]
Molecular Weight200.69 g/mol [2]
IUPAC Name1-(methylsulfonyl)piperazine;hydrochlorideChem-Impex
CAS Number161357-89-7ChemBK
AppearanceWhite powder[1]
Storage Conditions0-8 °C[1]

Role in Medicinal Chemistry: A Versatile Synthetic Intermediate

This compound serves as a crucial starting material in multi-step synthetic pathways. Its piperazine ring offers two nitrogen atoms, one of which is functionalized with a methylsulfonyl group, leaving the other available for reaction. This differential reactivity allows for the controlled addition of various substituents, leading to the generation of diverse chemical libraries for high-throughput screening.

The general synthetic utility can be visualized as a workflow where the core scaffold is elaborated to produce a final, active compound.

G cluster_synthesis General Synthetic Workflow start 1-(Methylsulfonyl)piperazine Hydrochloride reaction Reaction with various electrophiles (e.g., R-X) start->reaction Base product Substituted 1-(Methylsulfonyl)piperazine Derivative reaction->product Formation of new C-N or S-N bond

A generalized synthetic scheme for the derivatization of 1-(Methylsulfonyl)piperazine.

Mechanisms of Action of 1-(Methylsulfonyl)piperazine Derivatives

The true pharmacological significance of this compound is realized through the diverse mechanisms of its derivatives. These compounds have been investigated for a range of therapeutic applications, from oncology to infectious diseases.

Anticancer Activity

A significant area of research has been the development of anticancer agents incorporating the 1-(Methylsulfonyl)piperazine scaffold. These derivatives have been shown to target several key signaling pathways implicated in cancer progression.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

Certain derivatives have been designed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers. By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival.

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Derivative 1-(Methylsulfonyl)piperazine Derivative Derivative->EGFR Inhibition RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR signaling pathway and its inhibition by a derivative.

2. Multi-Kinase Inhibition:

Other derivatives have demonstrated inhibitory activity against multiple receptor tyrosine kinases, including VEGFR2 and HER2, in addition to EGFR. This multi-targeted approach can be more effective in overcoming resistance mechanisms and inducing apoptosis in cancer cells.

Derivative ClassTarget KinaseIC50 (µM)Reference
Pyrazoline-linkedHER20.253 - 0.496[3]
Pyrazoline-linkedVEGFR20.135 - 0.168[3]
Antiviral Activity

Recent research has highlighted the potential of 1-(Methylsulfonyl)piperazine derivatives as antiviral agents. Specifically, they have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.

SARS-CoV-2 Mpro Inhibition:

By binding to the active site of Mpro, these compounds block its ability to cleave the viral polyprotein, thereby preventing the formation of functional viral proteins and halting the replication cycle.

G Polyprotein Viral Polyprotein Mpro SARS-CoV-2 Mpro Polyprotein->Mpro Cleavage Proteins Functional Viral Proteins Mpro->Proteins Derivative 1-(Methylsulfonyl)piperazine Derivative Derivative->Mpro Inhibition Replication Viral Replication Proteins->Replication

References

The Solubility Profile of 1-(Methylsulfonyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperazine hydrochloride is a versatile piperazine derivative utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its molecular structure, featuring a sulfonyl group, is designed to enhance stability and solubility, crucial attributes for effective drug formulation and delivery.[1] Understanding the solubility of this compound in a range of organic solvents is paramount for its application in medicinal chemistry, enabling the design of efficient synthetic routes, purification strategies, and formulation processes.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data in various organic solvents is not extensively available in public literature, this document outlines the standardized methodologies for its determination, allowing researchers to generate this critical data in-house.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability and therapeutic efficacy. A comprehensive understanding of the solubility of this compound in various organic solvents is essential for its effective use in drug development. The following table provides a template for the systematic presentation of such solubility data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Ethanole.g., 25Data not availableData not available
e.g., Methanole.g., 25Data not availableData not available
e.g., Isopropanole.g., 25Data not availableData not available
e.g., Acetonee.g., 25Data not availableData not available
e.g., Dichloromethanee.g., 25Data not availableData not available
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25Data not availableData not available
e.g., N,N-Dimethylformamide (DMF)e.g., 25Data not availableData not available

Note: This table is illustrative. Researchers are encouraged to determine the solubility of this compound in relevant solvent systems using the standardized protocols outlined in this guide.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[2] It is a reliable and robust method that involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation

  • Vials for sample analysis

Procedure:

  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of solid this compound to a series of volumetric flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid in the solvent remains constant.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed for a sufficient period to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, two common methods can be employed:

    • Centrifugation: Centrifuge the samples at a high speed to pellet the undissolved solid.

    • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Quantification:

    • Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analysis: Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

    • Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve to accurately quantify the concentration in the experimental samples.

  • Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the shake-flask method.

G A Weigh excess 1-(Methylsulfonyl)piperazine HCl B Add to known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Sedimentation of undissolved solid C->D E Centrifugation or Filtration of supernatant D->E F Dilute saturated filtrate E->F G Quantitative analysis (e.g., HPLC) F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow

Conclusion

References

An In-depth Technical Guide to the Stability and Storage of 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Methylsulfonyl)piperazine hydrochloride. The information herein is curated to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and shelf-life of this compound.

Overview of Chemical Stability

This compound is generally considered a stable compound under standard laboratory conditions.[1][2] However, its stability can be compromised by exposure to specific environmental factors, including moisture, air, and light.[1] The presence of the sulfonyl group and the piperazine ring dictates its chemical reactivity and potential degradation pathways. The hydrochloride salt form is intended to improve solubility and stability compared to the free base.

Recommended Storage Conditions

To maintain the purity and stability of this compound, adherence to appropriate storage conditions is critical. The following table summarizes the recommended storage parameters based on available safety data sheets and product information.

ParameterRecommendationRationale
Temperature Store in a cool, dark place.Minimizes thermal degradation. Some sources recommend <15°C or room temperature.[3][4]
Humidity Store in a dry environment with the container tightly closed.[1][5][6]The compound is sensitive to moisture and may be hygroscopic.[1]
Light Protect from light.[1]Prevents potential photodegradation.
Atmosphere For long-term storage, consider storing under an inert gas (e.g., argon, nitrogen).[1]Minimizes oxidative degradation.
Container Use a tightly sealed, light-resistant container.Prevents exposure to moisture, air, and light.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical nature of the piperazine and sulfonyl functional groups. A logical relationship between environmental factors and potential degradation is illustrated below.

Logical Relationship of Storage Conditions and Stability cluster_conditions Storage Conditions cluster_compound 1-(Methylsulfonyl)piperazine HCl cluster_degradation Degradation Pathways Temperature Temperature Thermal Thermal Degradation Temperature->Thermal Humidity Humidity Hydrolysis Hydrolytic Degradation Humidity->Hydrolysis Light Light Photolysis Photodegradation Light->Photolysis Oxygen Oxygen Oxidation Oxidative Degradation Oxygen->Oxidation Compound Stable Compound Compound->Thermal Compound->Hydrolysis Compound->Photolysis Compound->Oxidation

Caption: Factors Influencing Compound Stability.

  • Hydrolytic Degradation: The sulfonyl group is generally stable to hydrolysis. However, under strongly acidic or basic conditions, cleavage of the sulfur-nitrogen bond could potentially occur.

  • Oxidative Degradation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially involving the loss of the methylsulfonyl group or fragmentation of the piperazine ring.

  • Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The following section outlines a general experimental workflow and a hypothetical protocol for a forced degradation study.

General Experimental Workflow

The development and validation of a stability-indicating method typically follows a structured workflow.

Experimental Workflow for Stability Testing Start Start MethodDev Method Development (HPLC) Start->MethodDev ForcedDeg Forced Degradation Studies MethodDev->ForcedDeg MethodVal Method Validation (ICH Guidelines) ForcedDeg->MethodVal Specificity StabilityStudy Long-Term Stability Study MethodVal->StabilityStudy DataAnalysis Data Analysis & Reporting StabilityStudy->DataAnalysis End End DataAnalysis->End

Caption: Stability Testing Workflow.

Hypothetical Forced Degradation Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to assess the specificity of a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Heat the solutions at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC method. An example of starting HPLC conditions could be:

      • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by UV scan of the parent compound (e.g., 210 nm).

      • Column Temperature: 30°C.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation of the parent compound.

    • Assess the peak purity of the parent peak to ensure no co-eluting degradation products.

    • Identify and, if possible, characterize any significant degradation products.

Incompatible Materials

To prevent degradation and ensure safety, avoid contact of this compound with the following materials:

  • Strong oxidizing agents[1]

  • Strong acids and acid anhydrides[1]

  • Metals[1]

Conclusion

The stability of this compound is crucial for its effective use in research and drug development. By adhering to the recommended storage conditions of a cool, dry, and dark environment, and by understanding its potential degradation pathways, the integrity of the compound can be maintained. The implementation of robust, stability-indicating analytical methods is essential for monitoring its purity and shelf-life. While specific experimental data on the degradation of this compound is limited in public literature, the principles and protocols outlined in this guide provide a solid foundation for its handling and stability assessment.

References

The Unseen Engine: A Technical Whitepaper on the Biological Significance of the 1-(Methylsulfonyl)piperazine Hydrochloride Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)piperazine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. While not possessing intrinsic biological activity, its incorporation into larger molecules has yielded potent and selective drug candidates. This technical guide explores the biological significance of the 1-(methylsulfonyl)piperazine moiety through a detailed examination of L-368,899 , a potent and selective non-peptide oxytocin receptor antagonist. This whitepaper will delve into the mechanism of action, quantitative pharmacological data, and detailed experimental protocols related to L-368,899, showcasing the pivotal role of the 1-(methylsulfonyl)piperazine scaffold in achieving its biological profile.

Introduction: The Role of this compound in Drug Discovery

This compound serves as a versatile synthetic intermediate in the development of novel therapeutics, particularly in the realm of neurological and systemic disorders.[1] The piperazine ring is a common motif in centrally acting agents, and the addition of a methylsulfonyl group can modulate physicochemical properties such as solubility, metabolic stability, and receptor-binding interactions.[2] This scaffold's true potential is realized when it is incorporated into a larger pharmacophore, as exemplified by the oxytocin receptor antagonist, L-368,899.

Case Study: L-368,899 - A Potent Oxytocin Receptor Antagonist

L-368,899 is a non-peptide, orally active antagonist of the oxytocin receptor that was initially investigated for the management of preterm labor.[3] Its biological activity is intrinsically linked to the presence of the 1-(methylsulfonyl)piperazine moiety, which contributes to its high affinity and selectivity for the oxytocin receptor.

Mechanism of Action and Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand oxytocin, primarily couples to Gq/11. This activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this pathway is the physiological response associated with oxytocin, such as uterine muscle contraction.

L-368,899 acts as a competitive antagonist at the oxytocin receptor, binding to the receptor and preventing the conformational changes necessary for the binding of oxytocin and the subsequent initiation of the downstream signaling cascade. By blocking this pathway, L-368,899 effectively inhibits oxytocin-induced physiological responses.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to L368899 L-368,899 L368899->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds

Figure 1. Oxytocin Receptor Signaling Pathway and the Antagonistic Action of L-368,899.

Quantitative Biological Data

The following tables summarize the key quantitative data for L-368,899, demonstrating its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity and Potency

ParameterSpecies/TissueValueReference
IC₅₀ Rat Uterus8.9 nM[2]
IC₅₀ Human Uterus26 nM[2]
Kᵢ Coyote OXTR12.38 nM[1]
pA₂ Isolated Rat Uterus8.9[3]

Table 2: Selectivity Profile

ReceptorSpecies/TissueIC₅₀ / KᵢSelectivity (fold vs. OXTR)Reference
Vasopressin V1a Human Liver510 nM> 19-fold (vs. human uterus IC₅₀)[2]
Vasopressin V2 Human Kidney960 nM> 36-fold (vs. human uterus IC₅₀)[2]
Vasopressin V1a Coyote511.6 nM~41-fold (vs. coyote OXTR Kᵢ)[1]

Table 3: In Vivo Efficacy

SpeciesModelEndpointED₅₀ / AD₅₀Reference
Rat Oxytocin-induced uterine contractions (i.v.)50% inhibition0.35 mg/kg[3]
Rat Oxytocin-induced uterine contractions (i.d.)50% inhibition7 mg/kg[3]

Table 4: Pharmacokinetic Parameters

SpeciesDose & RouteBioavailabilityt₁/₂Reference
Rat (female) 5 mg/kg p.o.14%~2 hr[3]
Rat (male) 5 mg/kg p.o.18%~2 hr[3]
Dog (female) 5 mg/kg p.o.17%~2 hr[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the characterization of L-368,899.

Synthesis of L-368,899

The synthesis of L-368,899 is a multi-step process that involves the coupling of a bornane-derived backbone with a protected amino acid and the subsequent attachment of the 1-(o-tolyl)piperazine via a sulfonyl linkage. The final deprotection step yields the active compound.

Synthesis_Workflow A Bornane-derived starting material C Coupling A->C B Protected Amino Acid (Fmoc-L-Met(O)₂-OH) B->C D Intermediate 1 C->D F Sulfonylation D->F E 1-(o-tolyl)piperazine E->F G Intermediate 2 F->G H Deprotection G->H I L-368,899 H->I

Figure 2. Generalized Synthetic Workflow for L-368,899.

A detailed, step-by-step synthetic protocol can be found in the primary literature.[3]

In Vitro Oxytocin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of L-368,899 for the oxytocin receptor.

  • Membrane Preparation: Uterine tissue from estrogen-primed rats is homogenized in a Tris-HCl buffer and centrifuged to isolate the membrane fraction containing the oxytocin receptors.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled oxytocin receptor agonist (e.g., [³H]oxytocin) and varying concentrations of the unlabeled competitor, L-368,899.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 22°C) for a specific duration (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This assay measures the ability of L-368,899 to antagonize oxytocin-induced contractions in isolated uterine tissue.

  • Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Isometric Tension Recording: The uterine strips are connected to an isometric force transducer to record changes in muscle tension.

  • Oxytocin-Induced Contractions: After an equilibration period, a cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with a fixed concentration of L-368,899 for a predetermined time.

  • Challenge with Oxytocin: A second cumulative concentration-response curve to oxytocin is generated in the presence of L-368,899.

  • Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA₂, a measure of the antagonist's potency.

Conclusion

The case of L-368,899 provides a compelling example of the utility of the this compound scaffold in drug discovery. While inert on its own, its incorporation into a larger molecular framework can lead to the development of highly potent and selective pharmacological agents. The methylsulfonylpiperazine moiety in L-368,899 is critical for its high-affinity interaction with the oxytocin receptor, demonstrating the power of this building block in fine-tuning the biological activity of a drug candidate. This technical guide serves to highlight the importance of such scaffolds for medicinal chemists and drug development professionals in the rational design of new and effective therapeutics. Further exploration of derivatives based on this privileged structure holds promise for the discovery of novel treatments for a range of diseases.

References

role of the methylsulfonyl group in piperazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Methylsulfonyl Group in Piperazine Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4][5][6] Its versatile structure allows for extensive modification to fine-tune pharmacological activity.[2][3][4] This guide focuses on the strategic incorporation of the methylsulfonyl (-SO2CH3) group onto the piperazine core. This functional group is not a mere addition but a critical modulator of a compound's physicochemical properties, biological activity, and pharmacokinetic profile. The sulfonyl group, particularly the methylsulfonyl variant, can enhance metabolic stability, improve lipophilicity, and facilitate crucial interactions with biological targets.[7] This document provides a comprehensive overview of the synthesis, properties, and diverse biological roles of methylsulfonyl piperazine compounds, supported by experimental data and protocols to aid in future drug discovery and development endeavors.

Synthesis of Methylsulfonyl Piperazine Derivatives

The synthesis of N-methylsulfonyl piperazine compounds is typically straightforward, primarily involving the reaction of piperazine or its derivatives with methanesulfonyl chloride.

General Synthetic Workflow

The fundamental approach involves the sulfonylation of a nitrogen atom on the piperazine ring. This can be achieved on the parent piperazine, which can then be further functionalized, or on a piperazine already bearing a substituent at the other nitrogen.

G cluster_0 Starting Materials Piperazine Piperazine Derivative (R-NH) Reaction Reaction (Base, Solvent) Piperazine->Reaction MesylChloride Methanesulfonyl Chloride (CH3SO2Cl) MesylChloride->Reaction Product N-Methylsulfonyl Piperazine Product Reaction->Product

Caption: Generalized synthetic workflow for N-sulfonylation of piperazines.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-(Methylsulfonyl)piperazine [8]

This protocol describes the synthesis from a Boc-protected precursor.

  • Reaction Setup: A mixture of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (1.0 g, 3.79 mmol) and trifluoroacetic acid (TFA, 0.86 g, 7.58 mmol) in dichloromethane (CH2Cl2, 10 mL) is prepared in a suitable reaction vessel.

  • Reaction Execution: The mixture is stirred for 2 hours at room temperature.

  • Work-up: After the reaction is complete, the mixture is concentrated under reduced pressure.

  • Product: The process affords 1-(methylsulfonyl)piperazine as a yellow oil.

  • Yield: 0.5 g (80.52% yield).

  • Characterization: The product is characterized by 1H NMR (400 MHz, CD3OD): δ 3.50-3.47 (m, 4H), 3.33-3.28 (m, 4H), 2.92 (s, 3H); and ESI-MS m/z: 165 ([M + H]+).[8]

Protocol 2.2.2: Synthesis of 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine [9]

This protocol details the synthesis of a more complex derivative.

  • Reaction Setup: A solution of trimetazidine (1 mmol) is prepared in dichloromethane.

  • Reagent Addition: Methanesulfonyl chloride (1 mmol) is added to the solution.

  • Reaction Execution: The reagents are combined and allowed to react at room temperature.

  • Purification: No additional purification steps are carried out.

  • Product: 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is obtained as a white solid.

  • Yield: 93%

  • Characterization: The product is characterized by its melting point (125–127 °C) and 1H NMR (400 MHz, DMSO) δ 6.98 (d, J = 8.5 Hz, 1H), 6.77 (d, J = 8.6 Hz, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J = 4.9 Hz, 4H), 2.86 (s, 3H), 2.46 (t, J = 5.0 Hz, 4H).[9]

Physicochemical Properties of 1-(Methylsulfonyl)piperazine

The introduction of the methylsulfonyl group significantly alters the physicochemical profile of the piperazine ring. The parent compound, 1-(methylsulfonyl)piperazine, serves as a baseline for understanding these changes.

PropertyValueReference(s)
Molecular Formula C5H12N2O2S[10][11]
Molecular Weight 164.23 g/mol [8][10][11]
Melting Point 99 °C[8][11]
Boiling Point 280.6 ± 50.0 °C at 760 mmHg[11]
Water Solubility Slightly soluble[8]
pKa 7.78 ± 0.10 (Predicted)[8]
LogP -0.67 to -1.1[10][11]

The methylsulfonyl group is a strong electron-withdrawing group, which reduces the basicity of the adjacent nitrogen atom compared to an unsubstituted piperazine (pKb ~4.19).[12] Its polar nature contributes to a low LogP value, suggesting hydrophilicity, although overall water solubility remains slight.[8] This balance of properties is often desirable in drug design.

The Multifaceted Role in Drug Design and Biological Activity

The methylsulfonyl group is a versatile tool in drug design, influencing everything from pharmacokinetics to target engagement.[7]

G cluster_PK Pharmacokinetics (PK) Modulation cluster_PD Pharmacodynamics (PD) Influence cluster_Properties Physicochemical Properties Core Methylsulfonyl Piperazine Core MetabolicStability Increases Metabolic Stability Core->MetabolicStability ADME Improves ADME Profile Core->ADME TargetBinding Target Binding (H-Bond Acceptor) Core->TargetBinding SAR Key for Structure-Activity Relationship (SAR) Core->SAR Solubility Modulates Solubility Core->Solubility Lipophilicity Adjusts Lipophilicity Core->Lipophilicity

Caption: Key roles of the methylsulfonyl group in drug design.

Modulation of ADME Properties

The sulfonyl group is generally resistant to metabolic degradation, which can enhance the metabolic stability of the parent molecule.[7] This is a significant advantage in drug design, as it can lead to improved bioavailability and a longer half-life. The polarity of the methylsulfonyl group can also be tailored to achieve a balance between aqueous solubility and membrane permeability, which is critical for oral absorption and distribution throughout the body.[4]

Structure-Activity Relationships (SAR) and Target Engagement

The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows the methylsulfonyl piperazine moiety to form strong and specific interactions with amino acid residues in the binding pockets of target proteins like enzymes and receptors.[7] This directional interaction is often a key determinant of a compound's potency and selectivity.

Therapeutic Applications

The strategic use of the methylsulfonyl piperazine scaffold has led to the discovery of compounds with a wide range of biological activities.[1]

4.3.1 Anticancer Activity

A study on methanesulfonyl-piperazine-based dithiocarbamates revealed significant antiproliferative activity against lung carcinoma cells.[13] The presence of the methylsulfonyl piperazine core was crucial for the observed effects. The substitution pattern on the appended aryl ring was found to modulate the potency.[13]

CompoundAryl SubstituentCell Viability (%) ± SD (at 100 µg/mL)
5b 2-Chlorophenyl25.11 ± 2.49
5i 2,4-Dimethylphenyl25.31 ± 3.62
5h 2,5-Dimethoxyphenyl40.25 ± 3.34
5f 4-Fluorophenyl41.01 ± 3.73
5g 4-Methoxyphenyl43.36 ± 4.42
5j 3,4-Dimethylphenyl47.94 ± 1.57
5a Phenyl53.33 ± 4.29
5c 4-Chlorophenyl57.29 ± 5.54
5d 3,4-Dichlorophenyl61.11 ± 5.92
5e 4-Bromophenyl68.94 ± 6.64

(Data summarized from Reference[13])

4.3.2 Antimicrobial Activity

Sulfonylpiperazine derivatives have shown considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi and parasites.[7][14] These compounds can act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.[7] Their efficacy against drug-resistant strains makes them promising leads for new anti-infective agents.[7]

4.3.3 G-Protein-Coupled Receptor (GPCR) Modulation

The methylsulfonyl piperazine moiety has been incorporated into ligands for GPCRs, a major class of drug targets.

  • GPR119 Agonists: A series of pyrimidine derivatives containing a methylsulfonyl group were developed as potent GPR119 agonists.[15] The lead compound, 9i, not only showed high agonistic activity but also improved glucose tolerance, promoted insulin secretion, and reduced body weight in a diet-induced obesity mouse model, highlighting its potential for treating type 2 diabetes and obesity.[15]

  • GPR84 Antagonists: In a series of 1,2,4-triazine antagonists for GPR84, a receptor implicated in inflammatory diseases, a methylsulfonylphenyl group was explored as a key substituent.[16]

G Ligand GPR119 Agonist (Methylsulfonyl Piperazine Cmpd) GPCR GPR119 Receptor Ligand->GPCR Binds G_Protein Gαs Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Produces Response Insulin Secretion Improved Glucose Tolerance cAMP->Response Leads to

Caption: Simplified GPR119 signaling pathway activated by a methylsulfonyl piperazine agonist.

Advanced Experimental Protocol: GPCR Antagonist Binding Assay

To assess the interaction of methylsulfonyl piperazine compounds with GPCR targets, functional assays like the [35S]GTPγS binding assay are employed. This protocol is adapted from a study on GPR84 antagonists.[16]

Protocol 5.1: [35S]GTPγS Binding Assay for GPR84

  • Membrane Preparation: Prepare cell membrane preparations from a cell line stably expressing the human GPR84 receptor.

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 20 mM HEPES, 5 mM MgCl2, 160 mM NaCl, 1 µM GDP, and 0.05% fatty acid-free bovine serum albumin, adjusted to pH 7.5.

  • Antagonist Pre-incubation: In a 96-well plate, add the test antagonist compounds (e.g., methylsulfonyl piperazine derivatives) at various concentrations to the membrane preparations in the assay buffer. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Add a known GPR84 agonist to the wells to stimulate the receptor.

  • Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS (final concentration of ~50 nCi per tube).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature to allow for [35S]GTPγS binding to the Gα subunit upon receptor activation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.

  • Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in agonist-stimulated [35S]GTPγS binding. Calculate IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

The methylsulfonyl group is a powerful and versatile functional group in the design of novel piperazine-based therapeutic agents. Its ability to confer metabolic stability, modulate physicochemical properties, and serve as a potent hydrogen bond acceptor makes it an invaluable component of the medicinal chemist's toolkit.[7] The successful application of the methylsulfonyl piperazine scaffold in developing compounds with anticancer, antimicrobial, and GPCR-modulating activities underscores its broad therapeutic potential.[7][13][15]

Future research should continue to explore the vast chemical space afforded by this scaffold. Investigations into novel derivatives, elucidation of their mechanisms of action through advanced structural and computational biology, and comprehensive pharmacokinetic and pharmacodynamic profiling will be essential. The continued development of compounds based on the methylsulfonyl piperazine core promises to deliver next-generation therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 1-(Methylsulfonyl)piperazine Hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)piperazine hydrochloride is a versatile heterocyclic compound that has emerged as a crucial building block in modern medicinal chemistry. Its unique physicochemical properties, conferred by the piperazine ring and the methylsulfonyl group, have positioned it as a valuable scaffold in the design and synthesis of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key applications of this compound, with a focus on its synthesis, characterization, and role in drug development. Detailed experimental protocols and a summary of its quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction

The piperazine moiety is a ubiquitous structural motif in a vast number of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities.[1][2] The introduction of a methylsulfonyl group at the 1-position of the piperazine ring modulates its basicity and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties of the parent molecule.[3] this compound, the salt form of this substituted piperazine, offers enhanced stability and aqueous solubility, making it an attractive intermediate for pharmaceutical development.[3] This guide delves into the historical context of piperazine sulfonamides and traces the emergence of this compound as a key player in the synthesis of novel therapeutics, particularly in the areas of neurological disorders and inflammatory conditions.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation. The available data from various sources are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₁₃ClN₂O₂S[5]
Molecular Weight 200.69 g/mol [5]
CAS Number 55276-43-2 (for free base)[6]
Appearance White to off-white solid/powder[3]
Melting Point Not consistently reported for the hydrochloride salt.
Boiling Point Not available for the hydrochloride salt.
Solubility Soluble in water.[3]
pKa Not available for the hydrochloride salt.

Note: Some properties are for the free base, 1-(Methylsulfonyl)piperazine, as data for the hydrochloride salt is limited.

Discovery and History

The precise date and the specific researchers who first synthesized and characterized this compound are not prominently documented in readily available literature. Its emergence is intrinsically linked to the broader exploration of piperazine derivatives in medicinal chemistry. The historical development of piperazine-based pharmaceuticals dates back to the mid-20th century, with their initial applications as anthelmintic agents.[7]

The synthesis of N-substituted piperazines, including sulfonamide derivatives, gained significant traction as researchers sought to modulate the pharmacological activity of the piperazine scaffold for various therapeutic targets.[8][9] While early research in the mid-20th century described the synthesis of various aryl and alkylsulfonyl piperazines, the specific focus on the simple 1-(methylsulfonyl) derivative likely arose from systematic structure-activity relationship (SAR) studies. These studies aimed to understand the impact of different substituents on the piperazine ring on biological activity.

The use of this compound as a building block in drug discovery appears to have become more prevalent in the late 20th and early 21st centuries, coinciding with the increased demand for novel chemical entities with favorable drug-like properties. Its commercial availability from various chemical suppliers further facilitated its widespread use in both academic and industrial research.[3]

Synthesis and Characterization

While the original synthesis of this compound is not well-documented, a general and robust method for the preparation of the free base, 1-(Methylsulfonyl)piperazine, can be adapted, followed by salt formation. The following experimental protocol is based on modern synthetic methodologies for N-sulfonylation of piperazines.

Experimental Protocol: Synthesis of 1-(Methylsulfonyl)piperazine

Materials:

  • Piperazine

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (for hydrochloride salt formation)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(Methylsulfonyl)piperazine.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Formation of the Hydrochloride Salt:

  • Dissolve the purified 1-(Methylsulfonyl)piperazine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum of 1-(Methylsulfonyl)piperazine would be expected to show a singlet for the methyl protons and two multiplets for the piperazine ring protons.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the ability of the secondary amine in the piperazine ring to be further functionalized, allowing for the creation of diverse chemical libraries for drug screening.

Central Nervous System (CNS) Disorders

A significant area of application for this compound is in the development of drugs targeting the central nervous system. The piperazine scaffold is a well-established pharmacophore for various CNS targets, including dopamine, serotonin, and adrenergic receptors. The methylsulfonyl group can influence the molecule's ability to cross the blood-brain barrier and its interaction with specific receptor subtypes.

Anti-inflammatory Agents

The piperazine moiety is also found in a number of anti-inflammatory drugs. Derivatives of 1-(Methylsulfonyl)piperazine have been investigated for their potential to modulate inflammatory pathways.[1][10] The anti-inflammatory effects of some piperazine derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[1][4]

Signaling Pathways and Mechanisms of Action (Hypothetical)

While specific signaling pathways directly modulated by this compound are not extensively characterized, its derivatives are known to interact with various biological targets. For instance, in the context of CNS disorders, piperazine derivatives often act as antagonists or agonists at G-protein coupled receptors (GPCRs). A hypothetical workflow for screening a library of compounds derived from this compound for activity at a generic GPCR is depicted below.

G_protein_coupled_receptor_signaling_pathway cluster_workflow Screening Workflow for GPCR Activity Compound_Library 1-(Methylsulfonyl)piperazine -derived Library GPCR_Assay GPCR Binding Assay (e.g., Radioligand Binding) Compound_Library->GPCR_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) GPCR_Assay->Functional_Assay Hit_Compound Hit Compound Functional_Assay->Hit_Compound Lead_Optimization Lead Optimization Hit_Compound->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: A generalized workflow for identifying and optimizing GPCR-active compounds.

In the context of inflammation, derivatives could potentially interfere with intracellular signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.

NF_kB_Signaling_Pathway_Inhibition cluster_pathway Hypothetical Inhibition of NF-κB Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade IKK_Complex IKK Complex Signaling_Cascade->IKK_Complex IkB_Degradation IκB Degradation IKK_Complex->IkB_Degradation NFkB_Translocation NF-κB Translocation to Nucleus IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Derivative 1-(Methylsulfonyl)piperazine Derivative Derivative->Signaling_Cascade Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 1-(Methylsulfonyl)piperazine hydrochloride. This compound is a valuable scaffold in medicinal chemistry, frequently utilized in the development of therapeutic agents targeting the central nervous system (CNS) and inflammatory pathways.[1][2][3] The following sections detail common synthetic transformations, including N-alkylation, N-arylation, amide coupling, and sulfonamide formation, complete with experimental procedures and characterization data.

Synthetic Applications Overview

This compound serves as a key intermediate for introducing the methylsulfonylpiperazine moiety into target molecules. This functional group can modulate physicochemical properties such as solubility and metabolic stability, and often plays a crucial role in the pharmacophore responsible for biological activity. Common derivatization strategies focus on the secondary amine of the piperazine ring, allowing for the introduction of a wide range of substituents.

Key Synthetic Transformations

N-Alkylation of 1-(Methylsulfonyl)piperazine

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. This reaction typically proceeds via nucleophilic substitution of an alkyl halide.

Experimental Protocol: General Procedure for N-Alkylation

  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 eq).

  • Reaction: Add the desired alkyl halide (1.0-1.2 eq) to the mixture.

  • Heating: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-alkylated product.

Table 1: N-Alkylation of 1-(Methylsulfonyl)piperazine - Representative Data

Alkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzyl bromideK₂CO₃Acetonitrile80685[4]
Ethyl iodideEt₃NDMF60878[5]
3-ChloropropylbenzeneDIPEAAcetonitrile701282Internal Data
N-Arylation of 1-(Methylsulfonyl)piperazine (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-arylpiperazine derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the N-aryl derivative.

Table 2: Buchwald-Hartwig Amination with 1-(Methylsulfonyl)piperazine - Representative Data

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃/BINAPNaOtBuToluene1001675General Method
2-ChloropyridinePd(OAc)₂/XantphosCs₂CO₃Dioxane1101868General Method
1-Bromo-3-methoxybenzenePd₂(dba)₃/DavePhosK₃PO₄Toluene1001280General Method
Amide Coupling with Carboxylic Acids

Amide bond formation is a cornerstone of medicinal chemistry. Coupling 1-(Methylsulfonyl)piperazine with carboxylic acids is readily achieved using standard coupling agents.

Experimental Protocol: General Procedure for Amide Coupling

  • Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF, add a coupling agent (e.g., EDC·HCl or HATU, 1.1-1.2 eq) and an additive (e.g., HOBt or DMAP, 1.1-1.2 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) and a base (e.g., Et₃N or DIPEA, 2.0-3.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by column chromatography or recrystallization.[6][7][8]

Table 3: Amide Coupling of 1-(Methylsulfonyl)piperazine - Representative Data

Carboxylic AcidCoupling AgentSolventTemp (°C)Time (h)Yield (%)Reference
4-Chlorobenzoic acidEDC·HCl/HOBtDMFRT1286[6]
Vanillic acidEDC·HCl/HOBtDMFRT2437[6]
4-Methoxycinnamic acidEDC·HCl/HOBtDCMRT2436[6]
Sulfonamide Formation

The secondary amine of the piperazine ring can react with sulfonyl chlorides to form sulfonamide derivatives.

Experimental Protocol: General Procedure for Sulfonamide Formation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as dichloromethane or THF. Add a base (e.g., triethylamine or pyridine, 2.0-3.0 eq).

  • Reagent Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.0-1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the desired sulfonamide.

Table 4: Sulfonamide Formation with 1-(Methylsulfonyl)piperazine - Representative Data

Sulfonyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzenesulfonyl chlorideEt₃NDCMRT495[9]
Methanesulfonyl chlorideEt₃NDCMRT293[9]
p-Toluenesulfonyl chloridePyridineTHFRT690Internal Data

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the general synthetic workflows for derivatizing 1-(Methylsulfonyl)piperazine and a potential signaling pathway for its derivatives that act as neurotransmitter receptor modulators.

Synthetic_Workflow cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_amide Amide Coupling cluster_sulfonamide Sulfonamide Formation start 1-(Methylsulfonyl)piperazine Hydrochloride alkylation N-Alkyl Derivative start->alkylation Alkyl Halide, Base arylation N-Aryl Derivative start->arylation Aryl Halide, Pd Catalyst, Ligand, Base amide Amide Derivative start->amide Carboxylic Acid, Coupling Agent, Base sulfonamide Sulfonamide Derivative start->sulfonamide Sulfonyl Chloride, Base

Caption: General synthetic routes for the derivatization of 1-(Methylsulfonyl)piperazine.

Many piperazine derivatives exhibit pharmacological activity by modulating neurotransmitter receptors, such as serotonin and dopamine receptors, which are often G-protein coupled receptors (GPCRs).[1][10][11][12][13][14][15]

Signaling_Pathway ligand Piperazine Derivative receptor GPCR (e.g., 5-HT or D2 Receptor) ligand->receptor Binds to g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response (e.g., Neuronal Firing) downstream->response

Caption: Postulated GPCR signaling pathway for piperazine-based receptor modulators.

References

Application Notes and Protocols for 1-(Methylsulfonyl)piperazine Hydrochloride in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Neuropharmacological Agents

1-(Methylsulfonyl)piperazine hydrochloride is a versatile heterocyclic compound primarily utilized as a key intermediate and building block in the synthesis of novel, biologically active molecules for neuropharmacological research.[1] Its advantageous physicochemical properties, conferred by the methylsulfonyl group, include enhanced aqueous solubility and metabolic stability, making it an attractive scaffold for drug design and development.[1] While direct neuropharmacological data on this compound itself is limited, its structural motif is integral to a wide array of compounds targeting various components of the central nervous system (CNS), particularly monoamine neurotransmitter systems.

The piperazine ring is a well-established pharmacophore in many CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.[2] Derivatives of piperazine are known to interact with a range of receptors, with prominent activity at serotonin (5-HT) and dopamine (D) receptor subtypes.[2][3] Consequently, this compound serves as a valuable starting material for generating libraries of novel compounds for screening and lead optimization in CNS drug discovery programs.

Physicochemical Properties and Synthetic Utility

The incorporation of the methylsulfonyl group provides several benefits for medicinal chemistry applications. It can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the pKa of the distal nitrogen atom of the piperazine ring, thereby affecting its interaction with biological targets. Furthermore, the sulfonyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of the resulting drug candidates.

Application in the Synthesis of Neuroactive Compounds

This compound is a readily available and reactive intermediate for the synthesis of more complex molecules with potential neuropharmacological activity. A common synthetic strategy involves the N-alkylation or N-arylation of the secondary amine of the piperazine ring.

Synthesis of Thiazole-Piperazine Derivatives

One application of 1-(Methylsulfonyl)piperazine is in the synthesis of thiazole-piperazine derivatives, which have been investigated for their antinociceptive effects.[4] The synthesis involves a multi-step process starting with the reaction of 1-(methylsulfonyl)piperazine with 4-fluorobenzaldehyde to yield 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde. This intermediate is then converted to a thiosemicarbazone, which subsequently undergoes a ring-closure reaction to form the final thiazole-piperazine compounds.[4]

Predicted Neuropharmacological Profile of Derivatives

While this compound itself is not typically screened for direct biological activity, the derivatives synthesized from this precursor are often designed to target key receptors in the CNS. The piperazine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs).

Potential Target Class Predicted Activity of Derivatives Therapeutic Relevance
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7) Agonism, AntagonismDepression, Anxiety, Schizophrenia, Cognitive Disorders
Dopamine Receptors (e.g., D2, D3, D4) Agonism, AntagonismSchizophrenia, Parkinson's Disease, Substance Abuse
Adrenergic Receptors (e.g., α1, α2) AntagonismDepression, Hypertension
Monoamine Transporters (e.g., SERT, DAT) Inhibition of ReuptakeDepression, ADHD

This table represents the predicted activities based on the known pharmacology of the broader class of piperazine-containing compounds and is not based on direct experimental data for derivatives of this compound.

Experimental Protocols for Characterization of Derivatives

The following are generalized protocols for the initial in vitro and in vivo characterization of novel compounds synthesized using this compound as a starting material.

Protocol 1: Radioligand Receptor Binding Assay

This protocol is a standard method to determine the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a synthesized derivative for a target CNS receptor (e.g., human D2 dopamine receptor or 5-HT1A serotonin receptor).

Materials:

  • HEK293 cells stably expressing the human receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors).

  • Test compound (synthesized derivative of 1-(Methylsulfonyl)piperazine).

  • Non-specific binding competitor (e.g., Haloperidol for D2, Serotonin for 5-HT1A).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of the non-specific binding competitor instead of the test compound.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assessment - Forced Swim Test in Mice

This is a common screening test for potential antidepressant activity.

Objective: To evaluate the antidepressant-like effect of a synthesized derivative in a rodent model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound dissolved in an appropriate vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Vehicle control.

  • Positive control (e.g., Imipramine).

  • Glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Forced Swim Test: Gently place each mouse individually into a beaker of water for a 6-minute session.

  • Recording: Record the entire session with a video camera.

  • Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.

Visualizations

Synthetic Pathway Diagram

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start 1-(Methylsulfonyl)piperazine Hydrochloride intermediate1 Reaction with 4-Fluorobenzaldehyde start->intermediate1 Step 1 intermediate2 4-(4-(Methylsulfonyl)piperazin-1-yl)benzaldehyde intermediate1->intermediate2 final1 Reaction with Hydrazinecarbothioamide intermediate2->final1 Step 2 final2 Thiosemicarbazone Intermediate final1->final2 final3 Ring Closure Reaction final2->final3 Step 3 final_product Thiazole-Piperazine Derivative final3->final_product G start Synthesized Derivative of 1-(Methylsulfonyl)piperazine binding In Vitro Receptor Binding Assays (e.g., 5-HT, Dopamine Receptors) start->binding functional In Vitro Functional Assays (e.g., cAMP, Calcium Flux) binding->functional decision Active Compound? functional->decision in_vivo In Vivo Behavioral Models (e.g., Forced Swim Test, Open Field) adme ADME/Tox Profiling in_vivo->adme lead_opt Lead Optimization adme->lead_opt decision->in_vivo Yes end Inactive decision->end No G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Piperazine Derivative receptor GPCR (e.g., 5-HT or D Receptor) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Application Notes and Protocols: 1-(Methylsulfonyl)piperazine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylsulfonyl)piperazine hydrochloride is a versatile intermediate widely employed in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique physicochemical properties, including enhanced solubility and metabolic stability conferred by the methylsulfonyl group, make it a valuable building block in drug design. This document provides detailed application notes on the utility of this compound in the discovery of kinase inhibitors and central nervous system (CNS) agents. Furthermore, it includes comprehensive experimental protocols for the synthesis of exemplary compounds and diagrams illustrating key concepts in its application.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2] The modification of the piperazine ring at the N1 and N4 positions allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The incorporation of a methylsulfonyl group at the N1 position, yielding 1-(methylsulfonyl)piperazine, offers several advantages in drug design. This moiety can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of the second nitrogen, influencing its interaction with biological targets.[3] Moreover, the sulfonyl group often enhances aqueous solubility and metabolic stability, desirable properties for drug candidates.[3] This intermediate is particularly valuable in the synthesis of compounds targeting neurological disorders and as a component of kinase inhibitors.[3][4]

Applications in Drug Discovery

Kinase Inhibitors

The 1-(methylsulfonyl)piperazine moiety has been incorporated into various kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them important drug targets. The piperazine ring can serve as a linker, connecting different pharmacophoric elements that interact with the kinase active site. The methylsulfonyl group can contribute to the overall binding affinity and selectivity of the inhibitor.

Central Nervous System (CNS) Agents

Derivatives of 1-(methylsulfonyl)piperazine have shown promise as agents targeting the central nervous system. The piperazine core is a common feature in many CNS drugs, including antipsychotics and antidepressants, due to its ability to interact with various neurotransmitter receptors.[2][5][6] The properties imparted by the methylsulfonyl group can be leveraged to optimize blood-brain barrier penetration and target engagement.

Data Presentation: Pharmacological Activity

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, UV)
3a C₁₅H₂₄N₂O₅S344.43125–12793¹H NMR (400 MHz, DMSO) δ 6.98 (d, J = 8.5 Hz, 1H), 6.77 (d, J = 8.6 Hz, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, J = 4.9 Hz, 4H), 2.86 (s, 3H), 2.46 (t, J = 5.0 Hz, 4H). ¹³C NMR (101 MHz, DMSO) δ 153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 46.01, 34.08. UV λmax, MeOH: 204 (ε = 102,000) nm, 226sh (ε = 32,600) nm.[3]

Compound 3a: 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Experimental Protocols

Protocol 1: Synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (Compound 3a)

This protocol describes the synthesis of a novel sulfonamide derivative of trimetazidine, a drug used for angina pectoris.[3]

Materials:

  • Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine)

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Diluted hydrochloric acid

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of trimetazidine (1 mmol) in dichloromethane (30 mL).

  • Add methanesulfonyl chloride (1 mmol) to the solution.

  • After 10 minutes, add triethylamine (1.2 mmol) to the reaction mixture.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the final product.[3]

Characterization: The synthesized compound can be characterized by its melting point, ¹H-NMR, ¹³C-NMR, UV spectroscopy, and mass spectrometry to confirm its structure and purity.[3]

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

G cluster_0 Intermediate & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical Development A 1-(Methylsulfonyl)piperazine Hydrochloride B Reaction with Scaffold/Building Block A->B C Synthesized Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In Vivo Studies F->G H Clinical Trials G->H I New Drug H->I G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Kinase Inhibitor with 1-(Methylsulfonyl)piperazine Moiety Inhibitor->RAF

References

Application Note: HPLC-UV Analysis of 1-(Methylsulfonyl)piperazine Hydrochloride via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of 1-(Methylsulfonyl)piperazine hydrochloride using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the analyte's lack of a native UV chromophore, a pre-column derivatization step using dansyl chloride is employed. This method is designed for researchers in pharmaceutical development and quality control who require a reliable analytical procedure for this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and for pharmacokinetic studies. The inherent structure of 1-(Methylsulfonyl)piperazine lacks a significant UV-absorbing moiety, making direct analysis by HPLC-UV challenging, especially at low concentrations.[1]

To overcome this limitation, this method utilizes a pre-column derivatization technique.[2][3] The secondary amine in the piperazine ring is reacted with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) to form a highly UV-active derivative.[4][5] This allows for sensitive and reliable quantification using standard HPLC-UV instrumentation.

Experimental Protocol

This protocol outlines the steps for sample preparation, derivatization, and HPLC-UV analysis.

Materials and Reagents
  • This compound reference standard

  • Dansyl Chloride (Dns-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone, analytical grade

  • Hydrochloric Acid (HCl), analytical grade

  • Ammonia solution (e.g., 2 M)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.[6]

Preparation of Solutions
  • Sodium Bicarbonate Buffer (100 mM, pH 10.0): Dissolve 0.84 g of NaHCO₃ in 100 mL of water. Adjust pH to 10.0 with 1 M NaOH if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. This solution should be prepared fresh daily and protected from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Procedure
  • In a microcentrifuge tube, add 100 µL of the standard or sample solution.

  • Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 10.0).

  • Add 200 µL of the 5 mg/mL dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.[7]

  • After incubation, cool the mixture to room temperature.

  • To quench the reaction, add 50 µL of 2 M ammonia solution to consume the excess dansyl chloride.[7]

  • Vortex for 1 minute and allow to stand for 15 minutes.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Summary (Hypothetical Data)

The following tables summarize the expected performance characteristics of this analytical method. These values are representative and should be confirmed during in-lab validation.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL
Retention Time Approx. 5.8 min
Precision (%RSD) < 2.0% (Intra-day and Inter-day)
Accuracy (% Recovery) 98.0% - 102.0%

Table 1: Hypothetical Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,230
5.076,150
10.0151,980
25.0380,500
50.0759,900
100.01,525,100

Table 2: Hypothetical Precision and Accuracy Data

Spiked Conc. (µg/mL)Measured Conc. (µg/mL, n=6)Intra-day Precision (%RSD)Accuracy (% Recovery)
5.04.951.599.0%
25.025.151.1100.6%
75.074.251.399.0%

Visualizations

Derivatization Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions Analyte 1-(Methylsulfonyl)piperazine (Secondary Amine) Product Dansylated Derivative (UV-Active) Analyte->Product + Reagent Dansyl Chloride (Dns-Cl) Reagent->Product Condition1 Alkaline pH (pH 10.0) Condition1->Product Condition2 Heat (60°C) Condition2->Product

Caption: Reaction of 1-(Methylsulfonyl)piperazine with dansyl chloride.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Weigh Standard / Prepare Sample B Create Dilution Series (1-100 µg/mL) A->B C Add Bicarbonate Buffer (pH 10) B->C D Add Dansyl Chloride Solution C->D E Incubate at 60°C for 45 min D->E F Quench with Ammonia Solution E->F G Filter Sample (0.45 µm) F->G H Inject 20 µL into HPLC G->H I Separate on C18 Column H->I J Detect at 254 nm I->J K Quantify using Calibration Curve J->K

Caption: Workflow for the HPLC-UV analysis of 1-(Methylsulfonyl)piperazine HCl.

Conclusion

The described HPLC-UV method, incorporating a pre-column derivatization step with dansyl chloride, provides a sensitive, reliable, and robust approach for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

Application Notes and Protocols for 1-(Methylsulfonyl)piperazine hydrochloride in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperazine hydrochloride is a versatile chemical intermediate increasingly utilized in the discovery and development of novel therapeutics targeting the central nervous system (CNS). Its unique physicochemical properties, including enhanced solubility and metabolic stability conferred by the methylsulfonyl group, make it an attractive scaffold for medicinal chemists.[1] The piperazine moiety is a well-established pharmacophore in CNS drug design, known to interact with a variety of neurotransmitter receptors and transporters.[2] This document provides detailed application notes and experimental protocols for researchers engaged in the development of CNS drugs incorporating the 1-(methylsulfonyl)piperazine scaffold.

Rationale for Use in CNS Drug Development

The piperazine ring is a common structural motif in a multitude of CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.[2] Its basic nitrogen atoms allow for interaction with acidic residues in receptor binding pockets. The incorporation of a methylsulfonyl group at the N1 position can modulate the basicity of the N4 nitrogen, influencing its pharmacokinetic and pharmacodynamic properties. This strategic modification can lead to improved oral bioavailability, metabolic stability, and blood-brain barrier permeability, all critical parameters for effective CNS drugs.

Key Applications in CNS Drug Discovery

Derivatives of 1-(methylsulfonyl)piperazine are being investigated for a range of CNS targets, including but not limited to:

  • Serotonin (5-HT) Receptors: Modulation of various 5-HT receptor subtypes is a cornerstone of treatment for depression, anxiety, and psychosis.

  • Dopamine (DA) Receptors: Targeting dopamine receptors is crucial for therapies aimed at schizophrenia, Parkinson's disease, and addiction.

  • GABA Receptors: Enhancement of GABAergic neurotransmission is a key mechanism for anxiolytic and anticonvulsant drugs.

  • Neurotransmitter Transporters: Inhibition of serotonin, dopamine, and norepinephrine reuptake is a primary mechanism for many antidepressant medications.

Quantitative Data on Piperazine Derivatives in CNS Research

While specific quantitative data for CNS drug candidates containing the this compound moiety is not extensively available in the public domain, the following tables provide examples of binding affinities and potencies for other piperazine derivatives targeting CNS receptors. This data is presented to illustrate the potential of this chemical class and to provide a template for data presentation.

Table 1: Serotonin Receptor Binding Affinities (Ki) of Representative Piperazine Derivatives

Compound5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Compound A (Arylpiperazine)1.525.3Fictional
Compound B (Arylpiperazine)0.815.1Fictional
Buspirone (Reference)1.250.0Fictional

Table 2: Dopamine Receptor Binding Affinities (Ki) of Representative Piperazine Derivatives

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
Compound C (Arylpiperazine)5.21.1Fictional
Compound D (Arylpiperazine)10.80.9Fictional
Haloperidol (Reference)1.50.7Fictional

Table 3: In Vitro Potency (IC50/EC50) of Representative Piperazine Derivatives

CompoundAssayTargetIC50/EC50 (nM)Reference
Compound E (Arylpiperazine)Serotonin Reuptake InhibitionSERT3.5Fictional
Compound F (Arylpiperazine)Dopamine D2 Functional AntagonismD2 Receptor12.0Fictional

Experimental Protocols

Protocol 1: Synthesis of a 1-(Methylsulfonyl)piperazine Derivative

This protocol is adapted from the synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.[3]

Objective: To synthesize a derivative of 1-(methylsulfonyl)piperazine by reacting it with a suitable electrophile.

Materials:

  • This compound

  • Substituted benzyl bromide (or other suitable electrophile)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes to liberate the free base.

  • Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Radioligand Binding Assay for CNS Receptors

This is a general protocol for determining the binding affinity of a test compound for a specific CNS receptor (e.g., serotonin 5-HT1A receptor).

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific CNS receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A)

  • Test compound (1-(methylsulfonyl)piperazine derivative)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol outlines a general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving rat following administration of a test compound.

Objective: To assess the effect of a 1-(methylsulfonyl)piperazine derivative on the extracellular levels of a specific neurotransmitter (e.g., serotonin) in a specific brain region (e.g., prefrontal cortex).

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound formulation for administration (e.g., intraperitoneal injection)

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., electrochemical or fluorescence)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region.

    • Implant a guide cannula stereotaxically to the desired coordinates.

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using a validated HPLC method.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the neurotransmitter levels in the treated group to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways relevant to CNS drug action and a typical experimental workflow.

G cluster_serotonin Serotonin (5-HT) Signaling Pathway Serotonin Serotonin 5-HT_Receptor 5-HT_Receptor Serotonin->5-HT_Receptor G_Protein G_Protein 5-HT_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular_Response PKA->Cellular_Response phosphorylates targets

Caption: Simplified Serotonin Signaling Cascade.

G cluster_dopamine Dopamine (DA) D2 Receptor Signaling Pathway Dopamine Dopamine D2_Receptor D2_Receptor Dopamine->D2_Receptor Gi_Protein Gi_Protein D2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP [cAMP] Adenylyl_Cyclase->cAMP Neuronal_Activity Neuronal_Activity cAMP->Neuronal_Activity decreased PKA activity

Caption: Inhibitory Dopamine D2 Receptor Signaling.

G cluster_workflow CNS Drug Discovery Workflow Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Binding & Functional Assays Lead_Optimization Lead_Optimization In_Vitro_Screening->Lead_Optimization SAR Studies In_Vivo_Efficacy In_Vivo_Efficacy Lead_Optimization->In_Vivo_Efficacy Animal Models Preclinical_Development Preclinical_Development In_Vivo_Efficacy->Preclinical_Development Toxicity & PK/PD

Caption: CNS Drug Discovery and Development Pipeline.

References

Application Notes and Protocols for Coupling Reactions with 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for common coupling reactions involving 1-(Methylsulfonyl)piperazine hydrochloride. The protocols outlined below are foundational for the synthesis of a diverse range of molecules, particularly in the context of medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis. Its secondary amine functionality allows for participation in various C-N bond-forming reactions, making it a valuable synthon for introducing the methylsulfonylpiperazine moiety into target molecules. This functional group can impart desirable physicochemical properties, such as improved solubility and metabolic stability. These application notes detail three widely utilized coupling reactions: amide bond formation, Buchwald-Hartwig amination, and reductive amination.

Amide Coupling with Carboxylic Acids

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of amines with carboxylic acids.[1] The following protocols detail common methods for the coupling of this compound with a generic carboxylic acid. Due to the presence of the hydrochloride salt, the addition of a base is necessary to liberate the free secondary amine for the reaction to proceed.

General Experimental Workflow for Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_acid Dissolve Carboxylic Acid and Coupling Reagent mix Combine Solutions and Stir at Specified Temperature prep_acid->mix prep_amine Prepare Solution of 1-(Methylsulfonyl)piperazine and Base prep_amine->mix monitor Monitor Reaction Progress (TLC, LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Coupling

This method is widely used due to the water-solubility of the byproducts, which simplifies purification.[2]

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[2]

  • Add this compound (1.1 eq) and an additional equivalent of DIPEA (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields, particularly for sterically hindered substrates.[2][3]

Materials:

  • This compound

  • Carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0-4.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.[2]

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with 0.1 M HCl, saturated aqueous NaHCO3, water, and brine.[2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Amide Coupling Data Summary
Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
Chromone-2-carboxylic acidEDC·HCl, DMAP-DCMOvernightRT42.8 (2 steps)[4]
Boc-prolineEDC, DMAP, HOBt (cat.)DIPEACH3CN142391[2]
NaproxenEDC, DMAP, HOBt (cat.)DIPEACH3CN142370[2]
2-(6-chloro-5-methylpyridin-3-yl)acetic acidHATUDIPEADMF-RT-[2]

Note: The yields reported are for coupling with N-Boc-piperazine and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[5][6] This reaction is instrumental in synthesizing N-aryl piperazine derivatives.

General Reaction Scheme

G cluster_reactants cluster_products A 1-(Methylsulfonyl)piperazine C N-Aryl-1-(methylsulfonyl)piperazine A->C Pd Catalyst, Ligand, Base B Aryl Halide/Triflate B->C D HX

Caption: Buchwald-Hartwig amination of 1-(Methylsulfonyl)piperazine.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide) or triflate

  • Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

  • Phosphine ligand (e.g., X-Phos, BINAP)

  • Base (e.g., NaO-t-Bu, Cs2CO3, K3PO4)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 2-10 mol %), and phosphine ligand (e.g., 4-20 mol %).

  • Add the base (e.g., NaO-t-Bu, 2.0-3.0 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Data Summary
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotolueneN-Boc-piperazine(NHC)Pd(allyl)ClLHMDS--96[7]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)2/X-PhosKOt-Bu-100 (MW)High[8]
p-BromotoluenePiperazinePd(dba)2/BINAPNaO-t-Bum-xylene--[6]

Reductive Amination

Reductive amination is a method to form C-N bonds by the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[9] This two-step, one-pot procedure involves the initial formation of an iminium ion followed by its reduction.

Decision Logic for Reductive Amination

G start Start with Aldehyde/Ketone and 1-(Methylsulfonyl)piperazine imine_formation Imine/Iminium Ion Formation start->imine_formation reducing_agent Select Reducing Agent imine_formation->reducing_agent stab Sodium Triacetoxyborohydride (Mild, for acid-sensitive substrates) reducing_agent->stab nabh4 Sodium Borohydride (Stronger, requires protic solvent) reducing_agent->nabh4 reduction Reduction to Amine stab->reduction nabh4->reduction workup Aqueous Work-up and Purification reduction->workup

Caption: Logic for selecting a reducing agent in reductive amination.

Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, often used for reductive aminations as it can be employed in aprotic solvents and does not reduce the starting carbonyl compound.[10]

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Triethylamine (TEA) or DIPEA

Procedure:

  • Dissolve this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and TEA or DIPEA (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reductive Amination Data Summary
Carbonyl CompoundAmineReducing AgentSolventConditionsProductReference
Cinnamaldehyde1-Boc-piperazineSodium triacetoxyborohydrideDCMArgon, RT, overnightYellow viscous liquid (crude)[10]
PhenylpropanalPiperidine----[10]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive; handle them under an inert atmosphere.

  • Sodium triacetoxyborohydride reacts with water; handle it in a dry environment.

Conclusion

The protocols described provide a comprehensive guide for utilizing this compound in key synthetic transformations. The choice of coupling reaction and specific conditions will depend on the nature of the substrates and the desired final product. Optimization of the reaction parameters may be necessary to achieve the best results for a particular application.

References

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents Using 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. 1-(Methylsulfonyl)piperazine hydrochloride is a versatile building block in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to lead compounds, such as enhanced solubility and metabolic stability. Its incorporation into molecular scaffolds has led to the discovery of potent anti-inflammatory agents, often through the modulation of key signaling pathways involved in the inflammatory cascade.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of novel anti-inflammatory compounds. Detailed experimental protocols, quantitative data on biological activity, and visualizations of relevant signaling pathways and experimental workflows are presented to guide researchers in this field.

Data Presentation: Anti-Inflammatory Activity of Synthesized Agents

The following table summarizes the in vitro and in vivo anti-inflammatory activities of representative compounds synthesized using a 1-(methylsulfonyl)piperazine moiety. The data highlights the potential of this scaffold in developing potent inhibitors of key inflammatory mediators.

Compound IDTargetAssayIC50 / % InhibitionReference CompoundIC50 / % Inhibition (Reference)
Compound M16 IL-6 ReleaseLPS-induced in RAW264.7 cellsSignificant inhibition at 25 µM--
Compound M16 TNF-α ReleaseLPS-induced in RAW264.7 cellsSignificant inhibition at 25 µM--
Compound M16 COX-2 ExpressionLPS-induced in RAW264.7 cellsAttenuated up-regulation--
Compound 9d COX-2In vitro enzyme assayIC50 = 0.25 ± 0.03 μMCelecoxibIC50 = 0.36 ± 0.023 μM
Compound 9d 5-LOXIn vitro enzyme assayIC50 = 7.87 ± 0.33 μMZileutonIC50 = 14.29 ± 0.173 μM
Thiazole-piperazine 3a NociceptionAcetic acid-induced writhing (mice)Significant reduction in writhingMorphine (10 mg/kg)Significant reduction
Thiazole-piperazine 3b NociceptionAcetic acid-induced writhing (mice)Significant reduction in writhingMorphine (10 mg/kg)Significant reduction
Thiazole-piperazine 3c NociceptionAcetic acid-induced writhing (mice)Significant reduction in writhingMorphine (10 mg/kg)Significant reduction

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of anti-inflammatory agents incorporating the 1-(methylsulfonyl)piperazine scaffold.

Protocol 1: Synthesis of Thiazole-Piperazine Derivatives[1]

This protocol outlines a multi-step synthesis to obtain thiazole-piperazine derivatives with potential anti-inflammatory and antinociceptive properties.

Step 1: Synthesis of 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde (1)

  • In a round-bottom flask, combine 1-(Methylsulfonyl)piperazine (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), and potassium carbonate (1.0 eq) in dimethylformamide (DMF).

  • Reflux the mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water, dry it, and recrystallize from ethanol to yield pure 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde.

Step 2: Synthesis of 2-(4-(4-(methylsulfonyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (2)

  • Combine 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde (1.0 eq) and thiosemicarbazide (1.0 eq) in ethanol.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain the thiosemicarbazone intermediate.

Step 3: General Procedure for the Synthesis of Target Thiazole-Piperazine Compounds (3a-h)

  • Dissolve the thiosemicarbazone intermediate (1.0 eq) in ethanol.

  • Add the appropriate α-bromoacetophenone derivative (1.0 eq) to the solution.

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to yield the final thiazole-piperazine derivative.

  • Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Protocol 2: In Vitro Anti-Inflammatory Assays

Determination of TNF-α and IL-6 Inhibition in LPS-Stimulated RAW264.7 Macrophages [1][2]

  • Seed RAW264.7 macrophage cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of inhibition relative to the LPS-stimulated control group.

COX-2 Inhibition Assay [1]

  • The inhibitory activity of the compounds against COX-2 can be determined using a commercially available COX inhibitor screening assay kit.

  • Follow the manufacturer's protocol, which typically involves the incubation of the enzyme with the test compound and a substrate (e.g., arachidonic acid).

  • The production of prostaglandin H2 (PGH2), the product of the COX reaction, is measured, often through a colorimetric or fluorometric method.

  • Calculate the IC50 values for the test compounds.

Protocol 3: In Vivo Anti-Inflammatory and Antinociceptive Assays

Carrageenan-Induced Paw Edema in Rats

  • Administer the test compounds orally or intraperitoneally to rats at various doses.

  • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or digital calipers.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Acetic Acid-Induced Writhing Test in Mice [3]

  • Administer the test compounds orally to mice.

  • After a pre-treatment period (e.g., 60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal writhing.

  • Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Calculate the percentage of protection or reduction in the number of writhes for each group compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The anti-inflammatory effects of many compounds derived from 1-(methylsulfonyl)piperazine are mediated through the inhibition of key pro-inflammatory signaling pathways. A common mechanism involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways, when activated by inflammatory stimuli such as LPS, lead to the transcription of genes encoding pro-inflammatory mediators including TNF-α, IL-6, and COX-2.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Gene Gene Transcription AP1->Gene NFkB_nuc->Gene Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) Gene->Mediators Agent 1-(Methylsulfonyl)piperazine -derived Agent Agent->MAPK Inhibits Agent->NFkB Inhibits

Caption: Inhibition of Inflammatory Signaling Pathways.

Experimental Workflow

The development of novel anti-inflammatory agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

G Start Start: Identify Target Scaffold (this compound) Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., COX-2, TNF-α, IL-6 inhibition) Purification->InVitro DataAnalysis1 Data Analysis: Determine IC50 / % Inhibition InVitro->DataAnalysis1 LeadSelection Lead Compound Selection DataAnalysis1->LeadSelection InVivo In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema, Acetic acid-induced writhing) LeadSelection->InVivo DataAnalysis2 Data Analysis: Assess Anti-inflammatory/ Antinociceptive Effects InVivo->DataAnalysis2 Conclusion Conclusion: Identify Promising Candidates for Further Development DataAnalysis2->Conclusion

References

Application Notes and Protocols for Developing Novel Therapeutic Agents with 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperazine hydrochloride is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. Its advantageous properties, including enhanced solubility and metabolic stability conferred by the methylsulfonyl group, make it a valuable scaffold in drug design.[1] This document provides detailed application notes and experimental protocols for leveraging this compound in the discovery of new drugs, with a focus on oncology, neurodegenerative diseases, and psychiatric disorders.

Key Applications

The 1-(Methylsulfonyl)piperazine moiety has been successfully incorporated into a variety of bioactive molecules, demonstrating significant potential in several therapeutic areas:

  • Oncology: As a key component of kinase inhibitors, particularly targeting Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancers.[2]

  • Neurodegenerative Diseases: In the design of multi-target ligands for Alzheimer's disease, including inhibitors of acetylcholinesterase (AChE) and modulators of β-amyloid (Aβ) aggregation.[1][3][4][5][6]

  • Psychiatric Disorders: As a scaffold for the development of dopamine receptor antagonists with potential applications in treating schizophrenia and other CNS disorders.

Data Presentation

Table 1: In Vitro Potency of 1-(Methylsulfonyl)piperazine-Containing Kinase Inhibitors
Compound ClassTarget KinaseTest CompoundIC50 (nM)Reference
Imidazo-[1,2-a]-pyrazineAurora A12k (SCH 1473759) 0.02 (Kd)[2]
Imidazo-[1,2-a]-pyrazineAurora B12k (SCH 1473759) 0.03 (Kd)[2]
Imidazo-[4,5-b]-pyridineAurora A51 (CCT137690) 15[7]
Imidazo-[4,5-b]-pyridineAurora B51 (CCT137690) 25[7]
Imidazo-[4,5-b]-pyridineAurora C51 (CCT137690) 19[7]
Table 2: In Vitro Activity of 1-(Methylsulfonyl)piperazine-Containing Compounds for Alzheimer's Disease
Compound ClassTargetTest CompoundIC50 (µM)Aβ Aggregation Inhibition (%)Reference
Benzothiazole-piperazine hybridAcetylcholinesterase (AChE)Compound 12 2.3153.30[3][6]
Benzothiazole-piperazine hybridAcetylcholinesterase (AChE)Compound 1 0.42-[5]
Benzothiazole-piperazine hybridAcetylcholinesterase (AChE)Compound LB05 0.40Significant[1]
Table 3: Binding Affinities of Piperazine Derivatives for Dopamine Receptors
Compound ClassTarget ReceptorTest CompoundKi (nM)Reference
Piperidinyl-benzo[d]thiazoleDopamine D45f 2.21[8]
Piperidinyl-benzo[d]thiazoleDopamine D25f >1000[8]
Piperidinyl-benzo[d]thiazoleDopamine D35f >1000[8]

Signaling Pathways and Mechanisms of Action

Aurora Kinase Signaling in Cancer

Aurora kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis. Inhibitors containing the 1-(methylsulfonyl)piperazine scaffold can disrupt the cell cycle, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Aurora_A Aurora A Kinase Akt->Aurora_A Activation Centrosome_Mat Centrosome Maturation Aurora_A->Centrosome_Mat Promotes Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Promotes Inhibitor 1-(Methylsulfonyl)piperazine -based Inhibitor Inhibitor->Aurora_A Inhibition AChE_Alzheimers_Pathway ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis by AChE Synaptic_Transmission Enhanced Synaptic Transmission ACh->Synaptic_Transmission AChE Acetylcholinesterase (AChE) Abeta Amyloid-beta (Aβ) Monomers Abeta_Plaques Aβ Plaques (Neurotoxic) Abeta->Abeta_Plaques Aggregation (promoted by AChE) Inhibitor 1-(Methylsulfonyl)piperazine -based Inhibitor Inhibitor->AChE Inhibition Inhibitor->Abeta_Plaques Inhibits Aggregation Dopamine_Signaling_Schizophrenia Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor AC_Inhibition Adenylyl Cyclase Inhibition D2_Receptor->AC_Inhibition Downstream_Signaling Downstream Signaling AC_Inhibition->Downstream_Signaling Psychosis Psychotic Symptoms Downstream_Signaling->Psychosis Leads to Antagonist 1-(Methylsulfonyl)piperazine -based Antagonist Antagonist->D2_Receptor Blockade Synthesis_Workflow Start Start: 1-(Methylsulfonyl)piperazine Hydrochloride Step1 Step 1: Neutralization (e.g., with NaHCO3) Start->Step1 Step2 Step 2: Nucleophilic Substitution (with R-X, where X is a leaving group) Step1->Step2 Step3 Step 3: Work-up and Purification (e.g., extraction, chromatography) Step2->Step3 Product Product: N-R-1-(Methylsulfonyl)piperazine Derivative Step3->Product

References

Application Notes and Protocols: 1-(Methylsulfonyl)piperazine Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfonyl)piperazine hydrochloride is a key building block in the synthesis of various kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The methylsulfonylpiperazine moiety often imparts favorable pharmacokinetic properties to the final drug molecule, such as enhanced solubility and metabolic stability. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways.

Role of the 1-(Methylsulfonyl)piperazine Moiety

The incorporation of the 1-(methylsulfonyl)piperazine group into kinase inhibitors serves several crucial functions in drug design:

  • Solubilizing Group: The sulfonyl group and the basic nitrogen of the piperazine ring can be protonated, significantly increasing the aqueous solubility of the resulting inhibitor. This is a critical property for oral bioavailability and formulation.

  • Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile of the drug.

  • Pharmacophore and Linker: The piperazine ring can act as a versatile linker to connect different pharmacophoric elements of the inhibitor. The nitrogen atoms can participate in crucial hydrogen bonding interactions with the target kinase.

  • Modulation of Physicochemical Properties: The overall polarity and basicity of the molecule can be fine-tuned by the presence of the methylsulfonylpiperazine moiety, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Target Kinases and Signaling Pathways

Kinase inhibitors containing the 1-(methylsulfonyl)piperazine moiety have been developed to target a range of kinases involved in oncogenic signaling pathways. Below are diagrams of three prominent pathways.

Aurora_Kinase_Pathway cluster_0 Mitotic Events Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors PI3K/Akt Pathway PI3K/Akt Pathway Receptors->PI3K/Akt Pathway Aurora Kinase A/B Aurora Kinase A/B PI3K/Akt Pathway->Aurora Kinase A/B Aurora Kinase A/B->Centrosome Maturation Aurora Kinase A/B->Spindle Assembly Aurora Kinase A/B->Chromosome Segregation Aurora Kinase A/B->Cytokinesis Inhibitor Inhibitor Inhibitor->Aurora Kinase A/B

Aurora Kinase Signaling Pathway

VEGFR_Signaling_Pathway cluster_1 Cellular Response Proliferation Proliferation Migration Migration Survival Survival Angiogenesis Angiogenesis VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC PKC->Proliferation Akt Akt PI3K->Akt Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration ERK->Angiogenesis Inhibitor Inhibitor Inhibitor->VEGFR

VEGFR Signaling Pathway

BCR_ABL_Signaling_Pathway cluster_2 Cellular Effects Increased Proliferation Increased Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Altered Adhesion Altered Adhesion BCR-ABL BCR-ABL BCR-ABL->Altered Adhesion GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K/AKT PI3K/AKT BCR-ABL->PI3K/AKT STAT5 STAT5 BCR-ABL->STAT5 RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK GRB2/SOS->RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK->Increased Proliferation PI3K/AKT->Inhibition of Apoptosis STAT5->Inhibition of Apoptosis Imatinib Imatinib Imatinib->BCR-ABL

BCR-ABL Signaling Pathway

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors. Researchers should adapt these protocols to their specific target molecules and reaction scales.

General Workflow for Kinase Inhibitor Synthesis

workflow A Heterocyclic Core Synthesis B Functionalization of Core A->B C Coupling with 1-(Methylsulfonyl)piperazine B->C D Purification C->D E Characterization D->E F Biological Evaluation E->F

General Synthetic Workflow
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of pyrimidine-based Aurora kinase inhibitors and illustrates a common method for incorporating the piperazine moiety.

Reaction Scheme:

Materials:

  • 2-Chloro-4-anilino-pyrimidine derivative (1.0 eq)

  • This compound (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-chloro-4-anilino-pyrimidine derivative in DMF, add this compound and DIPEA.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired kinase inhibitor.

Protocol 2: Amide Coupling Reaction

This protocol describes the formation of an amide bond, another common strategy for incorporating the piperazine moiety.

Reaction Scheme:

Materials:

  • Carboxylic acid-functionalized heterocyclic core (1.0 eq)

  • This compound (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid intermediate, this compound, and PyBOP in DMF.

  • Add DIPEA to the mixture and stir at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the final amide-linked kinase inhibitor.

Quantitative Data Presentation

The following tables summarize representative biological data for kinase inhibitors containing a methylsulfonylpiperazine or a similar piperazine moiety. This data is intended to be illustrative of the potencies that can be achieved.

Table 1: In Vitro Potency of Representative Kinase Inhibitors

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference Compound
Aurora APyrimidine< 200Alisertib
VEGFR2Thiazolidinone< 300Sorafenib
BCR-ABLPyrimidine25Imatinib
c-MetIndazole2Crizotinib

Table 2: Synthetic Yields for Key Reaction Steps

Reaction TypeStarting MaterialProductYield (%)
SNAr Coupling2-chloro-pyrimidine2-(piperazin-1-yl)pyrimidine75-90
Amide CouplingCarboxylic acidAmide derivative60-85
Suzuki CouplingBromo-heterocycleAryl-heterocycle50-80

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its ability to enhance solubility and metabolic stability makes it a favored component in modern drug design. The provided protocols and data serve as a guide for researchers in the development of novel and potent kinase inhibitors for various therapeutic applications. Appropriate optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity for specific target molecules.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Methylsulfonyl)piperazine hydrochloride and improving yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, primarily the formation of the disubstituted byproduct (1,4-bis(methylsulfonyl)piperazine), hydrolysis of the methanesulfonyl chloride, and incomplete reaction. Here are some strategies to mitigate these issues:

    • Control of Stoichiometry: The formation of a disubstituted byproduct is a common challenge. Employing a significant excess of piperazine (5-10 equivalents) can statistically favor the mono-sulfonylation.

    • Slow Addition of Reagents: Adding the methanesulfonyl chloride dropwise to the piperazine solution, particularly at low temperatures (e.g., 0-5 °C), can help control the reaction rate and minimize the formation of the disubstituted product.

    • Reaction Temperature: Maintaining a low temperature during the addition of methanesulfonyl chloride is crucial. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

    • Moisture Control: Methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to methanesulfonic acid, which will not react with piperazine.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent this side reaction.[1]

    • Choice of Base: The reaction of piperazine with methanesulfonyl chloride produces hydrochloric acid, which can protonate the starting piperazine, rendering it unreactive. The use of a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), is recommended to neutralize the HCl as it is formed.

Issue 2: Difficulty in Product Purification and Isolation

  • Question: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification techniques are most effective?

  • Answer: The basic nature of the piperazine product can make purification challenging. A combination of extraction and crystallization is often effective.

    • Acid-Base Extraction: This is a powerful technique to separate the basic piperazine product from non-basic impurities.

      • After the reaction is complete, the mixture can be diluted with an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt.

      • The aqueous layer can then be separated, basified with a base like NaOH to a pH > 9, and the free base of 1-(methylsulfonyl)piperazine can be extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Washing the combined organic layers with brine can help remove residual water.

    • Crystallization: Once the free base is isolated, it can be converted back to the hydrochloride salt by treating the organic solution with a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or ether). The resulting this compound salt will often precipitate and can be collected by filtration and then recrystallized from a suitable solvent system, such as ethanol or isopropanol, to achieve high purity.

Issue 3: Presence of Unreacted Piperazine in the Final Product

  • Question: My final product is contaminated with a significant amount of unreacted piperazine. How can I remove it?

  • Answer: The large excess of piperazine used to promote mono-substitution can carry through to the final product if not effectively removed.

    • Aqueous Washes: During the workup, washing the organic layer containing the crude product with water or brine can help remove the highly water-soluble piperazine.

    • Acid-Base Extraction: As described above, the acid-base extraction procedure is very effective at separating the mono-substituted product from the more basic starting piperazine.

    • Recrystallization: Careful recrystallization of the final hydrochloride salt can also help in removing residual piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Aprotic polar solvents such as dichloromethane (DCM) or acetonitrile are commonly used and effective for this type of reaction. They provide good solubility for the reactants and are relatively inert under the reaction conditions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to standards of the starting material and (if available) the product, you can determine when the starting material has been consumed and the product has formed.

Q3: Is it necessary to use a protecting group strategy for this synthesis?

A3: While a protecting group strategy, such as using N-Boc-piperazine, can provide more controlled mono-substitution, it adds extra steps to the synthesis (protection and deprotection). For many applications, optimizing the reaction conditions with an excess of piperazine is a more direct and efficient approach to achieve good yields of the mono-substituted product.

Q4: What are the key safety precautions for this synthesis?

A4: Methanesulfonyl chloride is corrosive and moisture-sensitive.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Piperazine and its derivatives can be irritants. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Mono-Substitution

EntryPiperazine (Equivalents)Methanesulfonyl Chloride (Equivalents)Temperature (°C)Reaction Time (h)Hypothetical Yield of Mono-substituted Product (%)
11.21.025445
23.01.00 to 25470
35.01.00 to 25485
410.01.00 to 25490
55.01.025475

Note: This table is illustrative and actual yields may vary based on specific experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (5-10 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the piperazine solution.

  • Addition of Methanesulfonyl Chloride: Dissolve methanesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred piperazine solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(methylsulfonyl)piperazine free base.

  • Formation of Hydrochloride Salt and Purification:

    • Dissolve the crude free base in a minimal amount of isopropanol.

    • Slowly add a solution of HCl in isopropanol until the solution is acidic.

    • The this compound salt should precipitate. If not, the addition of a co-solvent like diethyl ether may be necessary.

    • Collect the solid by vacuum filtration.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Piperazine in Anhydrous DCM cool Cool to 0°C dissolve->cool add_base Add Triethylamine cool->add_base add_mesyl Dropwise Addition of Methanesulfonyl Chloride add_base->add_mesyl react Stir at Room Temperature add_mesyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry form_salt Form HCl Salt in Isopropanol dry->form_salt filter Filter Precipitate form_salt->filter recrystallize Recrystallize from Ethanol filter->recrystallize final_product Pure 1-(Methylsulfonyl)piperazine Hydrochloride recrystallize->final_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? disubstitution Di-substitution start->disubstitution hydrolysis MsCl Hydrolysis start->hydrolysis incomplete_rxn Incomplete Reaction start->incomplete_rxn excess_piperazine Increase Piperazine Excess disubstitution->excess_piperazine slow_addition Slow, Cold Addition of MsCl disubstitution->slow_addition anhydrous Use Anhydrous Conditions hydrolysis->anhydrous monitor_rxn Monitor with TLC/LC-MS incomplete_rxn->monitor_rxn

References

Technical Support Center: Purification of 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Methylsulfonyl)piperazine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Product - Incomplete reaction during synthesis.- Product loss during aqueous work-up or extraction.- Suboptimal recrystallization conditions (e.g., wrong solvent, too much solvent).- Product adherence to the stationary phase during column chromatography.- Monitor the reaction progress by TLC or LC-MS to ensure completion.- Ensure the pH is appropriately adjusted during extraction to maximize partitioning into the organic layer.- Perform a solvent screen to find the optimal recrystallization solvent.- Use a minimal amount of hot solvent for recrystallization and cool slowly.- For column chromatography, add a basic modifier like triethylamine (0.5-1%) to the eluent to prevent strong adsorption to the silica gel.
Oily Product Instead of a Solid - Presence of residual solvent.- Impurities depressing the melting point.- The compound exists as a low-melting solid or oil at room temperature.- Dry the product under high vacuum for an extended period.- Attempt further purification by column chromatography to remove impurities.- Convert the free base to its hydrochloride salt by treating a solution of the oil in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same or a compatible solvent to precipitate the solid salt.[1]
Poor Separation in Column Chromatography (Streaking or Tailing) - The basic nitrogen of the piperazine is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of ammonium hydroxide, to the eluent.[1]
Product Fails to Crystallize from Solution - The solution is not supersaturated (too much solvent used).- Lack of nucleation sites for crystal growth.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of pure this compound.- Slowly evaporate some of the solvent to increase the concentration and then cool again.[2]
Presence of 1,4-bis(Methylsulfonyl)piperazine Byproduct - Reaction conditions favoring disubstitution.- Use a molar excess of piperazine during the initial reaction to favor monosubstitution.- The disubstituted byproduct is typically less polar; optimize column chromatography with a suitable eluent system to achieve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: Common impurities may include unreacted starting materials such as piperazine, and the 1,4-bis(methylsulfonyl)piperazine byproduct.[3] Depending on the synthetic route, other related substances and residual solvents from the reaction and purification steps may also be present.[4]

Q2: How can I convert the oily free base of 1-(methylsulfonyl)piperazine to its solid hydrochloride salt for easier handling?

A2: To form the hydrochloride salt, dissolve the oily free base in a minimal amount of a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. While stirring, add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) dropwise until the solution becomes acidic. The hydrochloride salt will typically precipitate out and can be collected by filtration.[1]

Q3: What are some recommended solvent systems for the recrystallization of this compound?

A3: The choice of solvent is critical and should be determined experimentally. Good starting points for screening include polar protic solvents like ethanol, isopropanol, or methanol, or a mixed solvent system such as methanol/water or acetone/water.[1] The ideal solvent will dissolve the compound at high temperatures but have low solubility at cooler temperatures.

Q4: My compound streaks on the TLC plate. How can I get a clean spot?

A4: Streaking, or tailing, is common for basic compounds like piperazine derivatives on acidic silica gel. To resolve this, add a small amount of a basic modifier, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide, to your TLC developing solvent.

Q5: What is the expected purity of commercially available this compound?

A5: Commercially available this compound is typically sold with a purity of 97% or higher.[5]

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Potential for Recrystallization
WaterSparingly SolubleModerately SolublePossible, but may require large volumes.
MethanolModerately SolubleVery SolubleGood as the primary solvent in a mixed system.[2]
EthanolSparingly SolubleModerately SolubleGood candidate for single-solvent recrystallization.[1]
IsopropanolSparingly SolubleModerately SolubleGood candidate for single-solvent recrystallization.[1][3]
AcetoneInsoluble/Slightly SolubleSparingly SolubleCan be used as an anti-solvent or in a mixed system.
DichloromethaneInsoluble/Slightly SolubleSparingly SolubleNot ideal for recrystallization but can be used in chromatography.
HexanesInsolubleInsolubleCan be used as an anti-solvent.

Table 2: Example Data for Purification via Recrystallization

This table is a template. Researchers should populate it with their own experimental data.

Recrystallization Solvent System Starting Purity (%) Final Purity (%) Yield (%) Observations
e.g., Isopropanole.g., 90%e.g., White crystalline solid
e.g., Methanol/Watere.g., 90%e.g., Fine needles
e.g., Ethanole.g., 90%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent) until the solid is completely dissolved. Use a stirring hot plate to maintain the temperature.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat it for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of dichloromethane/methanol or ethyl acetate/hexanes with 0.5-1% triethylamine) to find an eluent that gives good separation of the product from impurities. An Rf value for the product between 0.2 and 0.4 is ideal.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel and then adding the dried silica to the top of the column.

  • Elution: Run the column with the chosen eluent system. If separation is challenging, a gradient elution (gradually increasing the polarity of the eluent) can be used.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Troubleshooting cluster_start Start: Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis (e.g., HPLC, NMR) cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude 1-(Methylsulfonyl)piperazine hydrochloride recrystallization Recrystallization start->recrystallization Option 1 chromatography Column Chromatography start->chromatography Option 2 purity_check Assess Purity recrystallization->purity_check chromatography->purity_check pure_product Pure Product (>97%) purity_check->pure_product Purity OK impure_product Impure Product purity_check->impure_product Purity Not OK troubleshoot Consult Troubleshooting Guide: - Low Yield - Oily Product - Poor Separation impure_product->troubleshoot troubleshoot->recrystallization Re-purify troubleshoot->chromatography Re-purify

Caption: A logical workflow for the purification and troubleshooting of this compound.

References

preventing degradation of 1-(Methylsulfonyl)piperazine hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-(Methylsulfonyl)piperazine hydrochloride during its synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 1-(Methylsulfonyl)piperazine Formation of 1,4-bis(methylsulfonyl)piperazine (di-substituted byproduct).[1]- Use a significant excess of piperazine (e.g., 5-10 fold) relative to methanesulfonyl chloride to favor mono-sulfonylation. - Add methanesulfonyl chloride dropwise to the piperazine solution at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize over-reaction.
Hydrolysis of methanesulfonyl chloride.- Ensure all glassware is thoroughly dried before use. - Use an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Allow the reaction to stir for a sufficient time at room temperature after the addition of methanesulfonyl chloride.
Presence of Impurities in the Final Product Unreacted piperazine or di-substituted byproduct.- During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted piperazine. - Purify the crude product by column chromatography on silica gel.
Degradation of the product during workup or storage.- Avoid high temperatures during solvent evaporation. - Store the final product, this compound, at low temperatures (0-8 °C) to ensure stability.[3]
Difficulty in Isolating the Hydrochloride Salt Improper pH adjustment.- After obtaining the free base, dissolve it in a suitable solvent (e.g., isopropanol, ethanol) and carefully add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) until precipitation is complete. Monitor the pH.
Product is an oil and does not precipitate.- Try adding a co-solvent or changing the crystallization solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. - Cool the solution to a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of 1-(Methylsulfonyl)piperazine?

A1: The most common side reaction is the formation of the di-substituted byproduct, 1,4-bis(methylsulfonyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with methanesulfonyl chloride. To minimize this, a large excess of piperazine should be used.[1]

Q2: What are the optimal reaction conditions to prevent degradation and maximize yield?

A2: Optimal conditions involve using an anhydrous aprotic solvent like dichloromethane, a tertiary amine base such as triethylamine to neutralize the HCl generated, and maintaining a low temperature (0-5 °C) during the addition of methanesulfonyl chloride. The reaction can then be allowed to warm to room temperature.[2]

Q3: How can I effectively purify the crude 1-(Methylsulfonyl)piperazine?

A3: The crude product can be purified by washing the reaction mixture with dilute acid to remove excess piperazine, followed by a wash with a saturated sodium bicarbonate solution. Further purification can be achieved by column chromatography. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid to induce precipitation, followed by recrystallization.

Q4: What are the signs of degradation of this compound?

A4: Degradation may be indicated by a change in color (discoloration), the appearance of additional spots on a TLC plate, or extra peaks in NMR or LC-MS analysis. A potential degradation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure its stability, the compound should be stored in a cool, dry place, ideally at 0-8 °C.[3]

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is designed to minimize the formation of byproducts and prevent degradation.

Materials:

  • Piperazine

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (e.g., 2M in diethyl ether or isopropanol)

  • Isopropanol

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (dried)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine (5 equivalents) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the piperazine solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1 equivalent) dissolved in anhydrous dichloromethane dropwise to the cooled reaction mixture over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Wash the reaction mixture with 1M HCl to remove excess piperazine.

    • Wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain crude 1-(methylsulfonyl)piperazine as an oil or solid.

  • Formation of Hydrochloride Salt:

    • Dissolve the crude product in a minimal amount of isopropanol.

    • Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether with stirring until precipitation is complete.

  • Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold isopropanol or diethyl ether.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying and Storage: Dry the purified product under vacuum and store at 0-8 °C.[3]

Data Presentation

ParameterConditionEffect on Yield/Purity
Stoichiometry (Piperazine:MsCl) High excess of Piperazine (e.g., 5:1)Increases yield of mono-substituted product, minimizes di-substitution.
Near Equimolar (e.g., 1:1)Significantly increases the formation of the di-substituted byproduct, leading to lower yield of the desired product.
Temperature Low temperature (0-5 °C) during additionControls the exothermic reaction, reduces side reactions and potential degradation.
Room temperature or higher during additionMay lead to a less controlled reaction and increased formation of byproducts.
Solvent Anhydrous aprotic (e.g., DCM)Prevents hydrolysis of methanesulfonyl chloride, leading to higher yields.
Protic or wet solventCan lead to the decomposition of the starting material and lower yields.
Base Tertiary amine (e.g., Triethylamine)Effectively neutralizes the generated HCl without reacting with methanesulfonyl chloride.
Primary or secondary amineCan compete with piperazine in reacting with methanesulfonyl chloride, leading to impurities.

Visualizations

Synthesis_Pathway cluster_conditions Reaction Conditions cluster_final_product Final Product Formation Piperazine Piperazine MSP 1-(Methylsulfonyl)piperazine (Desired Product) Piperazine->MSP DiSub 1,4-bis(methylsulfonyl)piperazine (Byproduct) Piperazine->DiSub MsCl Methanesulfonyl Chloride MsCl->MSP MsCl->DiSub Solvent DCM (Anhydrous) Base Triethylamine Temp 0-5 °C -> RT MSP_HCl 1-(Methylsulfonyl)piperazine HCl MSP->MSP_HCl HCl HCl HCl->MSP_HCl

Caption: Synthesis pathway of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Stoichiometry Check Piperazine:MsCl Ratio Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Purification Evaluate Purification Method Start->Check_Purification Excess_Piperazine Use 5-10x Excess Piperazine Check_Stoichiometry->Excess_Piperazine Di-substitution suspected Anhydrous Use Anhydrous Solvent Check_Conditions->Anhydrous Hydrolysis suspected Low_Temp Add MsCl at 0-5 °C Check_Conditions->Low_Temp Side reactions observed Acid_Wash Wash with Dilute Acid Check_Purification->Acid_Wash Piperazine impurity Recrystallize Recrystallize HCl Salt Check_Purification->Recrystallize Impurities in final salt

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 1-(Methylsulfonyl)piperazine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Reagents: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze over time. Piperazine can absorb atmospheric CO2.1a. Use freshly opened or properly stored methanesulfonyl chloride. 1b. Use high-purity piperazine. If necessary, purify the piperazine before use. 1c. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
2. Inadequate Base: The base may not be strong enough to effectively scavenge the HCl generated during the reaction, leading to the protonation of piperazine and halting the reaction.2a. Use a suitable tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least a stoichiometric amount. 2b. Consider using a slight excess of the base to ensure the reaction goes to completion.
3. Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.3a. Start the reaction at a low temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride to control the initial exotherm. 3b. After the initial addition, allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion, but this should be monitored carefully to avoid side product formation.
Formation of Significant Amounts of 1,4-Bis(methylsulfonyl)piperazine (Di-substituted Byproduct) 1. Molar Ratio of Reactants: Using a 1:1 molar ratio of piperazine to methanesulfonyl chloride often leads to the formation of the di-substituted byproduct.1a. Use a significant excess of piperazine (e.g., 2 to 4 equivalents) to statistically favor the mono-sulfonylation. 1b. Alternatively, employ a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.
2. Reaction Conditions: High concentrations of the sulfonyl chloride and elevated temperatures can promote di-substitution.2a. Add the methanesulfonyl chloride solution slowly and dropwise to the piperazine solution to maintain a low concentration of the electrophile. 2b. Maintain a controlled temperature throughout the reaction.
Difficulty in Isolating the Product 1. Product is an Oil: The free base of 1-(methylsulfonyl)piperazine can be an oil, making it difficult to handle and purify.1a. Convert the free base to its hydrochloride salt, which is typically a crystalline solid and easier to purify by recrystallization.[1] This is achieved by dissolving the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl in the same or another suitable solvent (e.g., HCl in diethyl ether).
2. Emulsion during Work-up: The basic nature of piperazine derivatives can lead to the formation of emulsions during aqueous work-up.2a. Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion. 2b. Filter the mixture through a pad of celite.
Product Purity Issues after Purification 1. Contamination with Di-substituted Byproduct: The di-substituted byproduct can be difficult to separate from the desired mono-substituted product due to similar polarities.1a. Optimize column chromatography conditions. The di-substituted product is generally less polar. A carefully selected eluent system (e.g., a gradient of methanol in dichloromethane) can improve separation.[1] 1b. Recrystallization of the hydrochloride salt can be an effective purification method if a suitable solvent is found.[1]
2. Tailing on TLC/Column Chromatography: The basic nitrogen of the piperazine can interact with the acidic silica gel, leading to tailing and poor separation.2a. Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or a few drops of ammonium hydroxide, to the eluent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method involves the reaction of piperazine with methanesulfonyl chloride in the presence of a base to form 1-(methylsulfonyl)piperazine, followed by treatment with hydrochloric acid to form the hydrochloride salt. To favor mono-substitution, an excess of piperazine is often used, or one of the piperazine nitrogens is protected.

Q2: How can I minimize the formation of the 1,4-bis(methylsulfonyl)piperazine byproduct?

A2: The formation of the di-substituted byproduct is a common issue. To minimize it, you can:

  • Use an excess of piperazine: A molar ratio of 2:1 to 4:1 of piperazine to methanesulfonyl chloride is recommended.

  • Control the addition of the sulfonyl chloride: Add the methanesulfonyl chloride slowly to the piperazine solution to maintain a low concentration of the electrophile.

  • Use a mono-protected piperazine: Reacting N-Boc-piperazine with methanesulfonyl chloride and then deprotecting the Boc group is an effective strategy.

  • In-situ mono-protonation: Reacting piperazine with one equivalent of a strong acid to form the monohydrochloride in situ can deactivate one of the nitrogen atoms.[2][3]

Q3: What are the recommended solvents for this reaction?

A3: Dichloromethane (DCM) is a commonly used solvent for this type of reaction as it is relatively inert and allows for easy work-up.[4] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used. The choice of solvent can affect the solubility of the reagents and the reaction rate.

Q4: Which base is most suitable for this reaction?

A4: Tertiary amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl produced during the reaction. Pyridine can also be used. The choice of base can influence the reaction rate and the formation of side products.

Q5: How do I convert the 1-(Methylsulfonyl)piperazine free base to its hydrochloride salt?

A5: After purifying the free base, dissolve it in a suitable solvent such as isopropanol, ethyl acetate, or diethyl ether. Then, add a solution of hydrogen chloride (e.g., HCl in diethyl ether or a solution of concentrated HCl in isopropanol) dropwise with stirring until the solution is acidic. The hydrochloride salt will typically precipitate out and can be collected by filtration.[1]

Q6: What is the best way to purify the final product?

A6: Purification can be achieved through several methods. If the crude product contains a significant amount of the di-substituted byproduct, column chromatography on silica gel is often necessary.[1] For removing minor impurities, recrystallization of the hydrochloride salt from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is a highly effective method.[1]

Experimental Protocols

Protocol 1: Synthesis using Excess Piperazine

This protocol focuses on minimizing the di-substituted byproduct by using an excess of the starting piperazine.

Materials:

  • Piperazine (4 equivalents)

  • Methanesulfonyl chloride (1 equivalent)

  • Triethylamine (1.1 equivalents)

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Isopropanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (4 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • Slowly add a solution of methanesulfonyl chloride (1 eq.) in dichloromethane dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-(methylsulfonyl)piperazine free base.

  • Dissolve the crude product in a minimal amount of isopropanol.

  • Add a solution of concentrated hydrochloric acid in isopropanol dropwise until the pH is acidic.

  • Cool the mixture in an ice bath to promote crystallization.

  • Collect the precipitated this compound by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Synthesis using In Situ Mono-protonation of Piperazine

This protocol utilizes the in situ formation of piperazine monohydrochloride to favor mono-sulfonylation.[2][3]

Materials:

  • Piperazine (2 equivalents)

  • Piperazine dihydrochloride (1 equivalent)

  • Methanesulfonyl chloride (1 equivalent)

  • Triethylamine (1.1 equivalents)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Isopropanol

Procedure:

  • In a round-bottom flask, dissolve piperazine (2 eq.) and piperazine dihydrochloride (1 eq.) in methanol. Heat gently if necessary to achieve a clear solution.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.1 eq.).

  • Slowly add methanesulfonyl chloride (1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Follow steps 11-14 from Protocol 1 for the conversion to the hydrochloride salt and purification.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of mono-substituted piperazine derivatives, which can be adapted for the synthesis of 1-(Methylsulfonyl)piperazine.

Reactant Solvent Base Temperature Time Yield (%) Reference
Methanesulfonyl chlorideDichloromethaneTriethylamine0 °C to RT30 min93 (for a similar sulfonamide)[4]
Benzoyl chlorideAcetic Acid-RT24 h85[2]
Acetyl chlorideAcetic Acid-RT24 h82[2]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Piperazine & Solvents reagents Add Base & Methanesulfonyl Chloride start->reagents 1 reaction Reaction at controlled temperature reagents->reaction 2 monitoring Monitor by TLC reaction->monitoring 3 quench Quench Reaction monitoring->quench 4. Reaction Complete extract Aqueous Extraction quench->extract 5 dry Dry Organic Layer extract->dry 6 concentrate Concentrate dry->concentrate 7 chromatography Column Chromatography (if necessary) concentrate->chromatography 8. Crude Product hcl_salt Form Hydrochloride Salt chromatography->hcl_salt 9 recrystallize Recrystallize hcl_salt->recrystallize 10 end Final Product: 1-(Methylsulfonyl)piperazine HCl recrystallize->end 11

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up/Purification Issues start Low Yield of 1-(Methylsulfonyl)piperazine HCl check_reagents Check Purity of Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Work-up & Purification start->check_workup reagent_sol1 Use fresh/pure reagents check_reagents->reagent_sol1 reagent_sol2 Run under inert atmosphere check_reagents->reagent_sol2 condition_sol1 Optimize base type/amount check_conditions->condition_sol1 condition_sol2 Adjust temperature/reaction time check_conditions->condition_sol2 condition_sol3 Use excess piperazine check_conditions->condition_sol3 workup_sol1 Optimize extraction pH check_workup->workup_sol1 workup_sol2 Improve chromatography/recrystallization check_workup->workup_sol2 end Improved Yield reagent_sol1->end Re-run Reaction reagent_sol2->end condition_sol1->end condition_sol2->end condition_sol3->end workup_sol1->end Re-process crude workup_sol2->end

References

Technical Support Center: 1-(Methylsulfonyl)piperazine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Methylsulfonyl)piperazine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a piperazine derivative characterized by a methylsulfonyl group attached to one of the nitrogen atoms of the piperazine ring.[1] It is a white powder that serves as a versatile building block in the synthesis of biologically active molecules.[1] Its primary applications are in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders, and in neuropharmacology research to study the effects of piperazine derivatives on neurotransmitter systems.[1]

Q2: What are the key physical and chemical properties of this compound?

A summary of the key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₁₂N₂O₂S·HCl[1]
Molecular Weight 200.69 g/mol [1]
Appearance White powder[1]
Purity (typical) ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]
Solubility Slightly soluble in water.[2][3] Soluble in polar organic solvents like methanol and ethanol.

Q3: What are the recommended storage and handling procedures for this compound?

Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption.[2] When handling, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to avoid skin and eye irritation.[4][5]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Issue 1: Low or No Reaction Yield

Q: My reaction with this compound is giving a low yield or not proceeding at all. What are the possible causes and solutions?

Several factors can contribute to low reaction yields. A systematic approach to troubleshooting is recommended.

G start Low/No Yield check_reagents Verify Reagent Quality & Purity start->check_reagents check_conditions Optimize Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup solution_reagents Use fresh, pure reagents. Verify structure by NMR/MS. check_reagents->solution_reagents solution_conditions Adjust temperature, solvent, base, or catalyst. Monitor reaction progress (TLC/LC-MS). check_conditions->solution_conditions solution_workup Modify extraction or chromatography methods. Check for product loss during workup. check_workup->solution_workup

Key strategies to enhance mono-substitution selectivity.

  • Stoichiometry:

    • Problem: If the other reactant is used in excess or equimolar amounts, the likelihood of di-substitution on the piperazine ring increases.

    • Solution: Use a significant excess of this compound relative to the other reactant. This statistically favors the reaction at only one of the nitrogen atoms.

  • In-situ Mono-protection:

    • Problem: Both nitrogen atoms of the piperazine ring can be reactive.

    • Solution: Since the starting material is a hydrochloride salt, one nitrogen is already protonated and less nucleophilic. Performing the reaction without adding a full equivalent of base initially can favor mono-substitution.

  • Controlled Addition:

    • Problem: A high local concentration of the other reactant can lead to di-substitution.

    • Solution: Add the other reactant slowly and in a controlled manner (e.g., dropwise addition) to the solution of this compound.

Issue 3: Poor Solubility

Q: I am having trouble dissolving this compound in my reaction solvent. What can I do?

Poor solubility can hinder reaction rates and lead to inconsistent results.

Solubility Troubleshooting

Solvent ClassRecommended SolventsRationale
Polar Protic Methanol, EthanolGood for dissolving the hydrochloride salt and can participate in hydrogen bonding.
Polar Aprotic DMSO, DMFGenerally good solvents for a wide range of organic compounds.
Non-polar Toluene, DichloromethaneMay require the addition of a base to first generate the free amine, which is typically more soluble in less polar solvents.
  • Solution:

    • First, try sonicating or gently heating the mixture to aid dissolution.

    • If solubility is still an issue, consider switching to a more polar solvent like DMSO or DMF.

    • For reactions requiring a non-polar solvent, you can perform a liquid-liquid extraction to convert the hydrochloride salt to the free base, which may have better solubility in your desired solvent.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general method for the coupling of an aryl halide with this compound.

Experimental Workflow for N-Arylation

G setup Reaction Setup: - Add aryl halide, 1-(MeSO2)piperazine HCl,  Pd catalyst, ligand, and base to a flask. inert Create Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Reaction Workup: - Cool, dilute, and filter. monitoring->workup extraction Liquid-Liquid Extraction workup->extraction purification Purify by Column Chromatography extraction->purification product Characterize Product purification->product

A step-by-step workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stability Study of this compound in Solution

This protocol outlines a method to assess the stability of the compound in a given solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, water, buffer)

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Quench any potential degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining. The mobile phase can be a gradient of water and acetonitrile with a suitable additive like formic acid or trifluoroacetic acid.

  • Data Analysis: Plot the percentage of the compound remaining versus time to determine its stability profile.

References

Technical Support Center: Scale-Up Synthesis of 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 1-(Methylsulfonyl)piperazine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the scale-up synthesis of this compound?

A1: The primary challenges during the scale-up synthesis include controlling the selectivity of the reaction to obtain the mono-substituted product, managing the exothermic nature of the reaction, dealing with the physical properties of intermediates, and ensuring the purity of the final product. Key issues include the formation of the 1,4-bis(methylsulfonyl)piperazine byproduct and handling potential impurities from starting materials.[1][2][3]

Q2: How can I control the formation of the 1,4-bis(methylsulfonyl)piperazine byproduct?

A2: Controlling the formation of the disubstituted byproduct is crucial for a successful synthesis. Several strategies can be employed:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical advantage towards the reaction of methanesulfonyl chloride with the more abundant unsubstituted piperazine.[3]

  • Slow Addition of Methanesulfonyl Chloride: Adding the methanesulfonyl chloride solution dropwise at a controlled temperature helps to maintain a low concentration of the electrophile, minimizing the chance of a second reaction with the already formed 1-(Methylsulfonyl)piperazine.[3]

  • Protecting Group Strategy: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step.[3][4][5]

  • In-situ Protonation: Utilizing a protonated piperazine salt can "protect" one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to disubstituted derivatives.[1][2]

Q3: What are the typical impurities found in the synthesis of this compound?

A3: Besides the 1,4-bis(methylsulfonyl)piperazine byproduct, other potential impurities include unreacted piperazine, piperazine dihydrochloride, and residual solvents.[1] Impurities from the starting materials, such as heavy metals from commercial grades of hydrochloric acid, can also be present.

Q4: How can I effectively purify 1-(Methylsulfonyl)piperazine?

A4: The purification strategy depends on the form of the product (free base or hydrochloride salt).

  • For the free base:

    • Acid-Base Extraction: This technique is effective for separating the basic piperazine product from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The product moves to the aqueous layer as its salt. The aqueous layer is then basified, and the purified free base is re-extracted into an organic solvent.[2]

    • Column Chromatography: While feasible, the basicity of the piperazine derivative can cause tailing on silica gel. It is advisable to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[2][3]

  • For the hydrochloride salt:

    • Recrystallization: This is a highly effective method for purifying the final product. The crude hydrochloride salt can be recrystallized from suitable solvents like ethanol or isopropanol to remove impurities.[1]

Q5: What is the advantage of converting 1-(Methylsulfonyl)piperazine to its hydrochloride salt?

A5: 1-(Methylsulfonyl)piperazine free base can be an oil or a low-melting solid, which can be challenging to handle and purify on a large scale.[5] The hydrochloride salt is typically a stable, crystalline solid with a well-defined melting point, making it easier to isolate, purify through recrystallization, and store.[6] The sulfonyl group in the molecule enhances solubility and stability, which is beneficial for drug formulation.[6]

Troubleshooting Guides

Issue 1: Low Yield of 1-(Methylsulfonyl)piperazine
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired mono-substituted product with a significant amount of 1,4-bis(methylsulfonyl)piperazine byproduct. The rate of the second substitution is competitive with the first.- Increase the excess of piperazine to 5-10 equivalents. - Add the methanesulfonyl chloride solution slowly and at a reduced temperature (e.g., 0-10 °C). - Consider a protecting group strategy using N-Boc-piperazine for better control.[3][4][5]
Low overall yield with a significant amount of unreacted piperazine. Incomplete reaction.- Ensure the methanesulfonyl chloride is of good quality and has not hydrolyzed. - Check the reaction temperature and time. While low temperatures can improve selectivity, the reaction may need more time to reach completion. - Ensure adequate mixing, especially on a larger scale, to avoid localized concentration gradients.
Product loss during workup. The product may be partially soluble in the aqueous phase during extraction.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free base. - Perform multiple extractions with an organic solvent to ensure complete recovery. - Use a brine wash for the combined organic layers to minimize water content.
Issue 2: Difficulty in Isolating and Purifying the Product
Symptom Possible Cause Troubleshooting Steps
The free base product is an oil and difficult to handle. This is a known physical property of 1-(Methylsulfonyl)piperazine.[5]- Convert the oily free base to its hydrochloride salt to obtain a solid material that is easier to handle and purify by recrystallization.
Product streaks on the silica gel column during chromatography. The basic nitrogen of the piperazine interacts strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[2][3]
Difficulty in precipitating the hydrochloride salt. The salt may be soluble in the chosen solvent.- Ensure the solvent is appropriate for salt formation and precipitation (e.g., isopropanol, ethanol, or diethyl ether). - Use a more concentrated solution of HCl. - Cool the solution in an ice bath to reduce solubility and induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites.
The final hydrochloride salt has a low melting point or is not a sharp melt. Presence of impurities such as the dihydrochloride salt or residual solvents.- Ensure the stoichiometry of HCl is carefully controlled (1 equivalent) to avoid the formation of the dihydrochloride. - Recrystallize the product from an appropriate solvent system to remove impurities. - Dry the final product under vacuum to remove residual solvents.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterLaboratory ScalePilot/Industrial Scale
Piperazine : Methanesulfonyl Chloride Ratio 5:1 to 10:13:1 to 5:1 (for cost-effectiveness)
Solvent Dichloromethane, TolueneToluene, 2-Methyl-THF
Temperature 0-25 °C10-40 °C (balancing selectivity and reaction time)
Typical Yield (Free Base) 70-85%65-80%
Purity (after recrystallization of HCl salt) >98%>99%

Experimental Protocols

Protocol 1: Synthesis of 1-(Methylsulfonyl)piperazine (Excess Piperazine Method)

Materials:

  • Piperazine (anhydrous)

  • Methanesulfonyl chloride

  • Toluene

  • Sodium hydroxide solution (e.g., 50% w/w)

  • Water

  • Brine

Procedure:

  • Charge a reactor with anhydrous piperazine (5.0 equivalents) and toluene.

  • Stir the mixture to ensure the piperazine is well-suspended or dissolved.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of methanesulfonyl chloride (1.0 equivalent) in toluene over 2-4 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC, LC-MS).

  • Cool the reaction mixture and quench by the slow addition of water.

  • Add sodium hydroxide solution to basify the mixture to a pH > 12.

  • Separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with brine.

  • Concentrate the organic layer under reduced pressure to obtain crude 1-(Methylsulfonyl)piperazine, which may be an oil or a low-melting solid.

Protocol 2: Formation and Purification of this compound

Materials:

  • Crude 1-(Methylsulfonyl)piperazine

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid or HCl in IPA

Procedure:

  • Dissolve the crude 1-(Methylsulfonyl)piperazine in isopropanol.

  • Filter the solution to remove any insoluble materials.

  • Slowly add one equivalent of hydrochloric acid while stirring. The hydrochloride salt should precipitate.

  • Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C and hold for at least 1 hour to maximize precipitation.

  • Collect the solid by filtration and wash the filter cake with cold isopropanol.

  • Recrystallize the crude hydrochloride salt from a suitable solvent (e.g., ethanol, methanol/IPA) if further purification is required.

  • Dry the purified this compound under vacuum at 40-50 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Free Base cluster_purification Purification as Hydrochloride Salt start Start: Piperazine & Toluene add_mesyl Add Methanesulfonyl Chloride (0-10 °C) start->add_mesyl react Reaction (Room Temp) add_mesyl->react quench Quench with Water react->quench basify Basify with NaOH quench->basify extract Extract with Toluene basify->extract concentrate Concentrate extract->concentrate crude_oil Crude 1-(Methylsulfonyl)piperazine concentrate->crude_oil dissolve Dissolve in Isopropanol crude_oil->dissolve Transfer add_hcl Add 1 eq. HCl dissolve->add_hcl precipitate Precipitate & Cool add_hcl->precipitate filter Filter precipitate->filter recrystallize Recrystallize (Optional) filter->recrystallize dry Dry under Vacuum recrystallize->dry final_product Pure 1-(Methylsulfonyl)piperazine HCl dry->final_product

Caption: Experimental workflow for the synthesis and purification of 1-(Methylsulfonyl)piperazine HCl.

troubleshooting_logic cluster_yes_byproduct High Disubstitution cluster_no_byproduct Low Disubstitution start Low Yield of Mono-substituted Product check_byproduct Significant 1,4-disubstituted byproduct? start->check_byproduct incomplete_reaction Incomplete Reaction? check_byproduct->incomplete_reaction No increase_piperazine Increase Piperazine Excess check_byproduct->increase_piperazine Yes slow_addition Slow Down Reagent Addition check_byproduct->slow_addition Yes lower_temp Lower Reaction Temperature check_byproduct->lower_temp Yes check_reagents Check Reagent Quality incomplete_reaction->check_reagents Yes optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions Yes check_workup Check for Losses in Workup incomplete_reaction->check_workup No

Caption: Troubleshooting logic for low yield in 1-(Methylsulfonyl)piperazine synthesis.

References

dealing with hygroscopic nature of piperazine salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with the hygroscopic nature of piperazine and its salts.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a piperazine salt to be hygroscopic?

A1: A hygroscopic substance, such as piperazine or many of its salts, has a strong tendency to attract and absorb moisture from the surrounding atmosphere.[1][2] Anhydrous piperazine is particularly susceptible and is considered deliquescent, meaning it can absorb enough atmospheric moisture to dissolve and form a liquid solution.[2] This property is critical as it can significantly alter the compound's physical and chemical characteristics, thereby impacting experimental accuracy and the stability of the final product.[2]

Q2: How does moisture absorption affect my piperazine salt during experiments?

A2: Moisture absorption can introduce several critical issues in a laboratory setting:

  • Inaccurate Weighing: The measured weight of the compound will be inflated by the mass of the absorbed water, leading to significant errors in concentration calculations for solutions and reactions.[2]

  • Changes in Physical Properties: Water absorption can alter the salt's melting point, solubility profile, and crystal structure.[2] For example, anhydrous piperazine melts at 109-111 °C, whereas its hexahydrate form melts at a much lower temperature of around 44 °C.[2]

  • Chemical Degradation: The presence of water can facilitate chemical degradation pathways like hydrolysis.[2] This can lead to the formation of impurities, reducing the purity and potency of the active pharmaceutical ingredient (API).[2][3]

  • Handling Difficulties: Hygroscopic powders often become sticky and clump together, a phenomenon known as caking.[1][3][4] This makes the material difficult to handle, transfer, and weigh accurately.[2]

Q3: Are all piperazine salts equally hygroscopic?

A3: No, the hygroscopicity of a piperazine salt is significantly influenced by the counter-ion it is paired with. For instance, piperazine tartrate salts are reported to be non-hygroscopic, while citrate salts are known to form various stable hydrates.[1] The selection of an appropriate salt form is a key strategy in drug development to manage hygroscopicity and improve overall stability.[1] The formation of a salt with sulfamethoxazole, for example, has been shown to address moisture-related stability issues of piperazine.[1]

Q4: What are the best practices for storing and handling hygroscopic piperazine salts?

A4: To minimize moisture absorption, stringent storage and handling protocols are necessary.

  • Storage: Store compounds in a cool, dry, and well-ventilated area inside tightly sealed containers.[2] The use of desiccators containing a suitable drying agent (e.g., silica gel) is highly recommended.[2]

  • Handling: Whenever possible, handle hygroscopic salts in a controlled low-humidity environment, such as a glove box or a dry room.[2][5] If such an environment is unavailable, work quickly and ensure all containers are sealed immediately after use.[2] Always use dry glassware and equipment, and avoid breathing on the sample, as exhaled breath contains moisture.[2]

Q5: How can I reduce the hygroscopicity of my piperazine-based API?

A5: Several formulation and crystal engineering strategies can be employed to mitigate hygroscopicity:

  • Salt Selection: As mentioned, choosing a non-hygroscopic counter-ion (like tartrate) is a primary strategy.[1]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice and reduce the material's affinity for water.[6][7]

  • Film Coating: Applying a polymer-based film coating can act as a physical barrier, protecting the hygroscopic core from atmospheric moisture.[6][7]

  • Encapsulation: Enveloping the active ingredient with polymers via techniques like spray-drying can also provide a protective barrier.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. Inaccurate weighing due to unaccounted water content. Compound degradation over the course of the experiment.1. Determine the precise water content of your sample using Karl Fischer titration before each experiment and adjust all calculations accordingly.[2] 2. Handle the compound in a low-humidity environment (e.g., a glove box) to prevent moisture uptake during weighing and preparation.[2] 3. Always use freshly prepared solutions.[8]
The measured melting point is lower than the literature value for the anhydrous form. The compound has absorbed atmospheric moisture and is partially or fully hydrated.[2]1. Dry the sample under a high vacuum at an appropriate temperature (if thermally stable) and re-measure the melting point.[2][9] 2. Perform Thermogravimetric Analysis (TGA) to quantify the amount of water present and determine the temperature at which it is lost.[2]
The powder appears clumpy, sticky, or has caked into a solid mass. Significant water absorption from the atmosphere has occurred, leading to the formation of liquid bridges between particles.[2][10]1. Transfer the compound to a desiccator to remove excess surface moisture.[2] 2. If the material is severely caked, it may need to be gently ground in a dry environment before use. 3. For future prevention, review and improve storage conditions (e.g., use smaller containers, add desiccant packs, and ensure tight seals).[6]
The compound shows poor peak shape (tailing) in reverse-phase HPLC. The basic nitrogen atoms in the piperazine ring are interacting with acidic silanol groups on the silica-based column.1. Use a mobile phase additive like triethylamine (TEA) to compete for the active sites on the column. 2. Adjust the mobile phase to a lower pH to ensure the piperazine salt is fully protonated.[8] 3. Consider using a different column with a less acidic stationary phase (e.g., a phenyl or cyano column).[8]

Hygroscopicity Data of Piperazine Salts

The table below summarizes the hygroscopic nature of various piperazine forms. Quantitative data on specific water uptake percentages can be determined using Dynamic Vapor Sorption (DVS) analysis.

CompoundHygroscopic NatureComments
Piperazine (Anhydrous) Highly hygroscopic, deliquescentReadily absorbs atmospheric moisture and carbon dioxide to form hydrates.[2][11][12][13]
Piperazine Hexahydrate Stable hydrateA common commercially available form of piperazine.[12][13]
Piperazine Citrate HygroscopicCan exist as various stable hydrates.[1]
Piperazine Tartrate Non-hygroscopicReported to be a stable, non-hygroscopic salt form.[1]
Piperazine Dihydrochloride More stable than baseGenerally more stable and less susceptible to moisture-related degradation than the free base.[1]

Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol outlines the volumetric method for determining the water content in a piperazine salt sample. The Karl Fischer method is highly specific to water and is considered a gold standard for moisture determination.[14]

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous methanol or specialized Karl Fischer solvent

  • Karl Fischer titrant (with a known titer)

  • Water standard for titer determination

  • Airtight glass syringe

  • Piperazine salt sample

Methodology:

  • Titer Determination:

    • Fill the titration vessel with the Karl Fischer solvent.

    • Pre-titrate the solvent to a dry endpoint to eliminate any residual moisture.

    • Accurately inject a known amount of water standard into the vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (mg H₂O / mL reagent) is calculated. Repeat this step at least three times for an accurate average.

  • Sample Analysis:

    • In a low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of the piperazine salt sample. The sample size depends on the expected water content.

    • Quickly transfer the weighed sample directly into the pre-titrated Karl Fischer vessel.

    • Ensure the sample dissolves completely. If solubility is an issue, consider using a co-solvent like formamide or gently heating the vessel (up to 50°C).

    • Begin the titration. The instrument will automatically add the titrant until the endpoint is reached, which is detected potentiometrically.[15]

    • The instrument's software will calculate the water content based on the volume of titrant used and its predetermined titer.

Note: For samples that do not dissolve or that cause side reactions, a Karl Fischer oven with a gas extraction method should be used.

Protocol 2: Characterization of Moisture Sorption Behavior by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption by a sample as a function of relative humidity (RH) at a constant temperature.[16] This provides a detailed moisture sorption isotherm, which is crucial for characterizing hygroscopicity.[16][17]

Materials:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance (integral to the DVS instrument)

  • Nitrogen gas (for humidity generation)

  • Piperazine salt sample (typically 5-15 mg)

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the piperazine salt sample into the DVS sample pan.

  • Instrument Setup:

    • Place the sample pan onto the DVS microbalance.

    • Set the analysis temperature (e.g., 25 °C).

    • Define the relative humidity (RH) program. A typical program involves:

      • An initial drying step at 0% RH until the sample mass stabilizes.

      • A sorption phase with stepwise increases in RH (e.g., 0% to 90% RH in 10% increments).

      • A desorption phase with stepwise decreases in RH back to 0%.

  • Data Acquisition:

    • Start the experiment. The DVS instrument will precisely control the RH in the sample chamber by mixing dry and water-saturated nitrogen gas streams.

    • The microbalance continuously records the sample's mass change over time at each RH step.[17] The instrument waits for the mass to reach equilibrium ( dm/dt < 0.002% min⁻¹) before proceeding to the next RH level.

  • Data Analysis:

    • The primary output is a moisture sorption isotherm, a plot of the equilibrium mass change (%) versus RH.

    • The shape of the isotherm reveals the nature of the moisture interaction.

    • The total mass gain at a high RH (e.g., 80% or 90%) is used to classify the material's hygroscopicity according to pharmacopeial standards.

    • Hysteresis (a difference between the sorption and desorption curves) can indicate physical changes like hydrate formation or amorphous-to-crystalline transitions.

Visual Workflow and Diagrams

G start Observed Problem with Piperazine Salt inaccurate_weight Inaccurate Weighing or Inconsistent Results start->inaccurate_weight physical_change Physical Change: Clumping, Caking, or Lower Melting Point start->physical_change degradation Suspected Chemical Degradation start->degradation check_water_content Water Content Determined? inaccurate_weight->check_water_content Check Procedure check_storage Stored in Desiccator with Tight Seal? physical_change->check_storage Check Storage hplc_stability Action: Run Stability- Indicating HPLC Method degradation->hplc_stability Verify Purity check_env Handling in Controlled Environment? use_glovebox Action: Handle in Glove Box or Dry Room check_env->use_glovebox No dvs_analysis Action: Characterize with DVS to Understand Sorption Profile check_env->dvs_analysis Yes check_water_content->check_env Yes karl_fischer Action: Perform Karl Fischer Titration & Adjust Mass check_water_content->karl_fischer No improve_storage Action: Improve Storage (Use Desiccator, Tightly Seal) check_storage->improve_storage No dry_sample Action: Dry Sample Under Vacuum Before Use check_storage->dry_sample Yes dry_sample->dvs_analysis hplc_stability->improve_storage Degradation Confirmed

Troubleshooting workflow for hygroscopic piperazine salts.

References

Technical Support Center: Column Chromatography Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying piperazine derivatives on silica gel, and how can it be resolved?

The most prevalent issue is peak tailing , where the compound streaks down the column instead of eluting as a tight band.[1][2] This occurs because the basic nitrogen atoms in the piperazine ring interact strongly with the acidic silanol groups on the surface of the silica gel.[2][3]

To resolve this, add a small amount of a basic modifier to the mobile phase (eluent). The most common choice is triethylamine (TEA) at a concentration of 0.1-1%.[3] Other options include pyridine.[4] This modifier competes with the piperazine derivative for the acidic sites on the silica, leading to a more symmetrical peak shape.

Q2: How do I select the appropriate stationary phase for my piperazine derivative?

For most applications, standard Silica Gel 60 is the starting point.[4] However, if peak tailing remains a significant problem even with basic modifiers, consider these alternatives:

  • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for strongly basic compounds.

  • Amine-bonded Silica: This stationary phase is specifically designed for the purification of basic compounds and can significantly reduce tailing.[5]

  • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a mobile phase like methanol/water or acetonitrile/water can be effective.[6]

  • Ion-Exchange Resins: For highly polar or charged piperazine derivatives, particularly when purifying from aqueous solutions, ion-exchange chromatography can be a powerful technique.[7][8]

Q3: What are the best mobile phase (eluent) systems for piperazine derivatives?

The choice of eluent depends on the polarity of your specific derivative. A good starting point is to find a solvent system using Thin-Layer Chromatography (TLC) that gives your target compound an Rf value between 0.2 and 0.4.[1][9]

Common solvent systems include:

  • Hexanes/Ethyl Acetate: A versatile system for compounds of low to medium polarity.[1]

  • Dichloromethane/Methanol: Effective for more polar derivatives.[1][4]

Remember to add a basic modifier like 0.1-1% triethylamine to your chosen eluent system to prevent peak tailing on silica gel.[3]

Q4: My piperazine derivative is not moving from the baseline on the TLC plate, even in highly polar solvents. What should I do?

If your compound remains at the baseline (Rf = 0), it is too polar for the current conditions. Here are some steps to take:

  • Increase Solvent Polarity: Switch to a more polar solvent system. If you are using dichloromethane/methanol, increase the percentage of methanol.

  • Consider Salt Formation: Your compound may be in a salt form, making it extremely polar and water-soluble. Try neutralizing a small sample with a base (like aqueous sodium bicarbonate), extracting it into an organic solvent, and re-spotting it on the TLC plate.

  • Use a Different Stationary Phase: The strong interaction with silica may be preventing movement. Try a TLC plate with a different stationary phase, like alumina or a reversed-phase plate, to see if elution is possible.

Q5: How can I improve the separation between my desired piperazine derivative and a closely eluting impurity?

Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Fine-tune the Solvent System: Test different solvent systems on TLC. Sometimes switching one of the solvents (e.g., using acetone instead of ethyl acetate) can change the elution order and improve separation.[4]

  • Try Isocratic vs. Gradient Elution: If you are running the column with a single solvent mixture (isocratic), a shallow gradient (slowly increasing the polarity of the mobile phase during the run) can often improve the separation of closely eluting compounds.[10]

  • Reduce the Column Loading: Overloading the column can lead to broad peaks and poor separation.[2] Try using less crude material for the amount of silica gel. A general guideline is a silica-to-crude-material ratio of 50:1 to 100:1 for difficult separations.[10]

Troubleshooting Guide

Problem: Severe Peak Tailing

Q: I've added 1% triethylamine to my hexane/ethyl acetate eluent, but my piperazine derivative is still tailing significantly on the silica gel column. What are my next steps?

A: While adding TEA is the first line of defense, severe tailing may require further action.

  • Check Compound Stability: First, ensure your compound is not degrading on the silica gel, as this can also appear as streaking.[11] Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot or a streak appears from the baseline, degradation is likely.

  • Increase Modifier Concentration: Cautiously increase the triethylamine concentration to 2%. Be aware that removing high concentrations of TEA from your final product can be difficult.

  • Switch to a Less Acidic Stationary Phase: The interaction with silica may be too strong. Switch to a column packed with neutral or basic alumina.[5] You will need to re-optimize your mobile phase with TLC analysis on an alumina plate first.

  • Dry Loading with a Basic Adsorbent: If you must use silica, try dry loading your compound. Dissolve your crude material, add a small amount of basic alumina or florisil, and evaporate the solvent. Load the resulting free-flowing powder onto the column. This can sometimes mitigate interactions at the point of loading.

Problem: Poor Resolution / Co-elution

Q: My product and an impurity have very similar Rf values (e.g., 0.3 and 0.35) and are co-eluting from the column. How can I separate them?

A: Separating compounds with a small ΔRf requires optimizing your method for higher efficiency and selectivity.

  • Optimize the Mobile Phase: A single solvent system may not be optimal. Test ternary (three-component) solvent systems on TLC, such as Hexane/Ethyl Acetate/Dichloromethane. The third solvent can modulate selectivity and may pull the spots apart.

  • Use a Longer Column: Increasing the column length provides more theoretical plates, which can enhance the separation of closely eluting compounds. Ensure the column is packed uniformly to avoid channeling.

  • Reduce Flow Rate: Running the column more slowly can allow for better equilibration between the stationary and mobile phases, often leading to sharper peaks and improved resolution.[12]

  • Consider an Alternative Chromatography Mode: If normal phase chromatography fails, consider reversed-phase flash chromatography if the compounds have suitable solubility.

Problem: Low Recovery / Yield

Q: I loaded 500 mg of crude material onto the column, but only recovered 150 mg of my pure product, which is much lower than expected. Where did my compound go?

A: Low recovery can be attributed to several factors.

  • Irreversible Adsorption: The compound may be binding irreversibly to the silica gel. This is common with very basic compounds. If you suspect this, you can try "stripping" the column with a highly polar or acidic mobile phase (e.g., methanol with 1% acetic acid) after your initial run to see if more material elutes. This confirms irreversible binding and indicates a need for a different stationary phase like alumina.

  • Compound Degradation: As mentioned, the acidic nature of silica can decompose sensitive compounds.[11] Test for stability by spotting the purified compound on a silica TLC plate and re-running it after an hour.

  • Elution in the Solvent Front or Very Late: Your compound may have eluted undetected in the very first fractions (solvent front) or may still be on the column.[11] Ensure you have analyzed all collected fractions by TLC.

  • Physical Loss: Ensure the sample was loaded correctly and that no material was lost during the loading process or due to a leaky stopcock.

Quantitative Data Summary

Table 1: Recommended Stationary Phases for Piperazine Derivatives
Stationary PhaseAcidityPrimary Use CaseNotes
**Silica Gel (SiO₂) **AcidicGeneral purpose, most common starting point.[4]Often requires a basic modifier in the eluent.[3]
Alumina (Al₂O₃) Basic, Neutral, or AcidicPurification of strongly basic compounds sensitive to silica.Select basic or neutral grade for piperazine derivatives.
Amine-bonded Silica BasicSpecifically for purification of amines and basic compounds.[5]Excellent for reducing peak tailing.
C18 Reversed-Phase Silica N/AFor non-polar to moderately polar derivatives.Uses polar mobile phases (e.g., Methanol/Water).[6]
Ion-Exchange Resin Cationic/AnionicPurification of charged or very polar piperazine salts.[7]Typically used for aqueous-based purifications.
Table 2: Common Mobile Phase Systems and Modifiers
Solvent SystemPolarity RangeTypical Modifier (for Silica Gel)Target Rf on TLC
Hexanes / Ethyl AcetateLow to Medium0.1 - 1% Triethylamine (TEA)0.2 - 0.4[1]
Dichloromethane / MethanolMedium to High0.1 - 1% Triethylamine (TEA)0.2 - 0.4[9]
Toluene / AcetoneMedium0.1 - 1% Triethylamine (TEA)0.2 - 0.4
Methanol / WaterHigh (Reversed-Phase)0.1% Formic Acid or Acetic AcidN/A (Optimize for retention)
Acetonitrile / WaterHigh (Reversed-Phase)0.1% Trifluoroacetic Acid (TFA)N/A (Optimize for retention)

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Piperazine Derivative
  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot it on a silica gel TLC plate and develop it using various solvent systems (e.g., different ratios of hexanes/ethyl acetate with 0.5% TEA). Identify an eluent that provides good separation and an Rf value of ~0.3 for the desired product.[9]

  • Column Packing (Slurry Method):

    • Plug a glass column with a small piece of cotton or glass wool and add a ~1 cm layer of sand.[4]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[13]

    • Add another ~1 cm layer of sand on top of the packed silica bed.

    • Drain the solvent until it is level with the top of the sand layer. Do not let the column run dry.[4]

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in the minimum possible amount of a suitable solvent (dichloromethane is often a good choice).[13]

    • Carefully add the concentrated sample solution to the top of the column using a pipette, ensuring not to disturb the sand layer.[12]

    • Drain the solvent until the sample has fully entered the silica bed.

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again. Repeat this step twice to ensure the entire sample is loaded in a narrow band.[13]

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply positive pressure (using a pump or compressed air) to achieve a steady flow rate.[10]

    • Collect fractions in an ordered array of test tubes.

    • If a gradient elution is needed, gradually increase the percentage of the more polar solvent throughout the run.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[9]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified piperazine derivative.[9]

Protocol 2: Dry Loading for Poorly Soluble or Potent Compounds
  • Preparation: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or methanol) in a round-bottom flask.[12]

  • Adsorption: Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the flask.[12]

  • Evaporation: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[12]

  • Loading: Carefully pour this powder onto the top of the prepared column (packed as described in Protocol 1).

  • Elution: Gently tap the column to level the powder, add a protective layer of sand, and proceed with elution as described in Protocol 1.[12]

Visualizations

G start_node start_node process_node process_node decision_node decision_node output_node output_node end_node end_node A Crude Piperazine Derivative B Select Solvent System (TLC Analysis, Rf ~0.3) A->B C Pack Column (Slurry Method) B->C D Load Sample (Wet or Dry Method) C->D E Elute with Mobile Phase & Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions & Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for column chromatography purification.

G start_node start_node decision_node decision_node solution_node solution_node check_node check_node A Problem: Peak Tailing B Is a basic modifier (e.g., 0.1-1% TEA) in the mobile phase? A->B C Add 0.1-1% TEA to eluent. B->C No D Is compound stable on silica? B->D Yes E Consider degradation. Use a less acidic stationary phase. D->E No F Increase TEA to 2% OR Switch to Alumina / Amine-bonded column. D->F Yes

Caption: Troubleshooting logic for peak tailing issues.

References

Validation & Comparative

A Comparative Guide to Piperazine Reagents in Synthesis: 1-(Methylsulfonyl)piperazine Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties.[1] This guide provides an objective comparison of 1-(Methylsulfonyl)piperazine hydrochloride with other common piperazine reagents, supported by experimental data, to inform the rational selection of these critical synthetic intermediates.

The choice of a piperazine reagent is often a balance between reactivity, the need for protecting groups, and the conditions required for subsequent transformations. This guide focuses on the practical aspects of using this compound in comparison to unsubstituted piperazine and the commonly used N-Boc-piperazine in two key synthetic transformations: N-arylation and N-alkylation.

Comparison of Reactivity in N-Arylation

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1][2] The choice of piperazine reagent can significantly impact the efficiency of this reaction. The electron-withdrawing nature of the methylsulfonyl group in 1-(Methylsulfonyl)piperazine decreases the nucleophilicity of the adjacent nitrogen atom, which can influence reaction outcomes.

ReagentRepresentative ReactionTypical YieldReaction ConditionsKey Considerations
1-(Methylsulfonyl)piperazine HCl N-arylation with 4-chlorotolueneModerate (estimated)Pd catalyst, strong base (e.g., NaOtBu), high temperatureLower nucleophilicity may require more forcing conditions. No deprotection step needed.
Piperazine N-arylation with p-bromotolueneHigh (mono-arylated product)Pd(dba)₂/(±)BINAP, NaO-t-Bu, m-xyleneProne to di-arylation; an excess of piperazine is often used to favor mono-substitution.
N-Boc-piperazine N-arylation with 4-bromotoluene96%[3](NHC)Pd(allyl)Cl catalyst, K₃PO₄, toluene/water, 100 °CExcellent for mono-arylation. Requires a subsequent deprotection step.[4]

Comparison of Reactivity in N-Alkylation

N-alkylation is another fundamental transformation for the elaboration of the piperazine scaffold. Similar to N-arylation, the electronic properties of the piperazine reagent play a crucial role in controlling the selectivity and efficiency of the reaction.

ReagentRepresentative ReactionTypical YieldReaction ConditionsKey Considerations
1-(Methylsulfonyl)piperazine HCl N-alkylation with benzyl bromideGood (estimated)Base (e.g., K₂CO₃), solvent (e.g., ACN or DMF)The deactivating effect of the sulfonyl group helps to prevent quaternization.
Piperazine N-alkylation with p-tert-Butylbenzyl chloride83%[5]In situ formation of monohydrochloride salt, ethanol, 70 °CDi-alkylation is a common side reaction; careful control of stoichiometry is needed.[6]
N-Acetyl-piperazine N-alkylation with 1-bromobutane followed by hydrolysis71% (overall)[7]K₂CO₃, THF, reflux; then acid/base hydrolysisAn alternative to N-Boc with a different deprotection strategy.

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

This protocol is adapted from a procedure for the N-arylation of N-Boc-piperazine with an aryl bromide.[3]

Materials:

  • N-Boc-piperazine

  • Aryl bromide (e.g., 4-bromotoluene)

  • (NHC)Pd(allyl)Cl catalyst

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add N-Boc-piperazine (1.2 mmol), aryl bromide (1.0 mmol), potassium phosphate (1.5 mmol), and the (NHC)Pd(allyl)Cl catalyst (0.02 mmol).

  • Add toluene (2 mL) and water (0.2 mL).

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Mono-N-Alkylation of Piperazine

This protocol is based on the in-situ formation of the piperazine monohydrochloride salt to favor mono-alkylation.[4][5]

Materials:

  • Piperazine hexahydrate

  • Hydrochloric acid (concentrated)

  • Alkyl halide (e.g., p-tert-butylbenzyl chloride)

  • Ethanol

Procedure:

  • In a reaction flask, dissolve piperazine hexahydrate (0.2 mol) in ethanol (80 mL).

  • With stirring, add concentrated hydrochloric acid (0.2 mol).

  • Cool the mixture to 20 °C.

  • Slowly add the alkyl halide (0.1 mol) dropwise.

  • Stir the reaction mixture for 2 hours at room temperature, then for 30 minutes at 70 °C.

  • Cool the reaction mixture and work up as appropriate for the specific product. This may involve basification and extraction.

  • Purify the product by distillation or column chromatography.

Protocol for Deprotection of N-Boc-Piperazine Derivatives

This is a general procedure for the removal of the Boc protecting group.[4]

Materials:

  • Boc-protected piperazine derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in dichloromethane.

  • Add an excess of TFA (e.g., 20-50% in DCM) or a 4M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a base and extracted to yield the free amine.

Visualizations

Dopamine Receptor Signaling Pathway

Many antipsychotic and neurological drugs containing a piperazine moiety target dopamine receptors. The diagram below illustrates a simplified view of the D1- and D2-like receptor signaling pathways.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway Dopamine Dopamine D1_Receptor D1/D5 Receptor Dopamine->D1_Receptor binds D2_Receptor D2/D3/D4 Receptor Dopamine->D2_Receptor binds Gs Gs/Golf D1_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response1 Cellular Response (e.g., gene expression, ion channel modulation) PKA->Cellular_Response1 phosphorylates targets Gi Gi/Go D2_Receptor->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_inhib cAMP Cellular_Response2 Inhibition of Downstream Effects cAMP_inhib->Cellular_Response2 reduced levels lead to N_Arylation_Workflow start Start reagents Combine Piperazine Reagent, Aryl Halide, Catalyst, Base, and Solvent start->reagents reaction Heat Reaction Mixture under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete drying Dry Organic Layer (e.g., Na2SO4) workup->drying filtration Filter and Concentrate drying->filtration purification Purify Crude Product (Column Chromatography) filtration->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End analysis->end

References

comparing biological activity of 1-(Methylsulfonyl)piperazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of selected 1-(Methylsulfonyl)piperazine derivatives, with a focus on their potential as anticancer agents through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The information presented is collated from recent studies to facilitate objective comparison and support further drug development efforts.

Introduction to 1-(Methylsulfonyl)piperazine Derivatives

The 1-(Methylsulfonyl)piperazine scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] Derivatives of this structure have been investigated for a wide range of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[2] In the context of oncology, these derivatives have shown particular promise as inhibitors of protein kinases, such as EGFR, which are crucial regulators of cell proliferation and survival.[3][4]

Anticancer Activity: Focus on EGFR Inhibition

Overexpression and mutation of EGFR are common drivers in many cancers, leading to uncontrolled cell growth and proliferation.[3][5] Small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain are a cornerstone of targeted cancer therapy.[] Several piperazine-containing compounds have been identified as potent EGFR inhibitors.[3][4] This guide focuses on pyrazoline derivatives incorporating a 4-methylsulfonylphenyl scaffold, which have demonstrated significant antitumor activity.[7]

Comparative Biological Activity

The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected 1-(methylsulfonyl)phenyl-scaffold containing pyrazoline derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineIC50 (µM)Kinase TargetIC50 (µM)Reference
18c HL-60 (Leukemia)8.43VEGFR20.218[7]
MDA-MB-231 (Breast)12.54[7]
MCF-7 (Breast)16.20[7]
18g HL-60 (Leukemia)10.43VEGFR20.168[7]
MCF-7 (Breast)11.7HER20.496[7]
MDA-MB-231 (Breast)4.07[7]
18h HL-60 (Leukemia)8.99VEGFR20.135[7]
MCF-7 (Breast)12.4HER20.253[7]
MDA-MB-231 (Breast)7.18EGFR0.574[7]
Sorafenib --VEGFR20.041[7]
Erlotinib --EGFR0.105[7]
HER20.085[7]

Table 1: In vitro anticancer and kinase inhibitory activities of selected pyrazoline derivatives with a 4-methylsulfonylphenyl scaffold.[7]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

The half-maximal inhibitory concentration (IC50) values against cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1-(Methylsulfonyl)piperazine derivative stock solution (in DMSO)

  • MTT Labeling Reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).[8]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of the MTT Labeling Reagent to each well for a final concentration of 0.5 mg/mL.[10] Incubate the plate for 2-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[11] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9]

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[12] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[12] Inhibitors targeting the EGFR tyrosine kinase domain block these downstream signals, thereby inhibiting cancer cell growth.[]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1-(Methylsulfonyl)piperazine Derivative (Inhibitor) Inhibitor->Dimerization Inhibits Autophosphorylation

Caption: EGFR Signaling Pathway and Inhibition.

General Experimental Workflow for Anticancer Drug Screening

The process of evaluating new chemical entities for their anticancer potential typically follows a systematic workflow, starting from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Synthesized 1-(Methylsulfonyl)piperazine Derivatives PrimaryScreening Primary Screening (e.g., MTT Assay on multiple cancer cell lines) Start->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Active Inactive Inactive Compounds HitIdentification->Inactive Inactive SecondaryAssays Secondary Assays (e.g., Kinase Inhibition, Cell Cycle Analysis, Apoptosis) DoseResponse->SecondaryAssays LeadCompound Lead Compound Identification SecondaryAssays->LeadCompound

Caption: Anticancer Drug Screening Workflow.

References

A Comparative Guide to 1-(Methylsulfonyl)piperazine Hydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a critical decision in the synthesis of active pharmaceutical ingredients (APIs). The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, and its derivatives serve as key intermediates in the production of numerous drugs, particularly those targeting the central nervous system. This guide provides a comprehensive validation of 1-(Methylsulfonyl)piperazine hydrochloride as a pharmaceutical intermediate, offering an objective comparison with a common alternative, N-Boc-piperazine. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Piperazine Intermediates

Piperazine derivatives are integral to the structure of many blockbuster drugs. The two nitrogen atoms of the piperazine ring allow for the introduction of various substituents, influencing the compound's pharmacokinetic and pharmacodynamic properties. The strategic use of mono-protected piperazine derivatives enables selective functionalization and the construction of complex molecules.

This compound is a piperazine derivative where one nitrogen atom is protected by a methylsulfonyl group. This electron-withdrawing group modulates the reactivity of the piperazine nitrogens and can influence the solubility and metabolic stability of the final API.

N-Boc-piperazine , on the other hand, is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used, acid-labile protecting group in organic synthesis, favored for its ease of introduction and removal.

This guide will focus on the comparative performance of these two intermediates in the context of N-arylation reactions, a common method for incorporating the piperazine moiety into drug candidates.

Comparative Performance in N-Arylation Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and is extensively used in pharmaceutical synthesis. The following data summarizes the performance of 1-(Methylsulfonyl)piperazine and N-Boc-piperazine in a representative Buchwald-Hartwig N-arylation reaction with an aryl chloride.

Table 1: Comparative Data for the Buchwald-Hartwig N-Arylation of Piperazine Intermediates with 4-Chlorotoluene

Parameter1-(Methylsulfonyl)piperazineN-Boc-piperazine
Aryl Halide 4-Chlorotoluene4-Chlorotoluene
Palladium Precatalyst RuPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)
Ligand RuPhos (4 mol%)RuPhos (4 mol%)
Base NaOtBu (2.1 equiv)NaOtBu (2.1 equiv)
Solvent TolueneToluene
Temperature 100 °C100 °C
Reaction Time 18 h10 min
Yield 85% (Predicted)96%[1]
Purity High (Assumed)High (Crystalline solid)[1]

Note: The data for 1-(Methylsulfonyl)piperazine is predicted based on typical Buchwald-Hartwig reaction outcomes, as direct comparative experimental data was not available in the reviewed literature. The data for N-Boc-piperazine is derived from a documented rapid amination protocol.

Experimental Protocols

General Protocol for the Buchwald-Hartwig N-Arylation of a Piperazine Intermediate

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a mono-substituted piperazine with an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Piperazine intermediate (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl chloride, piperazine intermediate, RuPhos Pd G3, RuPhos, and sodium tert-butoxide.

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperazine derivative.

Deprotection of N-Boc-piperazine

Following the N-arylation, the Boc group can be readily removed under acidic conditions to yield the free secondary amine, which can then be further functionalized.

Materials:

  • N-aryl-N'-Boc-piperazine (1.0 mmol)

  • 4 M HCl in 1,4-dioxane (5 mL)

  • Diethyl ether

Procedure:

  • Dissolve the N-aryl-N'-Boc-piperazine in 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 1-2 hours (monitor by TLC).

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the deprotected product.

  • Filter the solid and wash with diethyl ether to obtain the pure N-aryl-piperazine hydrochloride.

Visualizing Synthetic Pathways and Workflows

To further illustrate the application and validation of these intermediates, the following diagrams, generated using the DOT language, depict key processes in pharmaceutical synthesis.

G General Buchwald-Hartwig Amination Pathway cluster_reactants Reactants A Aryl Halide (Ar-X) E N-Aryl Piperazine A->E B Piperazine Intermediate B->E C Pd Precatalyst & Ligand C->E Catalyst D Base D->E Activator

Caption: Buchwald-Hartwig N-arylation reaction scheme.

G Experimental Workflow for N-Arylation and Deprotection start Start reactants Combine Reactants: Aryl Halide, Piperazine Intermediate, Catalyst, Base, Solvent start->reactants reaction Heat and Stir (e.g., 100 °C) reactants->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Work-up: Dilution, Washing, Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product1 Isolated N-Aryl-N'-Protected Piperazine purification->product1 deprotection Deprotection (if applicable, e.g., for N-Boc) product1->deprotection end End product1->end Final Product (e.g., with Methylsulfonyl) product2 Final N-Aryl Piperazine deprotection->product2 product2->end

Caption: Step-by-step experimental workflow.

G Decision Logic for Intermediate Selection start Need to Synthesize N-Aryl Piperazine q1 Is subsequent N'-functionalization required? start->q1 a1_yes Select an intermediate with a readily cleavable protecting group. q1->a1_yes Yes a1_no Consider intermediates where the 'protecting' group is part of the final molecular design. q1->a1_no No select_boc Choose N-Boc-piperazine a1_yes->select_boc select_sulfonyl Consider 1-(Methylsulfonyl)piperazine hydrochloride a1_no->select_sulfonyl q2 Are rapid reaction kinetics critical? select_boc->q2 select_sulfonyl->q2 a2_yes N-Boc-piperazine has demonstrated very fast reaction times in some cases. q2->a2_yes Yes a2_no Either intermediate may be suitable; consider other factors like cost and atom economy. q2->a2_no No

Caption: Flowchart for selecting the appropriate intermediate.

Discussion and Conclusion

The choice between this compound and N-Boc-piperazine depends on the specific goals of the synthetic route.

N-Boc-piperazine offers significant advantages in terms of reaction speed and the wealth of available literature and established protocols. The ease of removing the Boc group makes it an excellent choice when further functionalization of the second piperazine nitrogen is required. The high yield achieved in a short reaction time, as documented in the literature, highlights its efficiency.[1]

This compound presents an interesting alternative, particularly when the methylsulfonyl group is a desired structural component of the final API. This group can enhance the pharmacological properties of a molecule. While direct comparative data for its use in Buchwald-Hartwig aminations is limited, its structural similarity to other piperazine derivatives suggests it is a viable substrate. Further process optimization would be necessary to determine its full potential in terms of reaction kinetics and yield.

References

A Comparative Guide to the Synthesis of 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(Methylsulfonyl)piperazine hydrochloride is a valuable building block in the pharmaceutical industry. This guide provides a comparative analysis of two primary synthetic routes to this compound: a direct one-pot synthesis and a two-step approach utilizing a protecting group.

At a Glance: Comparison of Synthesis Routes

ParameterDirect Synthesis (One-Pot)Protecting Group Synthesis (Two-Step)
Overall Yield Potentially high (literature reports up to 93% for analogous reactions)~80%
Purity Variable, may require significant purificationGenerally high after purification
Reaction Time Short (typically a few hours)Longer (requires two separate reaction and work-up steps)
Number of Steps 12
Cost-Effectiveness Potentially more cost-effective due to fewer steps and reagentsMay be less cost-effective due to the cost of the protecting group and additional reagents/solvents
Scalability Generally good for one-pot reactionsScalable, but with more complex process control

Route 1: Direct One-Pot Synthesis

This approach involves the direct reaction of piperazine with methanesulfonyl chloride in the presence of a base to selectively afford the mono-sulfonated product. The subsequent formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid.

Experimental Protocol

Step 1: Synthesis of 1-(Methylsulfonyl)piperazine

  • In a well-ventilated fume hood, dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1 equivalent) in the same solvent to the cooled piperazine solution while stirring vigorously. The slow addition is crucial to control the exothermic reaction and minimize the formation of the di-substituted byproduct.

  • Add a base, such as triethylamine (1.2 equivalents), to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.[1]

  • Allow the reaction to stir at room temperature for 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, wash the reaction mixture sequentially with a dilute solution of hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(methylsulfonyl)piperazine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formation of this compound

  • Dissolve the purified 1-(methylsulfonyl)piperazine in a suitable solvent, such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid (1 equivalent) in the same solvent while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a white solid.

A similar one-pot synthesis of a substituted 1-(methylsulfonyl)piperazine derivative reported a yield of 93%.[1]

Route 2: Protecting Group Synthesis

This method involves protecting one of the nitrogen atoms of piperazine with a tert-butoxycarbonyl (Boc) group, followed by sulfonylation of the other nitrogen and subsequent deprotection to yield the desired product.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(Methylsulfonyl)piperazine-1-carboxylate

  • Dissolve N-Boc-piperazine (1 equivalent) in a suitable solvent like dichloromethane.

  • Add a base, such as triethylamine (1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add methanesulfonyl chloride (1 equivalent).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Perform an aqueous work-up similar to the direct synthesis method to isolate the crude product.

  • Purify the product by column chromatography.

Step 2: Synthesis of 1-(Methylsulfonyl)piperazine and its Hydrochloride Salt

  • Dissolve the purified tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate in dichloromethane.

  • Add trifluoroacetic acid (TFA) (2 equivalents) and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The residue is 1-(methylsulfonyl)piperazine trifluoroacetate salt.

  • To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide) to a pH of >10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to yield 1-(methylsulfonyl)piperazine. This step has a reported yield of 80.52%.

  • Follow the procedure described in Route 1, Step 2 to form the hydrochloride salt.

Selection of an Optimal Synthesis Route

The choice between these two synthetic routes will depend on the specific requirements of the project, including scale, purity requirements, and cost considerations. The following decision workflow can aid in this selection process.

G Workflow for Selecting a Synthesis Route for this compound start Start: Define Synthesis Requirements high_purity High Purity Critical? start->high_purity cost_sensitive Cost Sensitive? high_purity->cost_sensitive No protecting_group Route 2: Protecting Group Synthesis high_purity->protecting_group Yes time_critical Time Critical? cost_sensitive->time_critical No direct_synthesis Route 1: Direct Synthesis cost_sensitive->direct_synthesis Yes time_critical->protecting_group No time_critical->direct_synthesis Yes end End: Selected Synthesis Route protecting_group->end direct_synthesis->end

Caption: Decision workflow for synthesis route selection.

Conclusion

Both the direct one-pot synthesis and the two-step protecting group strategy offer viable pathways to this compound. The direct synthesis is a more atom-economical and potentially faster route, making it attractive for large-scale production where cost and time are major drivers. However, controlling the selectivity to avoid the di-substituted byproduct can be challenging. The protecting group synthesis, while longer and potentially more expensive, offers greater control and can lead to a purer final product, which may be preferable for applications with stringent purity requirements. The ultimate choice of method will depend on a careful evaluation of the specific project's priorities.

References

A Comparative Guide to the Efficacy of Novel Analgesics Synthesized from 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of novel analgesic compounds synthesized using a 1-(methylsulfonyl)piperazine derivative. The data presented is based on a key study investigating a series of thiazole-piperazine derivatives, offering insights into their potential as centrally and peripherally acting pain relievers.

Introduction to 1-(Methylsulfonyl)piperazine in Drug Synthesis

1-(Methylsulfonyl)piperazine hydrochloride is a versatile chemical building block utilized in the synthesis of a variety of pharmaceutical compounds.[1] Its incorporation into drug candidates is often intended to enhance desirable properties such as solubility and stability.[1] This guide focuses on a series of novel thiazole-piperazine derivatives synthesized from a 1-(methylsulfonyl)piperazine precursor, which have been evaluated for their antinociceptive (pain-relieving) effects.[2][3]

Efficacy Comparison of Thiazole-Piperazine Derivatives

A preclinical study in mice evaluated the analgesic efficacy of eight novel compounds (designated 3a-3h) derived from 1-(methylsulfonyl)piperazine.[2][3] Their effects were assessed in three standard pain models: the tail-clip test and the hot-plate test, which measure centrally mediated analgesia, and the acetic acid-induced writhing test, which assesses peripherally mediated analgesia.[2][3]

Centrally Mediated Analgesic Activity

The tail-clip and hot-plate tests are common assays to evaluate the efficacy of analgesics on the central nervous system. In these tests, a longer response time to a painful stimulus indicates a stronger analgesic effect.

Table 1: Efficacy in the Tail-Clip Test [4]

Compound (50 mg/kg)Mean Maximum Possible Effect (MPE %) ± SEM
Control (Vehicle)11.12 ± 3.42
3a 67.54 ± 8.85
3b 62.33 ± 10.31
3c 55.89 ± 11.02
3d24.56 ± 7.98
3e20.11 ± 6.54
3f 50.12 ± 9.87
3g 48.99 ± 10.11 *
3h22.43 ± 7.65
Morphine (10 mg/kg)100.00 ± 0.00***

* p < 0.05, ** p < 0.001 compared to the control group.*

Table 2: Efficacy in the Hot-Plate Test [2][3]

Compound (50 mg/kg)Mean Maximum Possible Effect (MPE %) ± SEM
Control (Vehicle)12.45 ± 4.11
3a 55.43 ± 9.12
3b 51.87 ± 8.76
3c 48.76 ± 9.98
3d18.99 ± 5.43
3e15.67 ± 6.01
3f 45.32 ± 8.54
3g 42.11 ± 7.99 *
3h17.55 ± 5.87

* p < 0.05, ** p < 0.001 compared to the control group.*

Peripherally Mediated Analgesic Activity

The acetic acid-induced writhing test is used to assess the efficacy of analgesics on peripheral pain mechanisms. A reduction in the number of writhes (abdominal constrictions) indicates an analgesic effect.

Table 3: Efficacy in the Acetic Acid-Induced Writhing Test [2][3]

Compound (50 mg/kg)Mean Number of Writhes ± SEM% Inhibition
Control (Vehicle)25.67 ± 2.13-
3a 10.11 ± 1.54 60.6%
3b 11.34 ± 1.76 55.8%
3c 12.87 ± 1.98 49.9%
3d20.45 ± 2.0120.3%
3e22.11 ± 2.3413.9%
3f 14.54 ± 1.87 43.3%
3g 15.87 ± 2.01 *38.2%
3h21.09 ± 2.1117.8%

* p < 0.05, ** p < 0.001 compared to the control group.*

Experimental Protocols

Synthesis of Thiazole-Piperazine Derivatives

The synthesis of the target compounds (3a-3h) involved a multi-step process. A key step is the reaction of 1-(methylsulfonyl)piperazine with 4-fluorobenzaldehyde to produce 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde. This intermediate is then converted to a thiosemicarbazone, which undergoes a ring closure reaction to form the final thiazole-piperazine derivatives.[2]

In Vivo Analgesic Activity Assays
  • Animals: Male Swiss albino mice weighing between 25-30g were used in the experiments.

  • Drug Administration: The test compounds were administered orally (p.o.), while morphine was administered intraperitoneally (i.p.).

  • Tail-Clip Test: The distal 1 cm of the mouse's tail was subjected to pressure from an artery clip. The latency to a response (biting or licking the clip) was measured before and at various intervals after drug administration.

  • Hot-Plate Test: Mice were placed on a hot plate maintained at 55 ± 0.5 °C. The latency to a response (licking a paw or jumping) was recorded.

  • Acetic Acid-Induced Writhing Test: Mice were injected i.p. with a 0.6% acetic acid solution 60 minutes after administration of the test compound. The number of writhes was counted for 10 minutes, starting 5 minutes after the acetic acid injection.[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the analgesic properties of these novel compounds.

G Proposed Opioidergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Thiazole-Piperazine Derivative Thiazole-Piperazine Derivative Opioid Receptor Opioid Receptor Thiazole-Piperazine Derivative->Opioid Receptor Binds to Ca2+ Channel Ca2+ Channel Opioid Receptor->Ca2+ Channel Inhibits K+ Channel K+ Channel Opioid Receptor->K+ Channel Activates Neurotransmitter Release Neurotransmitter Release Ca2+ Channel->Neurotransmitter Release Reduced Ca2+ influx leads to Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization K+ efflux leads to Reduced Neuronal Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced Neuronal Excitability Results in Analgesic Effect Analgesic Effect Reduced Neuronal Excitability->Analgesic Effect Produces

Caption: Proposed mechanism of action for thiazole-piperazine derivatives.

G Experimental Workflow for Analgesic Efficacy Testing Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Pain Model Induction Pain Model Induction Drug Administration->Pain Model Induction Tail-Clip Test Tail-Clip Test Pain Model Induction->Tail-Clip Test Central Hot-Plate Test Hot-Plate Test Pain Model Induction->Hot-Plate Test Central Acetic Acid Writhing Test Acetic Acid Writhing Test Pain Model Induction->Acetic Acid Writhing Test Peripheral Data Collection Data Collection Tail-Clip Test->Data Collection Hot-Plate Test->Data Collection Acetic Acid Writhing Test->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Comparison Efficacy Comparison Statistical Analysis->Efficacy Comparison

Caption: Workflow for in vivo evaluation of analgesic compounds.

References

A Comparative Guide to the Spectroscopic Analysis of Piperazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic analysis of various piperazine salts, supported by experimental data and detailed protocols. Piperazine and its derivatives are crucial scaffolds in numerous pharmaceuticals, making their precise characterization essential for quality control, structural elucidation, and drug development.[1] This document focuses on the application of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: Comparative Spectroscopic Data

The following tables summarize quantitative data obtained from the spectroscopic analysis of piperazine and some of its common salts and derivatives. It is important to note that spectral data, such as chemical shifts and vibrational frequencies, can be influenced by factors like the solvent, concentration, and the specific salt form.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of piperazine compounds, offering detailed insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1] The chemical shifts are highly sensitive to the nature and position of substituents on the piperazine ring.[1]

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
PiperazineD₂O2.751 (s, 8H, CH₂)[2]47.9 (CH₂)[1]
PiperazineCDCl₃2.840 (s, 8H, CH₂)[2]-
Piperazine HexahydrateD₂O2.751 (s, 8H)[2]-
Piperazine-2,5-dioneDMSO-d₆~3.8 - 4.1 (s, 4H, CH₂), ~8.0 - 8.5 (s, broad, 2H, NH)[1]~45 (CH₂), ~167 (C=O)[1]
N-BenzoylpiperazineCDCl₃2.81 - 3.97 (m, 8H, piperazine NCH₂)[1]43.5 - 49.0 (piperazine carbons)[1]

Note: s = singlet, m = multiplet. Chemical shifts can vary based on experimental conditions.

Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information on the functional groups and molecular structure of piperazine salts.

Vibrational ModePiperazine (General)1-(4-Chlorophenyl)piperazine
N-H Stretch3220 - 3500 (IR)3184 (Raman), 3099 (IR)[3]
C-H Stretch (Piperazine ring)2800 - 3100 (IR/Raman)[4]2954, 2896, 2831 (Raman)[1][3]
C-N Stretch1186, 1120, 1049 (Raman)-
C-C Stretch (Ring)1055, 1120 (IR); 1049, 1120 (Raman)-
Aromatic C-C Stretch-1629, 1593, 1496, 1450 (IR); 1592, 1445 (Raman)[3]

Note: The physical state of the sample (e.g., solid, solution) and hydrogen bonding can affect the position of the N-H stretching band.

Table 3: Mass Spectrometry (MS) Fragmentation Data

Mass spectrometry is used to determine the molecular weight and elemental composition of piperazine compounds and provides structural information through fragmentation patterns.[1] The fragmentation is highly dependent on the substitution pattern.[1] Common pathways include the cleavage of the piperazine ring and the loss of substituents.[1]

Compound/Derivative TypeIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z) & Neutral Loss
N-Substituted Piperazine DerivativeESI+304.1204.0 (Loss of N-methylpiperazine, -100 Da)[5]
Benzylpiperazine (BZP)MS-Major fragments related to the benzyl and piperazine moieties.[6]
1-(3-chlorophenyl)piperazine (mCPP)MS-Fragments corresponding to the chlorophenyl group and piperazine ring cleavage.[6]

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an unknown piperazine salt.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_interpretation Data Interpretation & Conclusion Sample Unknown Piperazine Salt Solubility Solubility & Preliminary Tests (e.g., pH, melting point) Sample->Solubility NMR NMR Analysis (¹H, ¹³C) Solubility->NMR VibSpec Vibrational Spectroscopy (FTIR, Raman) Solubility->VibSpec MS Mass Spectrometry (e.g., LC-MS, GC-MS) Solubility->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration VibSpec->Data_Integration MS->Data_Integration Structure_ID Structural Elucidation & Salt Identification Data_Integration->Structure_ID

Caption: Workflow for Spectroscopic Analysis of Piperazine Salts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is standard for obtaining ¹H and ¹³C NMR spectra of piperazine salts.[1]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the piperazine salt.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for referencing.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp signals.

  • Data Acquisition:

    • ¹H NMR:

      • Set the spectral width to cover the expected range (typically 0-12 ppm).

      • Use a standard single-pulse sequence.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Set the spectral width to cover the expected range (typically 0-200 ppm).

      • Use a proton-decoupled pulse sequence to simplify the spectrum.

      • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The KBr disc method is common for analyzing solid piperazine salts.[7]

  • Sample Preparation (KBr Disc Method):

    • Grind 1-2 mg of the dry piperazine salt sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the fine powder into a pellet-forming die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent disc.

  • Instrument Setup:

    • Place the KBr disc in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to functional groups (e.g., N-H, C-H, C-N).

Mass Spectrometry (LC-MS/MS)

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is standard for the quantification and identification of piperazine in biological and pharmaceutical samples.[8]

  • Sample Preparation:

    • Prepare a dilute solution of the piperazine salt in a suitable solvent (e.g., methanol, acetonitrile).

    • For complex matrices like plasma, a protein precipitation or solid-phase extraction step may be necessary to isolate the analyte.[8]

  • Chromatographic Conditions (LC):

    • Column: Use a C18 reverse-phase column.[8]

    • Mobile Phase: Employ a gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization.[8]

    • Flow Rate: Maintain a constant flow rate, for example, 0.5 mL/min.[8]

  • Mass Spectrometric Detection (MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.[8]

    • Detection: For quantitative analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.[8] For qualitative analysis, full scan mode can be used to identify the molecular ion and its fragments.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • Analyze the fragmentation pattern (MS/MS spectrum) to confirm the structure of the piperazine derivative.

    • For quantitative studies, calculate pharmacokinetic parameters from concentration-time data.[8]

References

assessing the purity of 1-(Methylsulfonyl)piperazine hydrochloride by different methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Purity Assessment of 1-(Methylsulfonyl)piperazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy.[1][] For this compound, a key building block in the synthesis of various pharmaceuticals, rigorous purity assessment is non-negotiable.[3] This guide provides an objective comparison of the principal analytical methods used for its purity determination, complete with experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

Comparison of Purity Assessment Methods

The selection of an analytical method for purity assessment depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of potential impurities. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), quantitative nuclear magnetic resonance (qNMR), and non-aqueous titration are the most common and powerful techniques employed.[1][]

Table 1: Comparison of Analytical Methods for Purity Assessment

Parameter HPLC (High-Performance Liquid Chromatography) GC-MS (Gas Chromatography-Mass Spectrometry) qNMR (Quantitative Nuclear Magnetic Resonance) Non-Aqueous Titration
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spectrometry for detection.[4]Intrinsic property where the signal area is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[5]Neutralization of the amine hydrochloride as a weak base with a strong acid (e.g., perchloric acid) in a non-aqueous solvent.[6]
Typical Purity Range >98%[]>98%[7]>99%[5]Provides total base content, often >99% for pure substances.[6]
Sensitivity High (ng to pg levels).[8]Very High (pg to fg levels).[9]Moderate (~0.1% impurity level).[10]Lower sensitivity, best for assay of the main component.
Specificity High, can separate structurally similar impurities.[11]Very High, provides mass fragmentation patterns for impurity identification.[12]High, provides detailed structural information.[10]Low, titrates all basic components in the sample.[13]
Sample Throughput High, with typical run times of 15-30 minutes.[4][8]Moderate, requires sample derivatization for non-volatile compounds.[14]Low, requires longer acquisition times for high precision (qNMR).[10]High, rapid analysis.
Sample Requirement Low (µg).[11]Low (µg), but may require derivatization.[7]High (mg).[10]High (mg).[15]
Destructive? Yes[10]YesNo, sample is recoverable.[10]Yes

Experimental Protocols

Detailed and validated protocols are crucial for obtaining accurate and reproducible purity data. The following sections provide representative methodologies for each key technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust method for purity determination and impurity profiling of pharmaceutical intermediates.[]

Methodology:

  • Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 6.8) and an organic solvent like acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).[11]

  • Injection Volume: 10-20 µL.[11]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.[16]

  • Quantification: Purity is typically determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities. For polar, non-volatile compounds like amine hydrochlorides, derivatization is often necessary to increase volatility.[14]

Methodology:

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1-2 mL/min.[9][17]

  • Injector Temperature: 250-260°C.[17]

  • Oven Program: An initial temperature of ~120°C, held for 1 minute, then ramped at 10°C/min to 300°C and held for 2 minutes.[9]

  • Derivatization: To the dried sample residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent like trifluoroacetic anhydride (TFAA). Incubate at 70°C for 30 minutes.[7]

  • Sample Preparation: After derivatization, the sample is dried under nitrogen, reconstituted in ethyl acetate, and 1 µL is injected.[7]

  • Quantification: Selected Ion Monitoring (SIM) mode is used for quantification against a standard curve. Purity is assessed by comparing the main component's response to that of known impurities.[9]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte, by using a certified internal standard.[5][10]

Methodology:

  • Instrumentation: 400 MHz or higher field NMR spectrometer.[10]

  • Solvent: A suitable deuterated solvent such as DMSO-d6 or D2O in which both the sample and internal standard are soluble.

  • Internal Standard: A certified standard with known purity (e.g., maleic acid, dimethyl sulfone) that has signals which do not overlap with the analyte.[10]

  • Sample Preparation: Accurately weigh ~15-20 mg of this compound and ~10 mg of the internal standard into an NMR tube. Dissolve in a precise volume of the deuterated solvent.[10]

  • Acquisition Parameters:

    • Use a standard single-pulse experiment.

    • Ensure a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of any peak of interest (typically >30 seconds) to allow for full magnetization recovery.[10]

    • Acquire 8-16 scans for a good signal-to-noise ratio.[10]

  • Quantification: Calculate purity using the following equation, comparing the integral of a well-resolved analyte proton signal against a signal from the internal standard[18]:

    • Purityₓ (%) = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * Purity_cal (%)

    • Where I=integral, N=number of protons, M=molar mass, W=weight, and P=purity for the analyte (x) and calibrant (cal).[18]

Non-Aqueous Acid-Base Titration

This classical method is excellent for determining the overall assay of the amine salt. It is based on the titration of the weakly basic hydrochloride salt in a non-aqueous medium.[6]

Methodology:

  • Titrant: Standardized 0.1 M Perchloric acid (HClO4) in glacial acetic acid.[15]

  • Solvent: Glacial acetic acid.[6]

  • Procedure:

    • Accurately weigh approximately 200-400 mg of this compound and dissolve it in 50 mL of glacial acetic acid.[15]

    • To account for the chloride ion, which is a weak proton acceptor, add 10 mL of mercuric acetate solution to replace the chloride with the acetate ion.[19][20]

    • Add a few drops of an indicator (e.g., crystal violet) or use a potentiometer for endpoint detection.[19]

    • Titrate with 0.1 M perchloric acid until the endpoint is reached (for crystal violet, the color changes from blue to blue-green).[15]

    • Perform a blank titration and make the necessary volume correction.[19]

  • Calculation: The purity is calculated based on the stoichiometry of the acid-base reaction.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for assessing purity using chromatographic methods, which are central to quality control in pharmaceutical development.

Purity_Assessment_Workflow Chromatographic Purity Assessment Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A 1. Weigh Sample & Internal Standard B 2. Dissolve in Appropriate Solvent A->B C 3. Filter Solution (0.45 µm) B->C D 4. Inject into HPLC or GC System C->D E 5. Chromatographic Separation D->E F 6. Data Acquisition (UV, MS Detector) E->F G 7. Integrate Peak Areas F->G H 8. Identify Impurities G->H I 9. Calculate Purity (e.g., Area % Method) H->I J 10. Generate Final Purity Report I->J

Caption: Workflow for Chromatographic Purity Assessment.

Conclusion

The choice of method for assessing the purity of this compound should be guided by the specific analytical objective. HPLC offers a robust, high-throughput solution for routine quality control and stability testing.[11] GC-MS provides unparalleled specificity for identifying volatile impurities, though it may require sample derivatization.[12][14] For the highest accuracy in determining absolute purity and for qualifying reference standards, qNMR is the method of choice due to its status as a primary ratio method.[5][10] Finally, non-aqueous titration serves as a rapid and cost-effective technique for determining the total assay of the bulk material. For comprehensive characterization and validation, employing a combination of these orthogonal techniques, such as HPLC and qNMR, is highly recommended to ensure the utmost confidence in product quality.[10][21]

References

comparative study of the pharmacokinetic properties of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacokinetic Profile of Arylpiperazine Derivatives

This guide provides a comparative overview of the pharmacokinetic properties of selected arylpiperazine derivatives, a significant class of compounds in drug development, particularly for antipsychotic and antidepressant applications. The analysis focuses on key parameters that govern the absorption, distribution, metabolism, and excretion (ADME) of these molecules, supported by experimental data and methodologies.

The piperazine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties that can enhance solubility and bioavailability.[1] Arylpiperazine derivatives, in particular, are known to interact with various central nervous system receptors.[2][3] Understanding their pharmacokinetic behavior is crucial for optimizing therapeutic efficacy and safety.[4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the in vivo pharmacokinetic parameters of representative arylpiperazine derivatives following oral administration in rats. These compounds, referred to as Compound 27 and LQFM05, are novel derivatives investigated for their antidepressant and anxiolytic-like effects, respectively.[5][6]

Table 1: Key Pharmacokinetic Parameters of Novel Arylpiperazine Derivatives in Rats

ParameterCompound 27LQFM05Unit
Dose (Oral) 1012 (µmol/kg)mg/kg
Cmax 101.3 ± 29.5163.4ng/mL
Tmax 0.58 ± 0.201.0h
AUC(0-t) 239.1 ± 72.8652.8ng·h/mL
t½ (half-life) 2.50 ± 0.574.9h

Data for Compound 27 sourced from a preliminary pharmacokinetic test.[6] Data for LQFM05 sourced from biodistribution studies.[5][7] Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUC (Area Under the Curve).

Table 2: Tissue Distribution of LQFM05 in Rats

TissueConcentration (µg/g)
Brain 12.4
Heart Not Reported
Liver Not Reported
Kidneys High Exposure

High brain tissue concentration suggests significant affinity for the central nervous system, the primary therapeutic target.[8] High kidney exposure indicates potential for extrahepatic clearance.[8]

Experimental Protocols

The data presented were derived from preclinical studies in rats. The methodologies employed are critical for the interpretation and reproducibility of the results.

1. Animal Model and Dosing

  • Species: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[9][10]

  • Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water.

  • Administration: For oral pharmacokinetic studies, compounds are administered via oral gavage at a specified dose.[11] Intravenous administration is also used to determine absolute bioavailability.[9]

2. Blood Sampling

  • Technique: Serial blood samples are collected at predetermined time points after drug administration.[10] Common methods include sampling from the tail vein or jugular vein.[12] Automated blood sampling systems can also be used to minimize animal stress and improve data reliability.[11][13]

  • Volume: The volume of blood collected is kept to a minimum, typically 0.1 to 0.3 mL per sample, to avoid physiological stress on the animal.[12][14]

  • Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and then centrifuged to separate the plasma.[10] The plasma is stored at low temperatures (e.g., -80°C) until analysis.

3. Bioanalytical Method: LC-MS/MS

  • Principle: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in biological matrices like plasma.[8][15] This technique offers high sensitivity and selectivity.[5]

  • Sample Preparation: Plasma samples typically undergo a protein precipitation step, often using acetonitrile, to remove interfering proteins.[5][8]

  • Chromatography: The prepared sample is injected into an HPLC system, where the drug is separated from other components on a C18 column.[9]

  • Mass Spectrometry: The separated drug is then ionized (e.g., using electrospray ionization) and detected by a mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.[4]

  • Data Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study in rats.

G cluster_pre Pre-Study cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Male Wistar Rats) Dosing Oral Gavage Administration Animal_Acclimation->Dosing Dose_Prep Dose Preparation (Compound in Vehicle) Dose_Prep->Dosing Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Dosing->Blood_Sampling Plasma_Sep Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Sep Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Sep->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Metabolic Pathway

Piperazine derivatives predominantly undergo metabolism in the liver, mediated by the cytochrome P450 (CYP) enzyme system. This process is crucial as it affects the drug's half-life and potential for drug-drug interactions.

G cluster_cyp Phase I Metabolism (Liver) Parent Arylpiperazine Derivative (Parent Drug) CYP3A4 CYP3A4 Parent->CYP3A4 Oxidation CYP2D6 CYP2D6 Parent->CYP2D6 Oxidation Other_CYPs Other CYPs (e.g., CYP1A2) Parent->Other_CYPs Oxidation Metabolite1 N-Dealkylation CYP3A4->Metabolite1 Major Pathway Metabolite2 Aromatic Hydroxylation CYP2D6->Metabolite2 Major Pathway Excretion Phase II Conjugation & Excretion (Urine) Metabolite1->Excretion Metabolite2->Excretion

Caption: Generalized metabolic pathway for arylpiperazine derivatives via CYP450 enzymes.

Many arylpiperazine derivatives undergo extensive metabolism, with CYP3A4 and CYP2D6 being the primary enzymes involved.[16] CYP3A4 often mediates N-dealkylation, while CYP2D6 is typically responsible for aromatic hydroxylation.[16] The activity of these enzymes can vary significantly between individuals, leading to variability in drug exposure and response.[16] Some piperazine-containing compounds can also act as inhibitors of CYP enzymes, creating a potential for drug-drug interactions.[17][18]

References

Validating Target Engagement: A Comparative Guide Featuring 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, confirming that a therapeutic agent interacts with its intended molecular target within a complex biological system is a critical step. This process, known as target engagement, provides essential evidence for a drug's mechanism of action and is a key determinant of its potential efficacy and safety. This guide offers a comparative overview of cutting-edge methodologies to validate target engagement, with a focus on the application of versatile chemical scaffolds like 1-(Methylsulfonyl)piperazine hydrochloride in designing targeted therapies.

This compound is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties, including enhanced solubility and stability.[1][2] Its presence in a molecule can significantly influence its pharmacokinetic profile, making it a desirable component in the design of drugs targeting a range of diseases, including neurological disorders and cancers.[1][2][3] While this compound itself is not the active therapeutic, its derivatives are often investigated for their interaction with specific biological targets. This guide will explore how researchers can rigorously validate the engagement of such derivative compounds with their targets.

Comparing Methodologies for Target Engagement Validation

A multi-faceted approach is often the most robust strategy for confirming target engagement, combining direct binding assays with functional readouts. Below is a comparison of several widely used techniques:

Assay Principle Key Output Throughput Primary Advantage Key Limitation
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[4][5]Change in protein melting temperature (ΔTm).[4]Low to MediumConfirms direct, label-free target binding in a native cellular environment.[4]Can be technically demanding; requires a specific and sensitive antibody.[4]
Reporter Gene Assay Measures ligand-induced transcriptional activation of a reporter gene.[4]EC50, Emax (Fold induction).[4]HighProvides a quantitative, functional readout of target activation in live cells.[4]Indirect measurement of binding; susceptible to off-target pathway interference.[4]
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a target protein and a binding partner tagged with energy donor/acceptor molecules.[4]BRET ratio change.[4]HighAllows for real-time measurement of molecular interactions in living cells.[4]Requires genetic engineering of cells to express tagged proteins.[4]
Co-immunoprecipitation (Co-IP) An antibody to the target protein is used to pull down the protein and any interacting molecules, including the drug.[4]Detection of drug or downstream effectors.LowConfirms protein-drug interaction within a complex cellular lysate.[4]Prone to false positives from non-specific binding; often requires tagged proteins.[4]
Chemical Protein Stability Assay (CPSA) Measures drug-target interactions by assessing the stability of the target protein in the presence of a chemical denaturant.[6]A shift in the concentration of denaturant required to unfold the protein.HighSimple, cost-effective, and scalable for broader application.[6]An indirect measure of binding that may not always correlate with functional activity.

Key Experimental Protocols

Below are detailed methodologies for two complementary assays: CETSA to confirm direct binding and a Reporter Gene Assay to confirm functional activation.

Protocol: Cellular Thermal Shift Assay (CETSA)

This method directly assesses the physical binding of a compound to its target by measuring the increased stability of the protein at elevated temperatures.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to approximately 80% confluency. Treat the cells with various concentrations of the test compound (e.g., a derivative of 1-(Methylsulfonyl)piperazine) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge: Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat each aliquot to a specific temperature for a defined period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Subject the heated cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.

  • Protein Analysis: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet). Carefully collect the supernatant. Quantify the amount of the soluble target protein remaining at each temperature point using Western Blot or ELISA with a validated antibody against the target protein.

  • Data Interpretation: Plot the percentage of the soluble target protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[4]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis cluster_outcome Outcome Start Culture Cells Treat Treat with Compound Start->Treat Harvest Harvest Cells Treat->Harvest Heat Heat Aliquots Harvest->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifuge Lysis->Centrifuge Analysis Western Blot / ELISA Centrifuge->Analysis Plot Plot Melting Curve Analysis->Plot Result Target Engagement Confirmed Plot->Result

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Reporter Gene Assay

This assay provides a functional measure of a compound's ability to activate or inhibit a specific signaling pathway downstream of target engagement.

Methodology:

  • Cell Transfection: Plate an easily transfectable cell line (e.g., HEK293) in a multi-well format. Co-transfect the cells with two plasmids: an expression vector for the target protein and a reporter vector containing a response element for a downstream transcription factor driving the expression of a reporter gene (e.g., firefly luciferase). A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.

  • Compound Treatment: After allowing the cells to recover and express the transfected proteins (typically 24-48 hours), treat the cells with a range of concentrations of the test compound.

  • Cell Lysis and Reporter Assay: Following an appropriate incubation period, lyse the cells using a lysis buffer compatible with the reporter assay system. Measure the activity of both the primary (firefly) and control (Renilla) reporters using a luminometer.

  • Data Analysis: Normalize the primary reporter signal to the control reporter signal for each well. Plot the normalized reporter activity against the compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Reporter_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis cluster_result Result Plate Plate Cells Transfect Transfect Plasmids Plate->Transfect Treat Add Test Compound Transfect->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Normalize & Plot Data Measure->Analyze EC50 Determine EC50/IC50 Analyze->EC50

Workflow for a reporter gene assay to assess functional activity.

Logical Framework for Validation

A comprehensive validation of target engagement connects the direct physical binding of a compound to its downstream functional consequences. The following diagram illustrates this logical flow.

Logical_Framework cluster_direct_binding Direct Binding Assays cluster_functional_assays Functional Cellular Assays Compound Test Compound (e.g., 1-(Methylsulfonyl)piperazine derivative) CETSA CETSA Compound->CETSA Physical Interaction CoIP Co-IP Compound->CoIP Physical Interaction ReporterAssay Reporter Gene Assay Compound->ReporterAssay Functional Consequence PhenotypicAssay Phenotypic Assay Compound->PhenotypicAssay Functional Consequence Validated Validated Target Engagement & Cellular Activity CETSA->Validated CoIP->Validated ReporterAssay->Validated PhenotypicAssay->Validated

Logical flow from compound to validated cellular activity.

By employing a combination of these techniques, researchers can build a compelling case for the on-target activity of novel compounds, such as those derived from the versatile this compound scaffold, thereby accelerating the journey from a promising molecule to a potential therapeutic.

References

A Comparative Guide to 1-(Methylsulfonyl)piperazine Hydrochloride Alternatives in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(Methylsulfonyl)piperazine hydrochloride is a versatile and widely utilized reagent in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals targeting the central nervous system (CNS). Its primary application lies in nucleophilic aromatic substitution (SNAr) reactions, where the piperazine moiety is introduced onto an aromatic or heteroaromatic ring. This guide provides a comprehensive comparison of this compound with its common alternatives, supported by available data and detailed experimental protocols.

Overview of this compound and Its Alternatives

The selection of a piperazine derivative for an SNAr reaction is a critical step in synthetic design, influencing reaction efficiency, yield, and the overall synthetic strategy. The N-substituent on the piperazine ring dictates the nucleophilicity of the free nitrogen, the solubility of the reagent, and the conditions required for its potential removal in subsequent synthetic steps.

1-(Methylsulfonyl)piperazine acts as a mono-protected piperazine, with the electron-withdrawing methylsulfonyl group reducing the basicity and nucleophilicity of the adjacent nitrogen atom, thus facilitating selective reaction at the secondary amine. This reagent is a key building block in the synthesis of numerous pharmaceutical compounds.

Alternatives to 1-(methylsulfonyl)piperazine offer different chemical properties that can be advantageous depending on the specific reaction and the desired final product. These alternatives primarily include other N-substituted piperazines with varying electronic and steric properties.

Qualitative Comparison of Piperazine Derivatives in SNAr Reactions

While direct head-to-head quantitative comparisons of different piperazine derivatives in the same SNAr reaction are not extensively available in the literature, a qualitative assessment based on their chemical properties and reported applications can guide the selection process.

Reagent/AlternativeN-SubstituentKey Characteristics & Considerations
1-(Methylsulfonyl)piperazine Methylsulfonyl (-SO₂CH₃)Advantages: Stable, crystalline solid. The sulfonyl group is a strong electron-withdrawing group, which deactivates the adjacent nitrogen, allowing for selective reaction at the other nitrogen. Disadvantages: The methylsulfonyl group is generally stable and may require harsh conditions for removal, making it a permanent feature of the target molecule in many cases.
1-(Phenylsulfonyl)piperazine Phenylsulfonyl (-SO₂Ph)Advantages: Similar to the methylsulfonyl analogue, it allows for mono-functionalization. The phenylsulfonyl group can sometimes be cleaved under specific reductive conditions. Disadvantages: Generally considered a permanent protecting group.
1-Boc-piperazine tert-Butoxycarbonyl (-Boc)Advantages: The Boc group is a widely used protecting group that can be easily removed under acidic conditions (e.g., TFA in DCM). This allows for further functionalization of the second nitrogen atom. It is a preferred choice when the piperazine is a linker that needs to be functionalized at both ends.[1] Disadvantages: The Boc group is sensitive to strong acids.
1-Cbz-piperazine Carboxybenzyl (-Cbz)Advantages: The Cbz group can be removed by hydrogenolysis, which offers an orthogonal deprotection strategy to the acid-labile Boc group. Disadvantages: Requires access to hydrogenation conditions (H₂, catalyst), which may not be compatible with other functional groups in the molecule.
N-Arylpiperazines (e.g., 1-(2,3-Dichlorophenyl)piperazine) Aryl groupAdvantages: Used when the arylpiperazine moiety is a core part of the final pharmacophore, as seen in many antipsychotic drugs like aripiprazole.[2][3][4] Disadvantages: The aryl group is a permanent part of the molecule and cannot be easily removed. The nucleophilicity of the second nitrogen is influenced by the electronic properties of the aryl substituent.
Unsubstituted Piperazine Hydrogen (-H)Advantages: Inexpensive and readily available. Can be used when dialkylation of the aromatic substrate is desired or when mono-alkylation can be controlled by stoichiometry. Disadvantages: Lack of selectivity can lead to a mixture of mono- and di-substituted products, often requiring challenging purification.

Experimental Protocols for Nucleophilic Aromatic Substitution

The following protocols provide detailed methodologies for a representative SNAr reaction in the synthesis of aripiprazole, a widely used atypical antipsychotic. This reaction showcases the use of an N-arylpiperazine derivative. A similar protocol could be adapted for 1-(methylsulfonyl)piperazine and its alternatives.

Protocol 1: Synthesis of Aripiprazole via SNAr with 1-(2,3-Dichlorophenyl)piperazine

This protocol is adapted from a common synthetic route to aripiprazole.[2][4]

Reaction Scheme:

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.0 equivalent).

  • Add ethanol to the flask to create a suspension (approximately 10 mL of solvent per gram of the limiting reagent).

  • Add anhydrous sodium carbonate (2.0 equivalents) to the suspension.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Maintain the reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid precipitate and wash it with water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from ethanol to yield aripiprazole. An 85-90% yield with a purity of over 99% has been reported for this type of reaction.

Visualizing Reaction Workflows and Selection Logic

Diagrams created using Graphviz (DOT language) can help visualize the experimental workflow and the decision-making process for selecting a suitable piperazine derivative.

Experimental Workflow for a Typical SNAr Reaction

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Piperazine Derivative, and Base solvent Add Solvent (e.g., Ethanol, DMF) reagents->solvent heat Heat to Reflux (e.g., 6-12 hours) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter and Wash with Water cool->filter recrystallize Recrystallize from Appropriate Solvent filter->recrystallize product Isolated Product recrystallize->product

Caption: A generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Decision Tree for Selecting a Piperazine Derivative

Piperazine_Selection start Start: Need to introduce a piperazine moiety via SNAr q1 Is the piperazine N-substituent part of the final pharmacophore? start->q1 use_aryl Use the required N-Arylpiperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) q1->use_aryl Yes q2 Is further functionalization of the second piperazine N required? q1->q2 No use_protected Use a protected piperazine (e.g., 1-Boc-piperazine) q2->use_protected Yes q3 Is mono-substitution critical and selectivity with unsubstituted piperazine a concern? q2->q3 No use_sulfonyl Use 1-(Methylsulfonyl)piperazine or a similar derivative q3->use_sulfonyl Yes use_unsubstituted Consider using unsubstituted piperazine with stoichiometric control q3->use_unsubstituted No

Caption: A decision-making guide for selecting an appropriate piperazine derivative.

References

Safety Operating Guide

Proper Disposal of 1-(Methylsulfonyl)piperazine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-(Methylsulfonyl)piperazine hydrochloride, aligning with general best practices for chemical waste management.

I. Hazard Identification and Assessment

Before initiating any disposal protocol, it is crucial to understand the potential hazards associated with this compound. Based on data for the parent compound, 1-(Methylsulfonyl)piperazine, the following hazards are identified:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Therefore, this compound should be handled as a hazardous chemical waste.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4] If significant dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

III. Segregation and Storage of Chemical Waste

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Container:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with the chemical.

    • The original container, if in good condition, is often a suitable choice for waste storage.[7]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."[6]

    • The label must clearly identify the contents, including the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[6]

    • Indicate the approximate quantity of the waste.

    • Include the date when the waste was first added to the container.[6]

    • List the name and contact information of the responsible researcher or laboratory.[6]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5][8]

    • Keep the container tightly closed except when adding waste.[3][9]

IV. Disposal Procedure

The disposal of this compound must be conducted through an approved hazardous waste management service, in accordance with all local, state, and federal regulations.[3][6][8]

Step 1: Waste Collection

  • Carefully transfer the waste this compound into the designated hazardous waste container.

  • If the chemical is in a solid form, avoid creating dust. If it is a solution, pour carefully to avoid splashing.

Step 2: Container Decontamination

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[7]

  • For "acutely hazardous" waste, containers must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] While it is not explicitly classified as acutely hazardous, following this procedure is a best practice.

  • Once decontaminated, the original labels on the container should be defaced or removed before disposal as regular trash.[7]

Step 3: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection of the hazardous waste.[6][8]

  • Provide them with a complete list of the chemicals for disposal.[6]

Step 4: Documentation

  • Maintain a record of the disposal process, including the name of the chemical, quantity, date of disposal, and the waste management company used. This documentation is a legal requirement in many jurisdictions.[8]

Never dispose of this compound down the drain or in the regular trash. [6][10]

V. Emergency Procedures

In case of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your EHS office immediately.

    • For small spills, and if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material.

    • Collect the absorbed material into a designated hazardous waste container and dispose of it accordingly.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment.

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 1-(Methylsulfonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(Methylsulfonyl)piperazine hydrochloride. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the primary hazards associated with the parent compound, 1-(Methylsulfonyl)piperazine, include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to stringent safety protocols is mandatory.

Table 1: GHS Hazard Information for 1-(Methylsulfonyl)piperazine

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2A / 2H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][2]

A comprehensive personal protective equipment (PPE) plan is crucial to mitigate these risks. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to ANSI Z.87.1 standards are required. A face shield should be worn over safety goggles, especially when there is a risk of splashing.[4][5][6]
Hand Protection Chemical-Resistant GlovesNitrile or PVC gloves are recommended for handling.[7][8] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[9]
Body Protection Laboratory Coat or Chemical-Resistant CoverallsA long-sleeved lab coat is mandatory. For larger quantities or increased risk of splashing, chemical-resistant coveralls should be worn.[4][10]
Respiratory Protection NIOSH-Approved RespiratorUse a respirator with a particulate filter if handling the powder outside of a chemical fume hood or if dust is generated.[5][7] Ensure proper fit and training before use.
Foot Protection Closed-Toed ShoesChemical-resistant footwear is recommended to protect against spills.[6]

Step-by-Step Handling Procedures

Adherence to the following procedural steps is essential for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Prepare Work Area Ensure fume hood is operational and area is clean. don_ppe 2. Don PPE Correctly put on all required PPE. weigh 3. Weighing Weigh the compound in a ventilated enclosure. don_ppe->weigh dissolve 4. Dissolving Add solvent to the compound and mix gently. weigh->dissolve transfer 5. Transferring Use a clean pipette or syringe for solutions. dissolve->transfer decontaminate 6. Decontamination Clean all equipment and the work area. transfer->decontaminate remove_ppe 7. Remove PPE Remove and dispose of PPE correctly. decontaminate->remove_ppe wash 8. Personal Hygiene Wash hands thoroughly with soap and water. remove_ppe->wash

Caption: Workflow for handling this compound.

Detailed Protocols:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.[11] All necessary PPE must be donned correctly before entering the handling area.[11]

  • Weighing: Carefully weigh the solid compound within a ventilated enclosure or a chemical fume hood to minimize inhalation of dust particles.[11]

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the pre-weighed compound. Gently swirl or stir to dissolve.

  • Transferring: Use a clean pipette or syringe to transfer solutions. Avoid splashing.

  • Post-Handling: After handling is complete, decontaminate all equipment and the work surface.[12] Wash hands thoroughly with soap and water.[7][12]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 3: Emergency Response Plan

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][13] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.
Spill Evacuate the area. For small spills, use an absorbent material to contain the substance.[12] For large spills, contact emergency services. Ensure proper ventilation. Avoid generating dust.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generation (Solid & Liquid) solid_waste Contaminated PPE, weigh paper, etc. start->solid_waste liquid_waste Unused solutions, rinsates, etc. start->liquid_waste solid_container Designated Hazardous Solid Waste Container solid_waste->solid_container disposal Dispose via Licensed Waste Management Facility solid_container->disposal liquid_container Designated Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->disposal

Caption: Disposal workflow for waste containing this compound.

Disposal Guidelines:

  • Waste Collection: All solid waste, including contaminated gloves, wipes, and weighing paper, must be collected in a designated and clearly labeled hazardous waste container.[11] Liquid waste containing the compound should be collected in a separate, sealed, and properly labeled container.[11]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[11]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal facility, in accordance with local, state, and federal regulations.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylsulfonyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfonyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.